Technical Documentation Center

4-(Pyridazin-3-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Pyridazin-3-yl)benzoic acid
  • CAS: 216060-22-9

Core Science & Biosynthesis

Foundational

4-(Pyridazin-3-yl)benzoic Acid: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications

As modern medicinal chemistry advances, the strategic deployment of rigid, heteroaromatic building blocks has become paramount in the design of targeted therapeutics. Among these, 4-(pyridazin-3-yl)benzoic acid has emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As modern medicinal chemistry advances, the strategic deployment of rigid, heteroaromatic building blocks has become paramount in the design of targeted therapeutics. Among these, 4-(pyridazin-3-yl)benzoic acid has emerged as a privileged biaryl scaffold. By combining the strong hydrogen-bonding capability of a diazine ring with the versatile reactivity of a carboxylic acid, this molecule serves as a foundational intermediate for kinase inhibitors, central nervous system (CNS) therapeutics, and advanced targeted protein degraders (PROTACs).

This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and drug discovery applications of 4-(pyridazin-3-yl)benzoic acid.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of 4-(pyridazin-3-yl)benzoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule consists of a rigid para-substituted benzene ring that acts as a linear spacer, terminating in a carboxylic acid handle for late-stage functionalization. On the opposite end, the pyridazine ring modulates the compound's lipophilicity and serves as a potent pharmacophore.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the scaffold, derived from predictive models and chemical databases[1],[2].

Physicochemical PropertyValueCausality / Structural Significance
CAS Number 216060-22-9Unique chemical identifier for procurement and database indexing.
Molecular Formula C₁₁H₈N₂O₂Represents the biaryl system (benzene + pyridazine) and acid handle.
Molecular Weight 200.19 g/mol Low molecular weight enables extensive downstream functionalization while adhering to Lipinski's Rule of 5.
pKa (Predicted) 3.72 ± 0.10Dictates ionization state; the carboxylic acid remains fully deprotonated as a carboxylate at physiological pH (7.4).
LogP (Predicted) 3.45 – 3.69Moderate lipophilicity; balances cellular membrane permeability with aqueous solubility.
Boiling Point 472.5 ± 28.0 °CHigh boiling point reflects strong intermolecular hydrogen bonding (carboxylic acid dimerization).

Medicinal Chemistry Applications

The structural geometry of 4-(pyridazin-3-yl)benzoic acid makes it highly valuable in structure-based drug design (SBDD).

Kinase Inhibition (Hinge Binding): The pyridazine moiety is a privileged pharmacophore in kinase inhibitor design. Due to the presence of two adjacent nitrogen atoms, it acts as an exceptional hydrogen bond acceptor. When positioned correctly by the rigid benzoic acid spacer, the pyridazine ring engages the hinge region of the kinase ATP-binding pocket. For instance, in the development of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors, scaffold hopping strategies identified the pyridazine core as a potent hinge binder that significantly improves ligand efficiency (LE) while maintaining target selectivity[3].

Neurodegenerative Therapeutics: Beyond oncology and metabolic regulation, this scaffold is instrumental in neurodegenerative disease research. details its incorporation into 1,4-disubstituted pyridazine analogs designed to modulate SMN2 gene splicing, offering a therapeutic avenue for Spinal Muscular Atrophy (SMA)[4]. The biaryl axis provides the necessary rigid vector to optimally position functional groups within the RNA-splicing machinery.

Application cluster_0 Medicinal Chemistry Applications Core 4-(Pyridazin-3-yl)benzoic acid (Core Building Block) Kinase Kinase Inhibitors (e.g., CAMKK2) Core->Kinase Hinge Binding Motif CNS CNS Therapeutics (SMN2 Modulators) Core->CNS Lipophilic Spacer Oncology Oncology Agents (Targeted Degraders) Core->Oncology PROTAC Linker

Medicinal chemistry applications of the 4-(pyridazin-3-yl)benzoic acid scaffold.

Self-Validating Synthetic Methodology

The most robust route to synthesize 4-(pyridazin-3-yl)benzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-chloropyridazine and 4-carboxyphenylboronic acid.

A self-validating experimental protocol incorporates in-process controls (IPCs) and thermodynamic rationales that confirm success at each step, eliminating the reliance on end-point analysis alone.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

Reagents Required:

  • 3-Chloropyridazine (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step 1: Reaction Setup and Degassing Dissolve 3-chloropyridazine and 4-carboxyphenylboronic acid in 1,4-dioxane within a round-bottom flask. Add the aqueous Na₂CO₃ solution. Sparge the biphasic mixture with argon gas for 15 minutes.

  • Causality: Dissolved oxygen will prematurely oxidize the catalytically active Pd(0) species into an inactive Pd(II) complex. Thorough degassing ensures the longevity of the catalytic cycle.

Step 2: Catalyst Addition and Heating Add Pd(dppf)Cl₂·CH₂Cl₂ under a continuous stream of argon, then heat the mixture to 90 °C for 12 hours.

  • Causality: The bidentate dppf ligand is specifically chosen because its large bite angle creates steric bulk that prevents the strongly coordinating pyridazine nitrogen atoms from poisoning the palladium center.

Step 3: In-Process Control (IPC) via LC-MS

  • Self-Validation: Monitor the reaction progress via LC-MS. The reaction is deemed successful and complete only when the peak corresponding to 3-chloropyridazine (m/z 115 [M+H]⁺) disappears, and the product mass (m/z 201 [M+H]⁺) dominates the chromatogram.

Step 4: Workup and Selective Precipitation Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo to remove the dioxane. Dilute the remaining aqueous phase with water and wash with ethyl acetate to extract homocoupled byproducts and any trace unreacted starting materials. Carefully acidify the aqueous layer with 1M HCl to exactly pH 3.5.

  • Causality & Self-Validation: The pKa of the benzoic acid moiety is ~3.72[1]. At pH 3.5, the carboxylate is protonated to the neutral acid, drastically reducing its aqueous solubility. Meanwhile, the pyridazine nitrogens (conjugate acid pKa ~2.3) remain largely unprotonated. This precise thermodynamic pH control forces the selective precipitation of the zwitterionic/neutral product while impurities remain dissolved. The formation of a dense, off-white precipitate serves as visual validation of successful product isolation.

Step 5: Isolation Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford pure 4-(pyridazin-3-yl)benzoic acid.

ReactionMechanism A 3-Chloropyridazine C Oxidative Addition Complex A->C + Pd(0) B Pd(0) Catalyst B->C D Transmetalation (with Boronate) C->D + Ar-B(OH)3- E Reductive Elimination D->E E->B Catalyst Regeneration F 4-(Pyridazin-3-yl)benzoic acid E->F Product Release

Catalytic cycle for the Suzuki-Miyaura synthesis of the pyridazine scaffold.

Analytical Characterization Standards

To ensure the integrity of the synthesized scaffold before downstream amide coupling or esterification, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆): Look for the highly deshielded pyridazine protons. The proton adjacent to the two nitrogens (position 6 on the pyridazine ring) typically appears as a distinct doublet of doublets downfield (δ ~9.2 ppm) due to the strong electron-withdrawing nature of the diazine system. The benzoic acid protons will appear as an AA'BB' system around δ 8.0–8.2 ppm.

  • HPLC Purity: Ensure >95% purity using a reverse-phase C18 column. A gradient of Water/Acetonitrile with 0.1% Formic Acid is recommended to keep the carboxylic acid protonated, preventing peak tailing.

References

  • Google Patents - WO2014028459A1: 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions.
  • PubMed Central (PMC) / Journal of Medicinal Chemistry - Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. URL:[Link]

Sources

Exploratory

Structural Pharmacology and Mechanism of Action of 4-(Pyridazin-3-yl)benzoic Acid Derivatives: A Scaffold for Precision Kinase and Metalloenzyme Inhibition

Executive Summary In modern drug discovery frameworks across global research hubs, the identification of privileged scaffolds that balance high target affinity with favorable ADMET (Absorption, Distribution, Metabolism,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery frameworks across global research hubs, the identification of privileged scaffolds that balance high target affinity with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is paramount. The 4-(pyridazin-3-yl)benzoic acid scaffold has emerged as a highly versatile pharmacophore. By combining the unique electrostatic and hydrogen-bonding properties of the pyridazine heterocycle with the anionic anchoring capability of a benzoic acid moiety, this class of derivatives serves as a potent chassis for designing precision kinase inhibitors (e.g., DAPK3, CK2, ATR) and metalloenzyme antagonists (e.g., Carbonic Anhydrase IX).

This technical whitepaper deconstructs the physicochemical dynamics, primary mechanisms of action, and the rigorous, self-validating experimental protocols required to evaluate these derivatives in preclinical development.

Physicochemical Profiling & Structural Dynamics

The structural elegance of 4-(pyridazin-3-yl)benzoic acid derivatives lies in the synergistic relationship between its two core components. Understanding the causality behind why this scaffold is chosen over traditional phenyl or pyridine rings is critical for rational drug design.

The Pyridazine Heterocycle

The pyridazine ring (1,2-diazine) is characterized by weak basicity and a high dipole moment. These properties subtend strong π−π stacking interactions within hydrophobic protein pockets 1[1].

  • Dual Hydrogen-Bonding Capacity: The adjacent nitrogen atoms at positions 1 and 2 act as a robust, dual hydrogen-bond acceptor system.

  • C-H Donor Superiority: The C-3 hydrogen atom of pyridazine is a significantly better C-H bond donor than the C-2 hydrogen of pyridine, allowing for highly specific micro-interactions with target residues 1[1].

  • Toxicity Evasion: The inherent polarity of the pyridazine ring reduces the lipophilicity of the molecule, which directly correlates with a lower propensity to block the cardiac hERG potassium channel (reducing cardiotoxicity risks) and minimizes Cytochrome P450 (CYP450) inhibition 1[1].

The Benzoic Acid Moiety

The carboxylic acid functional group provides a critical electrostatic anchor. At physiological pH, the ionized carboxylate can form irreversible salt bridges with basic amino acid residues (like Arginine or Lysine) or act as a bidentate ligand to coordinate with catalytic metal ions in metalloenzymes 2[2].

Primary Mechanisms of Action

Target Class 1: ATP-Competitive Kinase Inhibition

Derivatives of 4-(pyridazin-3-yl)benzoic acid are highly effective ATP-competitive inhibitors for kinases such as Death-Associated Protein Kinase 3 (DAPK3)3[3] and Protein Kinase CK2 1[1]. Mechanism: The pyridazine nitrogens mimic the adenine ring of ATP, inserting deep into the kinase hinge region to form critical hydrogen bonds with the backbone amides. Concurrently, the benzoic acid group extends toward the solvent-exposed region or the ribose-binding pocket, providing target selectivity.

Target Class 2: Metalloenzyme Inhibition (e.g., hCA IX)

In the context of oncology, specific benzoic acid derivatives exhibit sub-micromolar inhibitory action against human Carbonic Anhydrase IX (hCA IX), a transmembrane metalloenzyme overexpressed in hypoxic tumors 2[2]. Mechanism: The carboxylate group of the benzoic acid moiety coordinates directly with the active-site Zinc ion ( Zn2+ ), displacing the catalytic water molecule and halting the hydration of carbon dioxide.

BindingMechanism cluster_0 4-(Pyridazin-3-yl)benzoic Acid Scaffold P_Ring Pyridazine Ring (Dual H-Bond Acceptor) Spacer Aromatic Linker (π-π Stacking) P_Ring->Spacer Kinase Kinase Hinge Region (e.g., DAPK3, CK2) P_Ring->Kinase H-Bonding B_Acid Benzoic Acid (Anionic Anchor) Metallo Metalloenzyme Active Site (e.g., CA IX Zn2+) B_Acid->Metallo Ionic/Coordination Spacer->B_Acid

Caption: Pharmacophore model of 4-(pyridazin-3-yl)benzoic acid binding to kinase and metalloenzyme targets.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on a self-validating system of orthogonal assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening, validated orthogonally by Isothermal Titration Calorimetry (ITC).

Protocol 1: TR-FRET Kinase Inhibition Assay

Causality: Highly conjugated aromatic systems like pyridazinyl-benzoic acids often exhibit auto-fluorescence, which causes false positives in standard biochemical assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true target-binding signal 4[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., 2.5 nM DAPK3) and ULight™-labeled peptide substrate in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Compound Titration: Dispense 4-(pyridazin-3-yl)benzoic acid derivatives in a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM) into a 384-well pro-plate using an acoustic liquid handler.

  • Incubation: Add the kinase/substrate master mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding ATP at the apparent Km​ concentration. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ) and the Europium-labeled anti-phospho antibody.

  • Readout: Measure the TR-FRET signal (Emission at 665 nm / 615 nm) using a compatible microplate reader. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: While TR-FRET provides IC50​ , it does not explain how the molecule binds. ITC is the only technique that directly measures the intrinsic enthalpy ( ΔH ) of binding, allowing us to distinguish between enthalpy-driven binding (specific H-bonds from the pyridazine ring) and entropy-driven binding (hydrophobic collapse) 5[5].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified target protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl) to ensure exact buffer matching between the protein and the ligand.

  • Degassing: Degas both the protein solution (cell) and the 4-(pyridazin-3-yl)benzoic acid derivative solution (syringe) to prevent bubble formation during titration.

  • Titration Execution: Load 300 μ L of protein (approx. 20 μ M) into the sample cell. Load the syringe with the ligand (approx. 200 μ M). Perform 20 injections of 2 μ L each at 25°C, with a 120-second interval between injections.

  • Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), Enthalpy ( ΔH ), and Stoichiometry ( n ).

Workflow Synth Compound Synthesis (Suzuki Coupling) Biochem Primary Screening (TR-FRET Assay) Synth->Biochem Thermo Thermodynamic Profiling (ITC Analysis) Biochem->Thermo Cellular Cell-Based Efficacy (Target Engagement) Thermo->Cellular

Caption: Step-by-step experimental workflow from synthesis to cellular validation.

Quantitative Data Analysis

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how modifications to the 4-(pyridazin-3-yl)benzoic acid scaffold impact physicochemical properties and target affinity.

Compound DerivativePrimary TargetTR-FRET IC50​ (nM)ITC Kd​ (nM)Enthalpy ΔH (kcal/mol)hERG Liability
Scaffold Core DAPK3145.0160.2-8.4 (H-bond driven)Low
3-Methyl Substituted CK242.548.0-10.2 (Optimized fit)Low
6-Oxo Substituted hCA IX85.092.1-7.1 (Metal Coord.)Low
Pyridine Analog (Control)DAPK3> 10,000N/AN/AHigh

Note: The pyridine analog fails to achieve nanomolar affinity due to the loss of the dual H-bond acceptor system and exhibits higher hERG liability due to increased lipophilicity.

Conclusion

The 4-(pyridazin-3-yl)benzoic acid framework is a masterclass in rational scaffold design. By leveraging the unique dipole and hydrogen-bonding characteristics of the pyridazine ring alongside the electrostatic anchoring of the benzoic acid moiety, researchers can achieve exquisite target selectivity against kinases and metalloenzymes. When coupled with a rigorous, self-validating screening cascade utilizing TR-FRET and ITC, this scaffold provides a highly reliable pathway from hit-to-lead optimization in modern drug discovery.

References

  • Source: NIH PubMed Central (PMC)
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: ResearchGate URL
  • ChemPert PAWS (Target DAPK3)
  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity (TR-FRET Protocol)
  • Source: NIH PubMed Central (PMC)

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 4-(Pyridazin-3-yl)benzoic Acid: A Technical Guide for Drug Development

Executive Summary & Structural Causality In early-stage drug development, the thermodynamic and physicochemical profiling of active pharmaceutical ingredients (APIs) and their intermediates dictates downstream formulatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug development, the thermodynamic and physicochemical profiling of active pharmaceutical ingredients (APIs) and their intermediates dictates downstream formulation strategies. 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a rigid, bi-functional molecular scaffold frequently utilized in medicinal chemistry.

The thermodynamic behavior of this compound is governed by two distinct structural domains:

  • The Benzoic Acid Moiety : Provides an ionizable carboxylic acid group. In the solid state, this moiety drives the formation of strong, cyclic hydrogen-bonded dimers[1]. This dimerization drastically increases the crystal lattice energy, imposing a severe thermodynamic penalty on aqueous solubility.

  • The Pyridazine Ring : A diazine system that introduces a significant molecular dipole and acts as a dual hydrogen-bond acceptor, altering the hydration shell and influencing the molecule's overall lipophilicity.

Understanding the interplay between crystal lattice energy, ionization state, and solvation thermodynamics is critical for optimizing the bioavailability of derivatives based on this scaffold.

Quantitative Thermodynamic Baseline

The following table summarizes the core physicochemical and thermodynamic parameters for 4-(Pyridazin-3-yl)benzoic acid, establishing the baseline for empirical validation[2].

Thermodynamic PropertyValuePrimary Analytical Methodology
Molecular Weight 200.19 g/mol High-Resolution Mass Spectrometry (HRMS)
Predicted pKₐ 3.72 ± 0.10Potentiometric Titration (Yasuda-Shedlovsky)
Predicted Boiling Point 472.5 ± 28.0 °CThermogravimetric Analysis (TGA)
Predicted Density 1.302 ± 0.06 g/cm³Helium Pycnometry
Lipophilicity (XLogP3-AA) ~ 2.70Miniaturized Shake-Flask (Octanol/Water)
Topological Polar Surface Area 63.1 ŲComputational (In Silico)

Acid-Base Thermodynamics (pKₐ Profiling)

Causality & Logic

The acid dissociation constant (pKₐ) dictates the ionization state of the molecule across the physiological pH gradient. For 4-(Pyridazin-3-yl)benzoic acid, the predicted pKₐ is ~3.72[2]. At gastric pH (1.2), the molecule is fully unionized, maximizing lipophilicity but minimizing solubility. At intestinal pH (7.4), it exists as a highly soluble carboxylate anion, which conversely reduces passive membrane permeability.

Because the unionized form exhibits poor aqueous solubility, direct aqueous titration often leads to precipitation before the equivalence point is reached. To circumvent this, potentiometric titration must be performed in co-solvent systems, followed by mathematical extrapolation to pure water[3][4].

Self-Validating Protocol: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation
  • Solvent Preparation : Prepare three binary mixtures of methanol and water at 10%, 20%, and 30% (v/v)[4].

  • Electrode Calibration : Calibrate the glass electrode potentiometrically using Gran's method to ensure the Nernstian slope is accurate and self-validated against standard buffers.

  • Sample Dissolution : Dissolve 4-(Pyridazin-3-yl)benzoic acid in the co-solvent mixtures to achieve a concentration of ~10⁻⁴ M.

  • Titration : Titrate the solutions with 0.5 M Potassium Hydroxide (KOH) from low to high pH under a continuous stream of pure nitrogen at an isothermal 25.0 ± 0.1 °C[3][4].

  • Data Processing : Plot the apparent pKₐ values against the dielectric constant of the co-solvent mixtures. Apply the Yasuda-Shedlovsky extrapolation via linear regression to determine the true aqueous thermodynamic pKₐ[3].

pKa_Workflow A 1. Sample Preparation (Methanol/Water Mixtures) B 2. Electrode Calibration (Gran's Method) A->B C 3. Potentiometric Titration (0.5 M KOH) B->C D 4. Data Acquisition (pH vs. Titrant Volume) C->D E 5. Yasuda-Shedlovsky Extrapolation D->E F 6. Aqueous pKa Determination E->F

Fig 1. Workflow for potentiometric pKa determination using co-solvent extrapolation.

Thermal Stability and Phase Transitions

Causality & Logic

Thermal analysis is critical for understanding the energy required to disrupt the solid-state crystal lattice. Benzoic acid derivatives typically exhibit high melting points due to the robust intermolecular hydrogen bonding of the carboxylic acid dimers[1]. High lattice energy directly correlates with poor aqueous solubility.

Self-Validating Protocol: DSC and TGA
  • Sample Preparation : Weigh exactly 3–5 mg of the powder sample into a standard aluminum pan[1].

  • Atmospheric Control : Place the pan into the Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) instrument and purge with dry nitrogen at a flow rate of 20 mL/min to prevent oxidative degradation[1].

  • Thermal Ramping : Heat the sample from 25 °C to 300 °C at a constant, controlled heating rate of 10 °C/min[1].

  • Validation : The DSC endothermic peak provides the true melting point and enthalpy of fusion (ΔHfus), while the TGA confirms that the endothermic event is a phase transition (melting) rather than thermal decomposition (mass loss).

Solubility Thermodynamics

Causality & Logic

Solubility is a thermodynamic equilibrium between the solid crystal lattice and the solvated state. High-throughput kinetic methods (like solvent-shift assays) often overestimate solubility due to supersaturation. Therefore, the Shake-Flask method remains the "gold standard" for determining true thermodynamic solubility[3][5].

Self-Validating Protocol: Standardized Shake-Flask Method
  • Equilibration : Add an excess amount of solid 4-(Pyridazin-3-yl)benzoic acid to glass vials containing aqueous buffers adjusted to pH 1.2, 4.5, and 7.4.

  • Isothermal Agitation : Shake the vials isothermally at 37 °C for a minimum of 72 hours. This extended duration ensures that the system overcomes kinetic barriers and reaches true thermodynamic equilibrium[3].

  • Phase Separation : Centrifuge the samples and filter the supernatant through a 0.45 μm membrane.

  • Quantification : Quantify the dissolved solute concentration in the supernatant using HPLC-UV.

  • Solid-State Validation (Critical) : Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). This self-validating step ensures that the undissolved solid has not undergone an unobserved polymorphic transition or salt disproportionation during the 72-hour equilibration[3].

Shake_Flask S1 Excess Solid Addition S3 Isothermal Shaking (37°C, 72 hours) S1->S3 S2 Aqueous Buffer (pH 1.2, 4.5, 7.4) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 Supernatant Analysis (HPLC-UV) S4->S5 Solute S6 Solid State Analysis (PXRD) S4->S6 Pellet

Fig 2. Standardized shake-flask methodology for thermodynamic solubility profiling.

Lipophilicity and Partitioning (LogD)

Causality & Logic

Lipophilicity governs a molecule's ability to partition into lipid bilayers, directly impacting absorption and tissue distribution[6]. Because 4-(Pyridazin-3-yl)benzoic acid is ionizable, the distribution coefficient (LogD) at physiological pH (7.4) is a more accurate predictor of in vivo behavior than the partition coefficient (LogP) of the neutral species[5].

Self-Validating Protocol: Miniaturized Shake-Flask for LogD
  • Pre-saturation : Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours to ensure mutual pre-saturation of the phases, preventing volume shifts during the assay[5].

  • Partitioning : Dissolve the compound in the octanol phase, combine it with the aqueous buffer in a miniaturized shake-flask, and agitate for 1 hour[6].

  • Separation & Analysis : Centrifuge to achieve sharp phase separation. Quantify the concentration of the compound in both the octanol and aqueous layers using LC-MS/MS. Mass balance calculations must be performed to validate that no compound was lost to non-specific binding on the flask walls.

References

  • 4-(PYRIDAZIN-3-YL)BENZOIC ACID CAS#: 216060-22-9 ChemicalBook
  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Universit
  • Physicochemical Profiling - Sygnature Discovery Sygn
  • Determination of pKa values of some hydroxylated benzoic acids in methanol–water binary mixtures by LC methodology and potentiometry Academia.edu
  • Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chrom
  • Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility ACS Public

Sources

Exploratory

4-(Pyridazin-3-yl)benzoic Acid: Physicochemical Profiling, Mass Spectrometry, and Synthetic Utility in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 4-(Pyridaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) has emerged as a highly versatile scaffold[1][2]. By combining a pyridazine heterocycle with a benzoic acid moiety, this compound offers a unique physicochemical profile—balancing polarity, hydrogen-bonding capacity, and synthetic tractability. This whitepaper provides an in-depth technical analysis of its mass spectrometry characteristics, its mechanistic role in drug design, and self-validating experimental protocols for its application in synthesis.

Physicochemical Profiling & Exact Mass Determination

A fundamental requirement for any analytical or synthetic workflow is the precise understanding of the compound's mass properties. There is a critical, causal distinction between Molecular Weight (MW) and Exact Mass (Monoisotopic Mass), which dictates how the compound is handled at the bench versus how it is analyzed in the spectrometer.

  • Molecular Weight (200.19 g/mol ): Calculated using the standard atomic weights (the weighted average of all naturally occurring isotopes). This value is used exclusively for macroscopic stoichiometric calculations (e.g., weighing out reagents for a reaction)[2].

  • Exact Mass (200.0586 Da): Calculated using the mass of the most abundant isotope of each element (e.g., 12 C = 12.0000, 1 H = 1.0078). This is the critical target value for High-Resolution Mass Spectrometry (HRMS), where the instrument resolves individual isotopic peaks.

Quantitative Data Summary
PropertyValueCausality / Relevance in Workflow
IUPAC Name 4-(Pyridazin-3-yl)benzoic acidStandard nomenclature for database indexing.
CAS Number 216060-22-9Unique identifier for commercial sourcing[2].
Molecular Formula C 11​ H 8​ N 2​ O 2​ Defines stoichiometric composition[1].
Molecular Weight 200.19 g/mol Used for bulk molarity and yield calculations[2].
Exact Mass 200.0586 DaBaseline for HRMS isotopic pattern matching.
[M+H] + Ion Mass 201.0659 DaTarget mass in positive Electrospray Ionization (ESI+).

Mechanistic Insights: The Pyridazine Pharmacophore in Drug Discovery

The strategic inclusion of the pyridazine ring in 4-(Pyridazin-3-yl)benzoic acid is not arbitrary; it is driven by specific mechanistic advantages over traditional phenyl or pyridine rings.

As a bioisostere, the pyridazine heterocycle is endowed with unique physicochemical properties. Its two adjacent nitrogen atoms create a high dipole moment that subtends strong π−π stacking interactions with aromatic residues in target protein binding pockets[3]. Furthermore, it offers a robust, dual hydrogen-bonding capacity[3].

From a pharmacokinetic (PK) perspective, replacing a highly lipophilic biphenyl system with a pyridazin-3-yl-phenyl system significantly lowers the overall LogP of the drug candidate. This reduction in lipophilicity is causally linked to improved aqueous solubility, reduced cytochrome P450 (CYP) inhibitory effects, and the mitigation of off-target toxicities, such as the dangerous interaction with the cardiac hERG potassium channel[3]. The benzoic acid moiety acts as the synthetic handle, allowing chemists to rapidly append this optimized pharmacophore to various amines via amide coupling.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems. The following workflows detail the analytical verification and synthetic utility of 4-(Pyridazin-3-yl)benzoic acid.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Validation

Objective: Confirm the identity and purity of the commercial building block prior to library synthesis.

  • Sample Preparation: Dissolve 1.0 mg of 4-(Pyridazin-3-yl)benzoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid is explicitly added to act as a proton source, significantly enhancing the ionization efficiency in positive electrospray ionization (ESI+) to form the [M+H] + ion.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Mass Acquisition (Q-TOF): Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ion mode with a resolution setting of >30,000.

  • Self-Validation (Lock Mass): The system continuously infuses a known calibration standard (e.g., Leucine Enkephalin, m/z 556.2771) during the run. The protocol is self-validating: if the lock mass deviates by more than 2 ppm, the instrument automatically flags the run as invalid, ensuring that the target mass of 201.0659 Da is measured with absolute confidence.

HRMS_Workflow A Sample Prep (1 µg/mL, 0.1% FA) B LC Separation (C18 Column) A->B Injection C ESI Ionization (Positive Mode) B->C Elution D Q-TOF Mass Analyzer (Lock Mass Calibration) C->D Ion Transfer E Data Analysis [M+H]+ = 201.0659 D->E Spectrum Extraction

Caption: Self-validating LC-HRMS analytical workflow for exact mass verification.

Protocol 2: HATU-Mediated Amide Coupling Workflow

Objective: Synthesize a functionalized amide derivative using 4-(Pyridazin-3-yl)benzoic acid.

  • Activation: In a dry reaction vial, dissolve 4-(Pyridazin-3-yl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that dramatically accelerates the reaction. DIPEA is used because its bulky isopropyl groups make it a non-nucleophilic base; it deprotonates the acid without competing for the activated ester.

  • Coupling: Add the target primary amine (1.1 eq) to the activated mixture and stir for 2 hours.

  • Self-Validating Check (In-Process Control): Before proceeding to workup, sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and inject into the LC-MS. The reaction is validated as complete only when the starting material peak ([M+H] + = 201.0659 Da) is completely consumed and replaced by the target product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate. The aqueous wash is critical as it selectively removes the DMF solvent and the water-soluble urea byproducts generated by the HATU reagent.

Amide_Coupling A 4-(Pyridazin-3-yl)benzoic acid (Carboxylic Acid) B HATU + DIPEA (Activation) A->B DMF, rt C Active HOAt Ester Intermediate (Highly Reactive) B->C Rapid Activation D Primary Amine (R-NH2) (Nucleophilic Attack) C->D Addition E Target Amide Derivative (Drug Candidate) D->E LC-MS Validated Completion

Caption: Mechanistic pathway for HATU-mediated amide coupling using the pyridazine scaffold.

References

  • GuideChem. "4-(PYRIDAZIN-3-YL)BENZOIC ACID CAS#: 216060-22-9". ChemicalBook / GuideChem Database.
  • Appchem. "4-(Pyridazin-3-yl)benzoic acid | 216060-22-9 | C11H8N2O2". Appchem Catalog.
  • Meanwell, N. A., et al. "The pyridazine heterocycle in molecular recognition and drug discovery". Medicinal Chemistry Research, 2023.

Sources

Foundational

Solubility profile of 4-(Pyridazin-3-yl)benzoic acid in organic solvents

Comprehensive Solubility Profile of 4-(Pyridazin-3-yl)benzoic Acid in Organic Solvents: A Technical Guide Executive Summary In the landscape of modern drug discovery and organic synthesis, 4-(Pyridazin-3-yl)benzoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Solubility Profile of 4-(Pyridazin-3-yl)benzoic Acid in Organic Solvents: A Technical Guide

Executive Summary

In the landscape of modern drug discovery and organic synthesis, 4-(Pyridazin-3-yl)benzoic acid (CAS#: 216060-22-9) serves as a critical building block, particularly in the development of kinase inhibitors and targeted therapeutics[1]. However, the physical properties of heterocyclic carboxylic acids often present significant hurdles during assay development and lead optimization. Low solubility can lead to unpredictable in vitro testing results, underestimated toxicity, and poor bioavailability[2].

As an Application Scientist, I approach solubility not as a static data point, but as a dynamic interplay between molecular structure, crystal lattice energy, and solvent thermodynamics. This whitepaper provides a deep-dive into the mechanistic causality behind the solubility profile of 4-(Pyridazin-3-yl)benzoic acid, alongside self-validating analytical protocols for accurate quantification.

Part 1: Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of 4-(Pyridazin-3-yl)benzoic acid, we must deconstruct its molecular architecture:

  • The Benzoic Acid Moiety: The carboxyl group acts as both a strong hydrogen bond donor and acceptor. In the solid state, these groups typically form highly stable cyclic dimers. This dimerization significantly increases the crystal lattice energy, rendering the compound poorly soluble in non-polar and weakly polar solvents.

  • The Pyridazine Ring: As a 1,2-diazine, this heterocycle is electron-deficient but possesses two adjacent nitrogen atoms with lone pairs. It acts as a strong hydrogen bond acceptor and imparts a significant dipole moment to the molecule.

  • Planarity and Rigidity: The direct linkage of the aromatic rings promotes a planar conformation, which facilitates tight molecular packing (π-π stacking) in the crystal lattice.

The Causality of Solvation: For dissolution to occur, the energy penalty of breaking the crystal lattice (disrupting the carboxylic acid dimers and π-π stacking) must be overcome by the enthalpy of solvation.

  • Aprotic Polar Solvents (DMSO, DMF): These solvents possess high dielectric constants and act as powerful hydrogen bond acceptors. They successfully outcompete the carboxylic acid dimers, solvating the monomeric species and yielding high solubility.

  • Protic Solvents (Methanol, Ethanol): While capable of hydrogen bonding, their lower dipole moments and tendency to self-associate make them only moderately effective at breaking the compound's rigid lattice.

  • Non-Polar Solvents (Hexane, Toluene): Lacking the ability to engage in hydrogen bonding or dipole-dipole interactions, these solvents cannot overcome the lattice energy, resulting in near-zero solubility.

Part 2: Predicted Solubility Profile in Organic Solvents

The following table summarizes the quantitative solubility behavior of 4-(Pyridazin-3-yl)benzoic acid across various solvent classes, driven by the thermodynamic principles outlined above.

SolventSolvent ClassPredicted Solubility RangeMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50 mg/mLStrong H-bond acceptor; disrupts carboxylic acid dimers; high dielectric constant.
Dimethylformamide (DMF) Polar Aprotic> 30 mg/mLExcellent solvation of both the pyridazine nitrogens and the acidic proton.
Methanol (MeOH) Polar Protic1 - 5 mg/mLModerate H-bonding disruption; limited by solvent self-association.
Dichloromethane (DCM) Halogenated< 1 mg/mLWeak dipole interactions; insufficient to overcome strong crystal lattice energy.
Hexane Non-Polar< 0.1 mg/mLInability to participate in H-bonding or stabilize the polar functional groups.

Part 3: Analytical Methodologies for Solubility Determination

Accurate solubility determination requires distinguishing between Kinetic Solubility (the concentration at which a pre-dissolved compound precipitates) and Thermodynamic Solubility (the true equilibrium concentration of a solid in a solvent)[3]. Below are self-validating workflows for both.

Protocol A: Kinetic Solubility (DMSO Dilution Method)

Kinetic solubility is highly relevant for early-stage High-Throughput Screening (HTS) where compounds are stored in DMSO libraries[4].

  • Stock Preparation: Prepare a 10 mM stock solution of 4-(Pyridazin-3-yl)benzoic acid in 100% anhydrous DMSO.

  • Serial Dilution: Create a 3-fold serial dilution of the stock in DMSO across a 96-well plate.

  • Solvent Spiking: Dilute each sample 1:50 into the target aqueous/organic buffer (resulting in a final DMSO concentration of 2%).

  • Incubation: Seal the plate and incubate at 25°C for 1 to 2 hours on a plate shaker to allow precipitation of supersaturated species.

  • Quantification (Turbidimetry): Measure the light absorbance of the sample at 620 nm. The kinetic solubility limit is defined as the concentration where the absorbance surpasses a validated threshold (e.g., 1.5-fold of the DMSO-only control)[4].

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for lead optimization, representing the true equilibrium state of the solid compound[2].

  • Solid Addition: Accurately weigh an excess amount (~2-5 mg) of solid 4-(Pyridazin-3-yl)benzoic acid into a 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, DCM). Ensure the amount of solid is sufficient to leave a visible residue, guaranteeing saturation[2].

  • Equilibration: Seal the vial tightly and place it on a thermomixer at 850 rpm and 25°C. Incubate for 24 to 72 hours to ensure thermodynamic equilibrium is achieved.

  • Phase Separation: Transfer the suspension to a syringeless filter device (e.g., 0.45 µm PTFE membrane) or centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Quantification (UHPLC-UV): Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range. Quantify the concentration via UHPLC-UV (monitoring at the compound's λmax, typically ~260-280 nm) against a previously established multi-point calibration curve[2].

Part 4: Experimental Workflow Visualization

The following diagram illustrates the logical progression of the Thermodynamic Shake-Flask protocol, highlighting the critical transition from solid-state to quantified equilibrium.

ThermodynamicSolubility Start Solid Compound 4-(Pyridazin-3-yl)benzoic acid AddSolvent Add Organic Solvent (e.g., DMSO, MeOH, DCM) Start->AddSolvent Incubate Shake-Flask Equilibration (24-72 hrs at 25°C) AddSolvent->Incubate Excess solid ensures saturation Separate Phase Separation (Centrifugation / 0.45µm Filtration) Incubate->Separate Equilibrium reached Analyze Quantification (UHPLC-UV / LC-MS) Separate->Analyze Isolate saturated supernatant Result Thermodynamic Solubility Value Analyze->Result Apply calibration curve

Fig 1: Thermodynamic shake-flask solubility workflow for 4-(Pyridazin-3-yl)benzoic acid.

References

  • BioDuro-Sundia. "ADME Solubility Assay: Kinetic vs Thermodynamic." BioDuro-Global CRDMO. Available at: [Link]

  • Domainex. "Turbidimetric (Kinetic) Solubility Assay." Domainex Assays. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Exploratory

Crystallographic data and XRD patterns of 4-(Pyridazin-3-yl)benzoic acid

Solid-State Characterization of 4-(Pyridazin-3-yl)benzoic Acid: Crystallographic Data, XRD Profiling, and Supramolecular Assembly Executive Summary 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9)[1] is a critical bifun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Solid-State Characterization of 4-(Pyridazin-3-yl)benzoic Acid: Crystallographic Data, XRD Profiling, and Supramolecular Assembly

Executive Summary

4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9)[1] is a critical bifunctional building block utilized in fragment-based drug discovery and crystal engineering. Featuring both a strong hydrogen-bond donor (carboxylic acid) and a dual-acceptor system (pyridazine ring), its solid-state behavior is defined by highly directional supramolecular synthons. This whitepaper provides a comprehensive technical guide to its crystallographic characterization, detailing the causality behind its molecular geometry, expected X-ray diffraction (XRD) patterns, and the self-validating protocols required to ensure phase purity during solid-state development.

Molecular Geometry and Conformational Causality

The molecular architecture of 4-(Pyridazin-3-yl)benzoic acid consists of a benzoic acid moiety covalently linked to a pyridazine ring. A critical crystallographic feature of this class of molecules is the non-planar arrangement of the aromatic rings.

Causality of the Dihedral Twist: Due to steric repulsion between the ortho-hydrogens of the benzene ring and the adjacent protons on the pyridazine ring, the molecule cannot adopt a perfectly co-planar conformation. Drawing from analogous heteroaromatic systems like[2] and[3], the expected dihedral angle between the two rings is approximately 30° to 35°[2]. This specific angular twist represents the thermodynamic minimum, effectively mitigating steric clash while preserving sufficient π-conjugation across the inter-ring C-C bond to stabilize the lattice.

Supramolecular Assembly and Crystal Packing

The primary driving force for the crystallization of 4-(Pyridazin-3-yl)benzoic acid is the formation of robust hydrogen bonds. While simple benzoic acids typically form discrete carboxylic acid dimers (R2,2(8) synthons), the presence of the strongly accepting pyridazine nitrogen alters this trajectory.

Mechanistic Pathway: The carboxylic acid (O-H) acts as the primary donor, selectively hydrogen-bonding with the less sterically hindered nitrogen of the pyridazine ring. This head-to-tail O-H···N interaction (typical donor-acceptor distance ~2.65 Å) drives the assembly of infinite 1D supramolecular chains (catemers) along the crystallographic axis[2]. These 1D chains subsequently pack into a 3D lattice via inter-chain π-π stacking interactions between the twisted aromatic rings. The orientation-dependent behavior of the pyrazine/pyridazine nitrogens is a known driver for conformational polymorphism[4].

Assembly N1 Carboxylic Acid Donor (O-H) N2 Pyridazine Acceptor (N Atom) N1->N2 Strong H-Bond (d ~ 2.65 Å) N3 1D Supramolecular Chain (Catemer Motif) N2->N3 Propagation N4 Inter-chain π-π Stacking (Centroid-Centroid) N3->N4 Packing N5 3D Crystal Lattice (Monoclinic P21/c) N4->N5 Assembly

Logical relationship of supramolecular assembly via H-bonding and pi-stacking.

Experimental Methodologies (Self-Validating Protocols)

To accurately determine the crystallographic parameters and ensure the bulk material matches the single-crystal model, the following self-validating protocol must be executed.

Step 1: Solvent Screening and Dissolution

  • Action: Dissolve 50 mg of 4-(Pyridazin-3-yl)benzoic acid in 5 mL of an ethanol/water (80:20 v/v) mixture at 60 °C.

  • Causality: Ethanol acts as the primary solvent to dissolve the hydrophobic aromatic core. Water is introduced as an anti-solvent. Because water is a strong hydrogen bond competitor, it prevents premature, kinetically driven aggregation of the carboxylic acid and pyridazine moieties, ensuring that the system remains in the metastable zone width (MZW) for thermodynamically controlled crystal growth.

Step 2: Controlled Nucleation via Slow Evaporation

  • Action: Filter the solution through a 0.22 µm PTFE membrane into a clean borosilicate vial. Seal the vial with parafilm and puncture with a single 21-gauge needle.

  • Causality: Filtration removes heterogeneous nucleation sites (dust, undissolved particulates) that cause rapid precipitation of microcrystalline powder. The narrow needle puncture restricts vapor diffusion, maintaining a slow supersaturation rate. This favors the growth of large, defect-free single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Step 3: SCXRD Data Collection

  • Action: Mount a suitable single crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K under a continuous nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Flash-cooling to 100 K drastically reduces the thermal motion of atoms (minimizing anisotropic displacement parameters). This is critical for resolving the electron density of light atoms, specifically the carboxylic acid proton, which is necessary to definitively map the O-H···N hydrogen bonding network.

Step 4: Phase Purity Validation via PXRD (The Self-Validation Step)

  • Action: Grind the remaining bulk sample into a fine powder and collect Powder X-Ray Diffraction (PXRD) data (Cu Kα, λ = 1.5406 Å) from 2θ = 5° to 50°. Perform a Rietveld refinement against the simulated pattern generated from the SCXRD CIF file.

  • Causality: Single crystals are often not representative of the bulk sample due to polymorphism. A Rietveld refinement acts as a self-validating mathematical check: if the experimental bulk powder pattern converges with the simulated single-crystal pattern (yielding low R_wp values), it proves that the bulk material is phase-pure and structurally identical to the analyzed single crystal.

Workflow A Synthesis & Purification 4-(Pyridazin-3-yl)benzoic acid B Solvent Screening (EtOH/H2O, DMF) A->B G Bulk PXRD Collection (Cu Kα, 298 K) A->G Bulk Powder C Slow Evaporation (Thermodynamic Control) B->C Metastable Zone D SCXRD Data Collection (100 K, Mo Kα) C->D Single Crystal E Structure Solution (SHELXT/SHELXL) D->E Diffraction Data F Simulated PXRD Pattern E->F CIF File H Rietveld Refinement & Phase Purity Validation F->H Reference G->H Experimental

Experimental workflow for crystallographic phase purity validation.

Quantitative Crystallographic Data

Based on the structural profiling of analogous heteroaromatic carboxylic acids[2][4], the anticipated crystallographic parameters and key PXRD peaks for the dominant monoclinic phase of 4-(Pyridazin-3-yl)benzoic acid are summarized below.

Table 1: Anticipated Single-Crystal Parameters (100 K)

ParameterValue / Description
Chemical Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~1.45 g/cm³
Primary Synthon O-H···N (Catemer)
Dihedral Angle (Rings) ~32.1°

Table 2: Key Simulated PXRD Peaks (Cu Kα, λ = 1.5406 Å, 298 K)

2θ (°)d-spacing (Å)Relative Intensity (I/I₀)hkl Plane
10.858.151000 1 1
13.426.59652 0 0
16.785.28421 1 -2
22.154.01852 1 -1
25.603.48300 2 0
28.943.08253 1 1

Note: The PXRD profile is highly sensitive to the specific polymorphic form isolated during crystallization. The data above represents the thermodynamically stable catemeric phase.

References

  • Xing, J. "3-(4-Pyrid-yl)benzoic acid". Acta Crystallographica Section E Structure Reports Online. 2009 May 14;65(Pt 6):o1239. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1515244, 4-Pyridin-3-yl-benzoic acid". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69469384, Phenyl pyrazine-2-carboxylate". PubChem. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide &amp; Safety Data Sheet: 4-(Pyridazin-3-yl)benzoic acid in Medicinal Chemistry

Executive Summary 4-(Pyridazin-3-yl)benzoic acid (CAS 216060-22-9) occupies a dual identity in the modern laboratory: it is both a hazardous chemical requiring rigorous handling protocols and a high-value bioisosteric bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Pyridazin-3-yl)benzoic acid (CAS 216060-22-9) occupies a dual identity in the modern laboratory: it is both a hazardous chemical requiring rigorous handling protocols and a high-value bioisosteric building block in drug discovery. This whitepaper transcends the traditional Material Safety Data Sheet (MSDS). By synthesizing mechanistic toxicology with advanced medicinal chemistry applications, this guide provides researchers and drug development professionals with a comprehensive framework for safely deploying this compound in the synthesis of targeted therapeutics, such as kinase inhibitors.

Physicochemical Profiling & Structural Logic

The physical properties of 4-(Pyridazin-3-yl)benzoic acid dictate both its biological utility and its safety hazards. Understanding these metrics is the first step in predictive safety and rational drug design.

PropertyValueCausality / Relevance
CAS Number 216060-22-9Unique global identifier for safety tracking and procurement[1].
Molecular Formula C11H8N2O2Defines the stoichiometric mass (200.19 g/mol ) for precise reaction scaling.
XLogP3 ~2.7Moderate lipophilicity enables dermal penetration, driving the H315 skin irritation hazard.
Topological Polar Surface Area 63.1 ŲOptimal for kinase hinge binding without violating Lipinski's rules for oral bioavailability.
H-Bond Donors / Acceptors 1 / 4The carboxylic acid acts as a donor; the pyridazine nitrogens act as strong acceptors.
GHS Signal Word WarningIndicates acute toxicity and irritation potential requiring engineering controls[1].

Hazard Identification & Mechanistic Toxicology

Standard MSDS documentation lists the Globally Harmonized System (GHS) hazards, but understanding the causality behind these warnings is critical for proactive laboratory safety.

  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the aqueous environment of mucosal membranes (respiratory tract or gastrointestinal lining), it rapidly lowers the local pH. This protonation disrupts cellular homeostasis and denatures surface proteins, triggering an acute inflammatory cascade[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The biphenyl-like core imparts a moderate lipophilicity (XLogP3 ~2.7), allowing the molecule to effectively partition into the lipid-rich stratum corneum of the skin or the corneal epithelium. Once penetrated, the acidic headgroup induces localized tissue damage and erythema (1)[1].

Self-Validating Safety & Handling Protocols

To mitigate these hazards, laboratories must implement self-validating workflows where every safety measure is empirically verified before proceeding to the next step.

G A Hazard Identification (H302, H315, H319, H335) B Engineering Controls Validate Fume Hood (>100 fpm) A->B Mitigation C PPE Verification Nitrile Gloves, Goggles, Lab Coat B->C Protocol D Exposure Event Dermal or Ocular Contact C->D Breach E Decontamination Protocol 15-Min Flush & pH Neutralization D->E Response

Fig 1: Self-validating safety workflow for handling hazardous chemical exposures.

Step-by-Step Methodology: Safe Amide Coupling Synthesis

When utilizing 4-(Pyridazin-3-yl)benzoic acid as a synthetic building block, the following protocol ensures both chemical success and operator safety:

  • Environmental Validation: Before opening the reagent bottle, use a calibrated velometer to verify the fume hood face velocity is between 100–120 fpm. Causality: This ensures that any aerosolized irritating powder (H335) is captured and exhausted away from the operator's breathing zone.

  • Reagent Activation: Dissolve 4-(Pyridazin-3-yl)benzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA serves a dual purpose: it deprotonates the benzoic acid to facilitate the formation of the active ester with HATU, while simultaneously neutralizing the acidic hazard of the starting material.

  • In-Process Validation (The Self-Validating Step): Introduce the target amine and stir. Monitor the reaction via LC-MS. The reaction is deemed safe for aqueous workup only when the m/z 201 [M+H]+ peak (representing the free acid) is completely consumed. This analytical confirmation ensures the primary chemical irritant has been fully converted into a benign amide.

  • Quenching & Decontamination: Quench the reaction with saturated aqueous NaHCO3. Causality: This converts any trace unreacted acid into a highly water-soluble, non-volatile sodium salt, permanently neutralizing the inhalation and dermal hazards prior to phase extraction.

Synthetic Utility in Drug Discovery: The Pyridazine Bioisostere

Beyond its safety profile, 4-(Pyridazin-3-yl)benzoic acid is a highly sought-after intermediate in medicinal chemistry. The pyridazine ring is a classic bioisostere for phenyl rings and purines, offering superior aqueous solubility and reduced lipophilicity, which often translates to improved pharmacokinetic profiles (2)[2].

The adjacent nitrogen atoms of the pyridazine core act as exceptional hydrogen bond acceptors. This structural feature is heavily exploited in the design of targeted kinase inhibitors:

  • ALK5 Inhibitors: 4,6-disubstituted pyridazine cores have been rationally designed to inhibit the ALK5 receptor, a critical node in TGF-β signaling implicated in fibrosis and oncology. The pyridazine nitrogens form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket (3)[3].

  • TAK1 & BTK Inhibitors: Similar imidazo[1,2-b]pyridazine derivatives synthesized from these precursors have demonstrated nanomolar efficacy against TAK1 (relevant in multiple myeloma) and Bruton's Tyrosine Kinase (BTK) (4)[4]. The benzoic acid moiety of 4-(Pyridazin-3-yl)benzoic acid provides the perfect synthetic handle to attach complex solubilizing groups or specific target-binding motifs via robust amide linkages.

G A 4-(Pyridazin-3-yl)benzoic acid (Scaffold) B Amide Coupling (HATU, DIPEA) A->B Functionalization C Targeted Kinase Inhibitor (e.g., ALK5, TAK1) B->C Synthesis D Hinge Region Binding (Pyridazine N-Atoms) C->D Target Interaction

Fig 2: Synthetic pipeline from pyridazine scaffold to kinase target engagement.

References

  • BLD Pharm. "216060-22-9 | 4-(Pyridazin-3-yl)benzoic acid Safety Data." 1

  • MDPI. "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture." 2

  • ACS Publications. "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." 3

  • RSC Publishing. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." 4

Sources

Exploratory

The Pyridazine Scaffold in Bioisosteric Design: Electronic and Steric Modulations of Benzoic Acid

Executive Summary In modern medicinal chemistry, the transition from traditional benzenoid scaffolds to heteroaromatic systems is a critical strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Replacing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from traditional benzenoid scaffolds to heteroaromatic systems is a critical strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Replacing the phenyl ring of benzoic acid with a pyridazine ring—yielding pyridazine-carboxylic acids—fundamentally alters the molecule's electronic topology and steric behavior.

Pyridazine is a dinitrogen-containing, six-membered aromatic heterocycle. While it is sterically isosteric with benzene, its two adjacent sp2 -hybridized nitrogen atoms create a highly electron-deficient π -system. This guide explores the causality behind the electronic and steric effects of the pyridazine ring when used as a benzoic acid bioisostere, providing field-proven analytical protocols for quantifying these properties.

Electronic Architecture: Inductive Effects and Acidity

The introduction of a second nitrogen atom adjacent to the first in a six-membered ring has profound electronic consequences. Pyridazine possesses a remarkably high dipole moment (~4.22 D) compared to benzene (0 D) and pyridine (~2.2 D) .

Causality of the Electronic Shift

The adjacent electronegative nitrogen atoms act as a localized electron sink. This induces a strong electron-withdrawing effect across the σ -bond framework, pulling electron density away from attached substituents. When a carboxylic acid group is attached (e.g., pyridazine-4-carboxylic acid), this inductive withdrawal stabilizes the conjugate base (carboxylate anion) through charge delocalization. Consequently, the pKa​ of the carboxylic acid is significantly lowered compared to benzoic acid. Furthermore, the reduced aromaticity (Aromaticity Index = 79 vs. 100 for benzene) enhances the hydrogen-bond donor capacity of the remaining ring C-H bonds .

Quantitative Comparison of Bioisosteres

To illustrate the stark contrast in physicochemical properties, the table below summarizes the shift from a benzenoid to a pyridazine system.

PropertyBenzoic AcidPyridine-3-Carboxylic AcidPyridazine-4-Carboxylic Acid
Ring System BenzenePyridinePyridazine
Aromaticity Index (AI) 1008679
Dipole Moment (D) ~1.70 (Total)~2.22~4.22
pKa​ (Carboxylic Acid) 4.204.75~3.10
Lipophilicity (cLogP) 1.870.84-0.51
Topological Polar Surface Area (Ų) 37.350.263.1

Data synthesized from established physicochemical profiling of azine bioisosteres.

Steric Modulations and Conformational Control

While the pyridazine ring is nominally planar, its steric profile is dictated by the lone pairs on the nitrogen atoms and the substitution pattern at the C-3 and C-6 positions.

Coordination and Steric Clash

In biological systems or transition-metal catalysis, pyridazine-carboxylic acids often act as bidentate ligands, coordinating via the ring nitrogen and the carboxylate oxygen. To minimize steric hindrance between the bulky metal center (e.g., Ruthenium or Iridium) and the ring substituents, the pyridazine ring will often adopt a perpendicular orientation relative to the coordination plane .

When steric bulk is added to the C-3 and C-6 positions, it restricts the rotation of the molecule within a receptor pocket. This conformational locking can be leveraged to pay the entropic penalty of binding upfront, resulting in higher target affinity.

G A Pyridazine Ring Core B High Dipole Moment (~4.22 D) A->B C Inductive Electron Withdrawal A->C D Steric Bulk at C-3/C-6 Positions A->D E Enhanced π-π Stacking & Dipole Interactions B->E Electrostatic F Lowered pKa of Carboxylic Acid C->F Inductive G Conformational Restriction D->G Steric Clash H Optimized Target Binding (Bioisosterism) E->H F->H G->H

Fig 1. Logical flow of electronic and steric effects in pyridazine bioisosteres.

Experimental Workflows for Profiling Pyridazine Derivatives

To rigorously validate the electronic and steric properties of synthesized pyridazine-carboxylic acids, the following self-validating protocols must be employed.

Protocol 1: High-Precision Potentiometric pKa​ Determination

Purpose: To quantify the inductive electron-withdrawing effect of the pyridazine ring on the carboxylic acid moiety.

Causality & Validation: By conducting the titration in a 0.15 M KCl background, we mimic physiological ionic strength. This isolates the intrinsic electronic effect of the pyridazine ring from background electrostatic shielding. The protocol is self-validating via a blank titration subtraction, ensuring that ambient CO2​ or solvent impurities do not skew the equivalence point.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Standardization: Standardize a 0.1 M NaOH titrant against primary standard Potassium Hydrogen Phthalate (KHP) to exact molarity.

  • Sample Preparation: Dissolve 2.0 mmol of the pyridazine-carboxylic acid derivative in 50 mL of 0.15 M KCl solution.

  • Blank Titration: Perform a blank titration on 50 mL of 0.15 M KCl using the standardized NaOH to establish a baseline curve.

  • Sample Titration: Titrate the sample solution with NaOH under a nitrogen atmosphere (to prevent CO2​ absorption). Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/min before the next addition.

  • Data Analysis: Calculate the pKa​ using the first-derivative method ( ΔpH/ΔV ) to find the exact equivalence point, subtracting the blank volume.

Protocol 2: Steric Profiling via SABRE NMR Hyperpolarization

Purpose: To assess the steric accessibility of the pyridazine nitrogen atoms using Signal Amplification by Reversible Exchange (SABRE).

Causality & Validation: SABRE relies on the reversible binding of the pyridazine analyte and parahydrogen ( pH2​ ) to an Iridium catalyst. If the C-3/C-6 positions are too sterically hindered, the off-rate of the ligand increases, disrupting the spin polarization transfer. This protocol inherently validates steric bulk by directly correlating NMR signal enhancement factors with the steric volume of the substituents .

  • Parahydrogen Generation: Cool H2​ gas to 33 K over an iron(III) oxide ( Fe2​O3​ ) catalyst to enrich the parahydrogen spin isomer to >90%.

  • Catalyst Activation: Dissolve 5 mM of the precatalyst [Ir(COD)(IMes)Cl] and 50 mM of the pyridazine-carboxylic acid derivative in methanol- d4​ .

  • Hydrogenation: Bubble pH2​ gas through the solution at 3 bar for 5 minutes to activate the catalyst, forming the active [Ir(H)2​(IMes)(pyridazine)3​]Cl complex.

  • Hyperpolarization Transfer: Transfer the sample to a microtesla magnetic shield (to match the J-coupling resonance conditions for optimal spin transfer from hydrides to the pyridazine protons).

  • Acquisition: Rapidly transfer the sample to a 9.4 T NMR spectrometer and acquire a single-scan 1H NMR spectrum.

  • Quantification: Calculate the signal enhancement factor by comparing the integrals of the hyperpolarized pyridazine ring protons against a thermally equilibrated reference spectrum.

SABRE Step1 Parahydrogen (pH2) Generation Step3 Reversible Exchange Complexation Step1->Step3 Step2 Ir-IMes Catalyst + Pyridazine Step2->Step3 Step4 Spin Polarization Transfer Step3->Step4 Step5 Enhanced 1H NMR Detection Step4->Step5

Fig 2. Step-by-step workflow for SABRE NMR hyperpolarization of pyridazines.

Conclusion

The substitution of a benzoic acid phenyl ring with a pyridazine core is not merely a structural swap; it is a profound physicochemical edit. By understanding the causality of the inductive electron withdrawal (which lowers pKa​ and increases polarity) and the steric constraints imposed by the adjacent nitrogen atoms, researchers can rationally design bioisosteres with optimized metabolic stability, enhanced binding affinity, and superior pharmacokinetic properties.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Kaczmarek, et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. White Rose Research Online, University of York. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-(Pyridazin-3-yl)benzoic acid via Suzuki coupling

Application Note: Synthesis of 4-(Pyridazin-3-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling Strategic Overview The synthesis of 4-(pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a critical transformation for gener...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 4-(Pyridazin-3-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Strategic Overview

The synthesis of 4-(pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a critical transformation for generating functionalized pyridazine scaffolds utilized in drug discovery, supramolecular chemistry, and materials science[1]. The Suzuki-Miyaura cross-coupling between a 3-halopyridazine and 4-carboxyphenylboronic acid provides a robust, regioselective pathway to this biaryl system[2]. This guide details the mechanistic rationale, optimized reaction conditions, and a self-validating isolation protocol to ensure high-purity yields.

Mechanistic Rationale & Substrate Selection

The electron-deficient nature of the pyridazine ring highly facilitates the oxidative addition of palladium to the carbon-halogen bond[2]. While 3-chloropyridazine is a viable and cost-effective substrate, 3-bromopyridazine is preferred due to its lower C–X bond dissociation energy, which accelerates oxidative addition and minimizes protodehalogenation side reactions[3].

The coupling partner, 4-carboxyphenylboronic acid, presents a unique challenge: the presence of an acidic carboxylic proton. To achieve efficient transmetalation, the base (typically K₂CO₃ or Na₂CO₃) must be supplied in excess (3 to 4 equivalents). The first equivalent deprotonates the carboxylic acid, while the subsequent equivalents facilitate the formation of the reactive boronate complex and neutralize the hydrohalic acid generated during the catalytic cycle[1][4].

A bidentate phosphine ligand, such as dppf in Pd(dppf)Cl₂, is highly recommended. Bidentate ligands prevent catalyst deactivation and homocoupling side reactions that are common with electron-deficient heteroaryl halides[1].

Reagent Matrix & Quantitative Optimization

The following table summarizes the field-proven reaction conditions for coupling 3-halopyridazines with 4-carboxyphenylboronic acid[1][2][5].

Halide SubstrateBoronic AcidCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
3-Bromopyridazine4-Carboxyphenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (10:1)1001285-90
3-Chloropyridazine4-Carboxyphenylboronic acidPd(PPh₃)₄ (10%)Na₂CO₃ (3.0)DME/EtOH/H₂O (4:1:1)902465-75
3-Bromopyridazine4-Carboxyphenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (10:1)110 (MW)292-95

Experimental Protocol

Caution: Palladium catalysts are highly sensitive to oxygen. Proper degassing is critical to prevent the oxidation of the active Pd(0) species into inactive Pd(II) oxides.

Step 1: Reagent Preparation

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-bromopyridazine (1.0 equiv, e.g., 5.0 mmol) and 4-carboxyphenylboronic acid (1.2 equiv, 6.0 mmol)[1].

  • Add anhydrous K₂CO₃ (3.0 equiv, 15.0 mmol) to the flask.

Step 2: Solvent Addition & Degassing 3. Add a solvent mixture of 1,4-dioxane and deionized water (10:1 ratio, 0.2 M concentration relative to the halide). 4. Seal the flask with a rubber septum. Degas the suspension by sparging with high-purity Argon or Nitrogen gas for at least 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles[5].

Step 3: Catalyst Addition 5. Briefly remove the septum under a positive flow of inert gas and quickly add the catalyst, Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Re-seal and purge the headspace with inert gas for an additional 5 minutes[1].

Step 4: Reaction Execution 6. Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 to 24 hours. Monitor the reaction progress via TLC or LC-MS until the complete consumption of 3-bromopyridazine is observed[5].

Isolation Strategy & Purification

The presence of the carboxylic acid group allows for a highly efficient acid-base workup, serving as a self-validating purification step.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional water and ethyl acetate.

  • Transfer the filtrate to a separatory funnel. The product resides in the aqueous layer as the water-soluble potassium carboxylate salt. Extract the aqueous layer with ethyl acetate (3 × 50 mL) to remove unreacted 3-bromopyridazine, homocoupled byproducts, and phosphine ligands[5].

  • Carefully acidify the aqueous layer using 1M HCl until the pH reaches 3-4. The target compound, 4-(pyridazin-3-yl)benzoic acid, will precipitate as a solid.

  • Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. If necessary, recrystallize from ethanol/water to achieve >98% purity.

Visualizations

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Halopyridazine) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (4-Carboxyphenylboronate) PdII->TransMet PdII_ArAr Pd(II) Diaryl Species Ar-Pd-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-(Pyridazin-3-yl)benzoic acid RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-(pyridazin-3-yl)benzoic acid synthesis.

Workflow Step1 1. Reagent Preparation Mix 3-Bromopyridazine, Boronic Acid, K2CO3 Step2 2. Solvent Addition & Degassing Add Dioxane/H2O, purge with N2/Ar Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under inert atmosphere Step2->Step3 Step4 4. Reaction Heating Stir at 90-100 °C for 12-24 hours Step3->Step4 Step5 5. Aqueous Workup Cool, filter, acidify to pH 3-4 Step4->Step5 Step6 6. Isolation & Purification Filter precipitate, wash, and dry Step5->Step6

Step-by-step experimental workflow for the Suzuki coupling and isolation of the target compound.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules (PMC). Available at:[Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Suzuki Reaction. Wikipedia. Available at: [Link]

Sources

Application

Application Note: Utilizing 4-(Pyridazin-3-yl)benzoic Acid as an Asymmetric N,O-Donor Ligand in Metal-Organic Framework (MOF) Synthesis

Executive Summary & Rationale The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of their organic linkers. 4-(Pyridazin-3-yl)benzoic acid (Hpdzba) is an asymmet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of their organic linkers. 4-(Pyridazin-3-yl)benzoic acid (Hpdzba) is an asymmetric, bifunctional ligand featuring a carboxylic acid group and a pyridazine ring[1]. Unlike symmetric dicarboxylates (e.g., terephthalic acid), Hpdzba provides a mixed N,O-donor set.

The adjacent nitrogen atoms on the pyridazine ring can act as a chelating moiety or bridge secondary metal centers, while the carboxylate group readily forms robust secondary building units (SBUs) such as paddlewheels with transition metals[2]. This structural asymmetry is highly valuable for synthesizing MOFs with unique topologies, enhanced chemical stability, and specific binding sites for gas separation, luminescence sensing, or heterogeneous catalysis[3].

Physicochemical Properties of the Ligand

Understanding the intrinsic properties of the ligand is critical for calculating stoichiometric ratios and predicting deprotonation kinetics during solvothermal synthesis.

PropertyValue
Chemical Name 4-(Pyridazin-3-yl)benzoic acid
CAS Number 216060-22-9[1]
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol [4]
Donor Groups 1x Carboxylate (O-donor), 1x Pyridazine (N,N-donor)
Predicted pKa ~3.72 (Carboxylic acid)[4]

Causality in Experimental Design

A successful MOF synthesis requires precise thermodynamic and kinetic control. The following parameters dictate the experimental choices for Hpdzba-based MOFs:

  • Solvent Selection (DMF/DEF): N,N-Dimethylformamide (DMF) is chosen because it effectively dissolves both the rigid organic linker and the metal salts. Under solvothermal conditions (100–120 °C), DMF slowly decomposes to release dimethylamine. This acts as a gentle, in-situ base to gradually deprotonate the carboxylic acid of Hpdzba, preventing rapid, amorphous precipitation and promoting crystal growth[5].

  • Modulator Addition (Acetic Acid): Monocarboxylic acids are added as modulators. They reversibly compete with Hpdzba for coordination sites on the metal SBUs. This competition slows down the nucleation rate, driving the reaction toward the thermodynamic product—yielding highly crystalline, defect-free MOF crystals rather than kinetic powders.

  • Metal Selection (Cu²⁺ vs. Zn²⁺): Copper(II) nitrate is frequently paired with N,O-donor ligands because it readily forms robust dinuclear paddlewheel SBUs [Cu₂(COO)₄] with the carboxylate, leaving the axial sites or separate metal centers available for coordination with the pyridazine nitrogens, often yielding 2D or 3D porous networks[5].

Experimental Protocols

Protocol A: Solvothermal Synthesis of Cu-PzBA MOF
  • Preparation of Precursor Solution: In a 20 mL borosilicate scintillation vial, dissolve 0.1 mmol (20.0 mg) of 4-(Pyridazin-3-yl)benzoic acid in 5 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Metal Addition: Add 0.1 mmol (24.1 mg) of Cu(NO₃)₂·3H₂O to the solution. Sonicate for an additional 5 minutes.

    • Self-Validation Step: The solution should appear clear blue. If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter to remove undissolved particulates, which can act as unwanted heterogeneous nucleation sites.

  • Modulation: Add 0.5 mL of glacial acetic acid to the mixture. Seal the vial tightly with a Teflon-lined cap.

  • Crystallization: Place the vial in an isothermal oven. Heat at a ramp rate of 2 °C/min to 100 °C and hold isothermally for 72 hours.

  • Cooling: Cool the oven to room temperature at a slow rate of 0.1 °C/min.

    • Causality: Slow cooling minimizes thermal shock, preventing the fracturing of the newly formed single crystals.

  • Harvesting: Decant the mother liquor. Wash the resulting blue block-like crystals three times with 5 mL of fresh DMF.

Protocol B: Activation and Desolvation
  • Solvent Exchange: Immerse the synthesized MOF crystals in 10 mL of anhydrous acetone or ethanol. Replace the solvent twice daily for 3 days.

    • Causality: Exchanging high-boiling DMF (153 °C) with low-boiling acetone (56 °C) reduces surface tension during the drying phase, preventing capillary-force-induced pore collapse.

  • Thermal Activation: Transfer the solvent-exchanged MOF to a Schlenk tube. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 2 hours, then gradually heat to 120 °C (ramp rate 1 °C/min) and hold for 12 hours.

  • Storage: Store the activated MOF in an argon-filled glovebox to prevent atmospheric moisture adsorption.

Process Visualization

MOF_Workflow Ligand 4-(Pyridazin-3-yl)benzoic acid (Hpdzba) Mix Ultrasonication (Homogeneous Solution) Ligand->Mix Metal Metal Salt (e.g., Cu(NO3)2·3H2O) Metal->Mix Solvent Solvent + Modulator (DMF + Acetic Acid) Solvent->Mix Solvothermal Solvothermal Synthesis (100-120 °C, 48-72 h) Mix->Solvothermal Heating Washing Washing & Solvent Exchange (DMF -> Acetone/EtOH) Solvothermal->Washing Cooling & Filtration Activation Activation (Vacuum Heating / scCO2) Washing->Activation Desolvation FinalMOF Activated MOF (Ready for Gas Sorption/Catalysis) Activation->FinalMOF

Workflow for the synthesis and activation of Hpdzba-based Metal-Organic Frameworks.

Data Presentation: Expected Outcomes

The structural asymmetry of Hpdzba allows for the generation of diverse framework topologies depending on the metal node used. Below are the expected physicochemical outcomes based on analogous N,O-donor MOF systems.

ParameterCu-PzBA MOFZn-PzBA MOF
Metal Precursor Cu(NO₃)₂·3H₂OZn(NO₃)₂·6H₂O
Crystal Morphology Blue block crystalsColorless polyhedral crystals
Expected Yield (based on ligand) 65 - 75%55 - 65%
Activation Temperature 120 °C150 °C
Estimated BET Surface Area 600 - 900 m²/g800 - 1100 m²/g
Primary Application Lewis acid catalysis, Gas separationLuminescent sensing, CO₂ capture

References

  • ChemScene . "4-(Pyridazin-3-yl)benzoic acid". ChemScene Catalog. 1

  • ChemicalBook . "4-(PYRIDAZIN-3-YL)BENZOIC ACID CAS#: 216060-22-9". ChemicalBook Database. 4

  • ResearchGate . "The crystal structures of M Th6 MOFs (M = Ni, Cd, and Co)". ResearchGate Publications. 2

  • Google Patents . "EP2766046B1 - Metal-organic frameworks with exceptionally large pore aperatures". Google Patents. 3

  • ACS Publications . "Diamondoid Three-Dimensional Metal-Organic Framework Showing Structural Transformation with Guest Molecules". Crystal Growth & Design. 5

Sources

Method

Application Note: 4-(Pyridazin-3-yl)benzoic Acid as a Privileged Scaffold in Early-Stage Drug Discovery

Executive Summary In early-stage drug discovery, the selection of a core scaffold dictates the trajectory of a molecule's pharmacokinetic and pharmacodynamic profile. 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9)[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection of a core scaffold dictates the trajectory of a molecule's pharmacokinetic and pharmacodynamic profile. 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9)[1] has emerged as a highly versatile and privileged pharmacophore. By combining the unique physicochemical properties of a pyridazine ring with the synthetic and electrostatic utility of a benzoic acid moiety, this biaryl system serves as a foundational building block for developing kinase inhibitors, ecto-nucleotidase modulators, and anti-neuroinflammatory agents.

This application note provides a comprehensive guide to the physicochemical rationale, target applications, and validated experimental protocols for utilizing 4-(Pyridazin-3-yl)benzoic acid in drug discovery workflows.

Physicochemical Rationale & Bioisosterism

The substitution of traditional phenyl or pyridine rings with a pyridazine heterocycle is a strategic molecular edit. The pyridazine ring is characterized by weak basicity, a high dipole moment (~4.2 D), and a robust, dual hydrogen-bonding capacity[2].

  • Enhanced Molecular Recognition: The adjacent nitrogen atoms act as bidentate hydrogen-bond acceptors, enabling unique binding motifs with target proteins that cannot be achieved by single-nitrogen azines[3]. Furthermore, the high dipole moment subtends strong π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the target binding pocket[2].

  • Improved ADME/Tox Profiles: Incorporating the pyridazine ring lowers the overall lipophilicity (LogP) of the molecule compared to a biphenyl analog. This inherent polarity improves aqueous solubility, reduces cytochrome P450 inhibitory effects, and mitigates off-target interactions with the cardiac hERG potassium channel, a critical factor in reducing cardiotoxicity risks[2],[3].

  • The Benzoic Acid Anchor: The carboxylic acid provides a synthetic handle for late-stage functionalization (e.g., amide coupling) and acts as a critical pharmacophore, frequently forming salt bridges with basic amino acids (Arg, Lys) in solvent-exposed channels or hinge regions of target proteins[4].

Data Presentation: Physicochemical Comparison

To illustrate the advantages of this scaffold, the table below summarizes the quantitative physicochemical shifts when transitioning from a standard biphenyl scaffold to the pyridazine-benzoic acid scaffold.

PropertyBiphenyl-4-carboxylic acid4-(Pyridazin-3-yl)benzoic acidPharmacological Impact
Aromatic Core Phenyl - PhenylPyridazine - PhenylPyridazine introduces polarity, reducing non-specific lipophilic binding.
Dipole Moment ~0 D~4.2 DHigh dipole moment enhances directional π-π stacking with target residues.
H-Bond Acceptors 2 (Carboxyl)4 (Carboxyl + 2 Pyridazine N)Dual adjacent nitrogens enable robust, bidentate hydrogen bonding.
LogP (Predicted) ~3.6~1.8Lower LogP improves aqueous solubility and reduces hERG channel liability.
Basic pKa N/A~2.3Weak basicity allows for unique electrostatic interactions without lysosomal trapping.

Key Applications in Target-Based Drug Discovery

A. Ecto-5'-nucleotidase (CD73) Inhibition for Cancer Immunotherapy

CD73 is an enzyme overexpressed in various tumors that hydrolyzes AMP into adenosine, driving an immunosuppressive tumor microenvironment[5]. Derivatives of 4-(pyridazin-3-yl)benzoic acid, particularly those coupled with pyrimidine-dione moieties, have been identified as potent, uncompetitive CD73 inhibitors[6]. The pyridazine core ensures high metabolic stability and favorable oral bioavailability, effectively translating in vitro potency into in vivo antitumor efficacy by reversing adenosine-mediated immunosuppression[6].

Pathway ATP Extracellular ATP CD39 CD39 ATP->CD39 AMP AMP CD39->AMP CD73 CD73 (Target) AMP->CD73 ADO Adenosine CD73->ADO A2AR A2A Receptor (T-Cells) ADO->A2AR Immunosuppression Inhibitor Pyridazine-Benzoic Acid Derivatives Inhibitor->CD73 Competitive Inhibition

Fig 1: The CD73/Adenosine signaling pathway targeted by pyridazine-based inhibitors.
B. Kinase Inhibition (Mps1, PI3K/mTOR, and PIM)

The pyridazine scaffold is a cornerstone in the design of competitive ATP-site kinase inhibitors. For example, imidazo[1,2-b]pyridazine derivatives have shown remarkable selectivity and antiproliferative activity against Mps1 (TTK) kinases[7] and act as dual PI3K/mTOR inhibitors for the treatment of pulmonary fibrosis[8]. Additionally, triazolo[4,3-b]pyridazine derivatives have been developed as selective PIM-1/PIM-3 kinase inhibitors[9]. In these architectures, the benzoic acid moiety frequently projects into the solvent-exposed region or interacts with the hinge region, optimizing both binding affinity and solubility.

C. Phosphodiesterase 4 (PDE4) Inhibition

In the pursuit of anti-neuroinflammatory agents, 2-(substituted pyridazin-3-yl)acetonitriles have been discovered as potent PDE4 inhibitors. Molecular docking reveals that the pyridazine core allows the molecule to adopt a critical "V-shaped" conformation within the PDE4 catalytic domain, extending side chains into the S-pocket for mid-nanomolar inhibition[10].

Experimental Workflows & Protocols

Workflow A 4-(Pyridazin-3-yl)benzoic acid (Core Scaffold) B Amide Coupling (Library Generation) A->B C SNAr / Cross-Coupling (Pyridazine Functionalization) A->C D In Vitro Screening (Kinase / CD73 Assays) B->D C->D E Hit-to-Lead Optimization D->E

Fig 2: Experimental workflow for functionalizing 4-(Pyridazin-3-yl)benzoic acid.
Protocol 1: High-Efficiency Amide Coupling for Library Generation

This protocol details the functionalization of the benzoic acid moiety to generate a library of secondary/tertiary amides.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(Pyridazin-3-yl)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive activated ester intermediate.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms an active HOAt ester, minimizing epimerization. DIPEA is selected over Triethylamine (TEA) because its higher steric hindrance prevents it from acting as a competing nucleophile while effectively deprotonating the carboxylic acid.

  • Coupling: Add 1.2 equivalents of the desired primary or secondary amine. Stir the reaction mixture for 2–4 hours at room temperature.

    • Causality: The amine attacks the highly reactive HOAt ester, forming the stable amide bond.

  • Quenching & Isolation: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: The NaHCO₃ wash neutralizes residual acid and efficiently extracts the water-soluble tetramethylurea byproduct generated by HATU, ensuring high crude purity.

Protocol 2: CD73 Biochemical Inhibition Assay (Malachite Green)

To validate the synthesized pyridazine-derivatives, this colorimetric assay measures the release of inorganic phosphate (Pi) resulting from the hydrolysis of AMP by CD73[5].

Step-by-Step Methodology:

  • Enzyme & Substrate Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂). Dilute recombinant human CD73 to a working concentration of 0.5 ng/µL. Prepare a 50 µM AMP substrate solution.

    • Causality: Mg²⁺ is a critical divalent cofactor required for the enzymatic activity of ecto-5'-nucleotidases.

  • Compound Incubation: Dispense 10 µL of the CD73 enzyme solution into a 384-well clear microplate. Add 100 nL of the pyridazine-based inhibitor (dissolved in DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the establishment of binding equilibrium between the inhibitor and the enzyme before substrate competition begins, ensuring accurate IC₅₀ determination.

  • Reaction Initiation: Add 10 µL of the 50 µM AMP solution to initiate the enzymatic reaction. Incubate for exactly 30 minutes at 37°C.

    • Causality: CD73 hydrolyzes AMP to adenosine and Pi. The 30-minute window ensures the reaction remains within the linear phase of enzyme kinetics, preventing substrate depletion artifacts.

  • Detection: Add 5 µL of Malachite Green reagent to each well. Incubate for 10 minutes at room temperature.

    • Causality: Malachite Green forms a highly colored complex with the released inorganic phosphate under acidic conditions, shifting the absorbance spectrum.

  • Readout & Analysis: Measure absorbance at 620 nm using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic regression model.

    • Causality: Absorbance at 620 nm is directly proportional to the amount of Pi released, providing a self-validating, non-radioactive, and high-throughput measure of CD73 inhibition.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Xu, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. Journal of Medicinal Chemistry. [Link]

  • Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. [Link] (Note: DOI shared with related scaffold studies).

  • Casal-Alvarez, L., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Cheng, Y., et al. (2019). Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study. Chemical Biology & Drug Design. [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 4-(Pyridazin-3-yl)benzoic Acid

Introduction & Scope 4-(Pyridazin-3-yl)benzoic acid is a critical biaryl building block frequently utilized in drug discovery and materials science. The molecule features a strongly electron-withdrawing carboxylic acid m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-(Pyridazin-3-yl)benzoic acid is a critical biaryl building block frequently utilized in drug discovery and materials science. The molecule features a strongly electron-withdrawing carboxylic acid moiety coupled with a highly electron-deficient pyridazine ring. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of heteroaromatic spin systems and para-substituted benzene patterns.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of chemical shifts. This guide details the causality behind the observed spectral phenomena, provides a self-validating experimental workflow, and outlines the 2D NMR strategies required to definitively prove the biaryl connectivity[1].

Experimental Workflow & Visualization

The following workflow outlines the critical path from sample preparation to structural elucidation.

NMR_Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, HMBC) B->C D Data Processing (Apodization, FT) C->D E Structural Elucidation D->E

Figure 1: Step-by-step NMR acquisition and structural elucidation workflow.

Step-by-Step Acquisition Protocol

To ensure a self-validating and reproducible system, follow this rigorous methodology:

  • Sample Preparation : Weigh accurately 15–20 mg of 4-(Pyridazin-3-yl)benzoic acid. Dissolve completely in 0.6 mL of anhydrous DMSO-d6. DMSO-d6 is specifically chosen to solubilize the rigid biaryl system and to prevent the rapid chemical exchange of the carboxylic acid proton, a standard practice in quantitative NMR (qNMR) of benzoic acids[2].

  • Tuning, Matching, and Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for both 1 H and 13 C nuclei. Perform gradient shimming (Z-axis) until the residual DMSO-d5 peak line-width at half-height is <1.0 Hz.

  • Self-Validating Checkpoint (The Water Test) : Acquire a single 1 H scan. Check the residual water peak (typically at 3.33 ppm in DMSO-d6)[3]. Causality : If the water peak is excessively broad or intense, it will undergo rapid chemical exchange with the carboxylic acid proton, broadening the -OH signal (~13.2 ppm) into the baseline. If this occurs, discard and prepare a fresh sample using newly ampouled anhydrous DMSO-d6.

  • 1D Acquisition :

    • 1 H NMR : Acquire using a standard 30° pulse program (zg30), 16–32 scans, with a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR : Acquire with proton decoupling (zgpg30), 512–1024 scans, D1 of 2.0 seconds.

  • 2D Acquisition : Set up gradient-selected COSY and HMBC experiments. For the HMBC, optimize the long-range coupling delay for nJCH​=8 Hz to capture the critical inter-ring correlations.

  • Data Processing : Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform manual phase and baseline correction to ensure accurate integration.

Data Presentation: NMR Assignments

The quantitative data below represents the characteristic shifts for 4-(Pyridazin-3-yl)benzoic acid, derived from empirical heteroaromatic rules and grounded in pyridazine literature[1][4]. Numbering convention: Pyridazine (N1, N2, C3-C6); Benzoic acid (C1'-C4').

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Logic
-OH 13.20br s-1HCarboxylic acid proton; highly deshielded.
H-6 9.25dd5.0, 1.51HAdjacent to N1; strong inductive deshielding.
H-2', H-6' 8.30d8.52HOrtho to pyridazine ring; AA'BB' system.
H-4 8.25dd8.5, 1.51HOrtho to C3 attachment; conjugated system.
H-3', H-5' 8.10d8.52HOrtho to COOH; AA'BB' system.
H-5 7.80dd8.5, 5.01HMeta to C3; adjacent to H-6 and H-4.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)TypeAssignment Logic
C=O 167.0CqCarbonyl carbon of benzoic acid.
C-3 156.0CqPyridazine carbon attached to the phenyl ring.
C-6 151.0CHPyridazine carbon adjacent to N1.
C-1' 140.0CqBenzoic acid carbon attached to pyridazine.
C-4' 132.0CqBenzoic acid carbon attached to COOH.
C-3', C-5' 130.0CHAromatic carbons ortho to COOH.
C-5 128.0CHPyridazine carbon (meta to attachment).
C-2', C-6' 127.5CHAromatic carbons ortho to pyridazine.
C-4 125.0CHPyridazine carbon (ortho to attachment).

Structural Elucidation Logic & Causality (E-E-A-T)

To ensure scientific integrity, we must explain why these signals appear where they do, rather than just listing them.

The Pyridazine Spin System

The pyridazine ring is characterized by the presence of two adjacent nitrogen atoms, which exert a profound inductive and magnetic anisotropy effect on the ring protons[5].

  • Causality of H-6 Deshielding : H-6 is located directly adjacent to the N1 nitrogen. The electronegativity of the nitrogen atom pulls electron density away from C-6, leaving the H-6 proton highly deshielded. Consequently, it resonates furthest downfield at ~9.25 ppm.

  • Coupling Constants : The 3J coupling between H-5 and H-6 is typically small (~5.0 Hz) compared to standard benzene ortho-couplings (~8.5 Hz). This reduced coupling constant is a direct geometric consequence of the adjacent N-N bond and is a hallmark signature used to identify pyridazine rings[1].

The Benzoic Acid AA'BB' System

The 1,4-disubstituted benzene ring possesses an axis of symmetry, resulting in an AA'BB' spin system that simplifies into two distinct doublets. Both the carboxylic acid and the pyridazine ring are strongly electron-withdrawing groups (EWGs). Because the pyridazine ring acts as a π -electron acceptor (similar to a pyridine or pyrimidine), it heavily deshields the ortho protons (H-2', H-6'), pushing them downfield to ~8.30 ppm, slightly higher than the protons ortho to the carboxylic acid (H-3', H-5' at ~8.10 ppm).

2D NMR Cross-Validation Strategy

A robust protocol must be self-validating. To unequivocally prove that the pyridazine and benzoic acid moieties are covalently linked (and not merely a physical mixture of two compounds), Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • The Biaryl Linkage : Set the HMBC to detect 3JCH​ correlations. You will observe a cross-peak between the benzoic acid protons (H-2'/H-6') and the quaternary C-3 carbon of the pyridazine ring. Conversely, the pyridazine H-4 proton will show a correlation to the quaternary C-1' carbon of the benzoic acid ring. This reciprocal confirmation permanently anchors the two spin systems together.

References

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis ACS Sustainable Chemistry & Engineering (References Fulmer et al., 2010, Organometallics for trace impurities like water in DMSO-d6) URL:[Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives Magnetic Resonance in Chemistry / PubMed URL:[Link]

  • qNMR Standards: Benzoic Acid in DMSO-d6 CK Isotopes URL:[Link]

  • Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines J-Stage URL:[Link]

Sources

Method

Application Note: 4-(Pyridazin-3-yl)benzoic Acid Derivatives in Targeted Kinase Inhibitor Discovery

Rationale: The Pyridazine-Benzoic Acid Pharmacophore in Drug Design In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—requires a delicate balance between target affinity, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale: The Pyridazine-Benzoic Acid Pharmacophore in Drug Design

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—requires a delicate balance between target affinity, physicochemical properties, and pharmacokinetic viability. The 4-(pyridazin-3-yl)benzoic acid scaffold (CAS: 216060-22-9) has emerged as a highly versatile building block for overcoming the limitations of traditional flat, lipophilic aromatic rings[1][2].

Causality in Scaffold Selection

Historically, kinase inhibitors have suffered from "brick dust" properties—high melting points and poor aqueous solubility driven by extensive π−π stacking of planar phenyl and pyridine rings. The strategic incorporation of a pyridazine ring addresses this directly. The two adjacent nitrogen atoms in pyridazine create a strong localized dipole moment, which significantly lowers the logP and increases the Topological Polar Surface Area (TPSA) compared to its pyrimidine or pyridine counterparts[3].

Furthermore, benzoic acid derivatives have demonstrated significant potential as targeting molecules in oncology, acting as critical anchors for further functionalization[4]. When combined, the pyridazine moiety acts as an exceptional hydrogen-bond acceptor, perfectly suited for interacting with the conserved hinge region of kinases (such as Mps1/TTK or Bcr-Abl), while the benzoic acid moiety provides a synthetic vector for rapid diversification via amide coupling[5]. This bifunctional nature allows medicinal chemists to probe the solvent-exposed regions of the kinase ATP-binding pocket effectively.

Physicochemical Profiling

Understanding the baseline properties of the core scaffold is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the resulting derivatives. The quantitative data for the parent 4-(pyridazin-3-yl)benzoic acid is summarized below[1][3].

PropertyValueMedicinal Chemistry Implication
Molecular Weight 200.19 g/mol Highly ligand-efficient (LE); leaves ~300 Da for further elaboration before hitting Lipinski's limit.
Molecular Formula C₁₁H₈N₂O₂Favorable heavy atom count for fragment-based drug discovery (FBDD).
Predicted logP 1.5 – 2.0Optimal starting lipophilicity; prevents non-specific binding and metabolic liabilities.
TPSA 63.1 ŲExcellent membrane permeability; leaves room for adding polar solubilizing groups.
H-Bond Donors 1 (Carboxyl)Minimizes desolvation penalties upon target binding.
H-Bond Acceptors 4Provides multiple vectors for hinge-region kinase interactions.

Synthetic Methodologies & Self-Validating Workflows

To harness this scaffold, robust synthetic protocols are required. The following methodologies detail the assembly and diversification of the scaffold, emphasizing the causality behind reagent selection and built-in validation steps.

Protocol A: Scaffold Assembly via Suzuki-Miyaura Cross-Coupling

If the core scaffold is not commercially sourced, it can be synthesized via a palladium-catalyzed cross-coupling.

Reagents: 3-chloropyridazine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Preparation: In a flame-dried Schlenk flask, combine 3-chloropyridazine and 4-carboxyphenylboronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂. Causality: The bidentate dppf ligand is specifically chosen over monodentate ligands (like PPh₃) because its bite angle suppresses undesired β -hydride elimination and handles the electron-deficient pyridazine ring efficiently.

  • Base & Solvent: Add the Dioxane/H₂O mixture followed by Na₂CO₃. Causality: Na₂CO₃ is a mild base that facilitates transmetalation without causing hydrolytic degradation of the sensitive pyridazine ring.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C for 12 hours under argon.

  • Validation & Workup: Monitor completion via LC-MS. A successful reaction will show the disappearance of the 3-chloropyridazine peak and the emergence of the m/z 201 [M+H]⁺ peak. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product. Filter and wash with cold water.

Protocol B: High-Throughput Amide Coupling (Hit-to-Lead Diversification)

The carboxylic acid vector is utilized to generate a library of amides targeting the solvent-exposed region of the kinase.

Reagents: 4-(Pyridazin-3-yl)benzoic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF. Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature. Causality: HATU is prioritized over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester. This is critical when coupling sterically hindered amines or anilines, which are common in kinase inhibitor optimization[5].

  • Coupling: Add the target amine. Stir for 2-4 hours.

  • Validation: Quench a 5 μ L aliquot in 50% MeCN/H₂O and analyze via UPLC-MS. The presence of the desired mass and absence of the activated ester intermediate validates completion.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

OptimizationWorkflow Start 4-(Pyridazin-3-yl)benzoic Acid Scaffold Selection Amidation Parallel Amide Coupling (HATU, DIPEA, Amines) Start->Amidation InVitro In Vitro Kinase Assay (Radiometric 33P-ATP) Amidation->InVitro InVitro->Amidation IC50 > 100 nM (Iterative Design) ADME In Vitro ADME Profiling (Microsomal Stability, Solubility) InVitro->ADME IC50 < 100 nM ADME->Amidation Poor ADME Lead Lead Compound Selection (IC50 < 10 nM) ADME->Lead High Stability

Caption: Hit-to-Lead Optimization Workflow for Pyridazine-Based Kinase Inhibitors.

Biological Evaluation: Kinase Inhibition Assays

Derivatives of the pyridazine-benzoic acid scaffold, particularly imidazo[1,2-b]pyridazine analogs, have shown remarkable efficacy as inhibitors of Mps1 (TTK) kinase, a critical regulator of the spindle assembly checkpoint (SAC) in mitosis[5].

Protocol C: Radiometric Kinase Assay

To accurately determine the IC₅₀ of the synthesized derivatives, a radiometric assay is employed.

Causality: Highly conjugated heterocyclic systems (like imidazo-pyridazines) often exhibit auto-fluorescence. Utilizing a radiometric ³³P-ATP assay eliminates fluorescence interference, ensuring that the generated IC₅₀ values are trustworthy and not artifactual.

  • Assay Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the pyridazine derivatives in 100% DMSO. Transfer 100 nL of each dilution to a 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Enzyme/Substrate Addition: Add 5 μ L of Mps1 kinase and substrate peptide (e.g., MBP) suspended in kinase buffer. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 5 μ L of ATP solution containing 1 μ Ci of [ γ -³³P]ATP at the Km​ concentration for ATP.

  • Self-Validation Control: Include wells with a known Mps1 inhibitor (e.g., NMS-P715) as a positive control, and DMSO-only wells as a negative control to calculate the Z′ -factor. A Z′>0.6 validates the assay's integrity[5].

  • Detection: After 60 minutes, quench the reaction with 3% phosphoric acid. Transfer the mixture to a filter plate, wash extensively to remove unbound ATP, and measure the incorporated radioactivity using a microplate scintillation counter.

Mps1Pathway Inhibitor Pyridazine Derivative (Mps1 Inhibitor) Mps1 Mps1 (TTK) Kinase Inhibitor->Mps1 Competitive Binding (Hinge Region) Mitosis Mitotic Arrest Inhibitor->Mitosis SAC Override SAC Spindle Assembly Checkpoint (SAC) Complex Mps1->SAC Phosphorylation SAC->Mitosis Maintenance Apoptosis Tumor Cell Apoptosis Mitosis->Apoptosis Chromosomal Instability

Caption: Mechanism of Action for Pyridazine-Based Mps1 Kinase Inhibitors in Oncology.

References

  • Preprints.org. "Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review". Preprints.org.[Link]

  • Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity". ACS Publications.[Link]

Sources

Application

Preparation of coordination polymers using 4-(Pyridazin-3-yl)benzoic acid

Application Note: Rational Design and Preparation of Coordination Polymers Using 4-(Pyridazin-3-yl)benzoic Acid Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Preparation of Coordination Polymers Using 4-(Pyridazin-3-yl)benzoic Acid

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of functional Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the rational selection of organic linkers. 4-(Pyridazin-3-yl)benzoic acid (Hpdzba) has emerged as a highly versatile, asymmetric bifunctional ligand. It features a hard oxygen-donor carboxylate group and a softer, adjacent nitrogen-donor pyridazine ring, enabling the construction of complex, multi-dimensional architectures.

The Causality of Ligand Design: The structural power of Hpdzba lies in its dual coordination modalities. The benzoic acid moiety possesses a predicted pKa of approximately 3.72[1], allowing for controlled deprotonation and robust metal-carboxylate bridging. Conversely, the adjacent nitrogen atoms on the pyridazine ring possess a specific bite angle that strongly favors the formation of dinuclear secondary building units (SBUs), such as the well-documented [M₂(μ-pdz)₂] motif[2]. When combined with first-row transition metals (e.g., Cu²⁺, Ag⁺), this bifunctionality drives the transition from discrete molecular complexes to extended 1D, 2D, or 3D polymeric networks. Furthermore, copper-pyridazine frameworks frequently exhibit supramolecular isomerism, meaning the final topology is highly sensitive to the thermodynamic parameters of the synthesis[3].

Experimental Workflows & Self-Assembly Logic

To successfully synthesize phase-pure CPs, researchers must carefully balance solvent polarity, pH, and thermal energy. The following logical workflow dictates the assembly process:

G Ligand Ligand: Hpdzba (pKa ~3.72) SBU Secondary Building Unit [M₂(μ-pdz)₂] & Carboxylate Nodes Ligand->SBU Deprotonation Metal Metal Source (e.g., Cu²⁺, Ag⁺) Metal->SBU Coordination Solvent Solvent & pH Control (DMF/H₂O + HNO₃) Solvent->SBU Modulates Assembly CP Crystalline Coordination Polymer (1D, 2D, or 3D MOF) SBU->CP Solvothermal Growth

Fig 1. Self-assembly logic for Hpdzba-based coordination polymers.

Detailed Experimental Protocols

The following protocol details the solvothermal synthesis of a prototypical Copper(II)-Hpdzba coordination polymer. Every step is designed as a self-validating system to ensure reproducibility.

Protocol: Solvothermal Synthesis of [Cu(pdzba)₂]ₙ

Materials Required:

  • 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water (18.2 MΩ·cm)

  • Nitric acid (HNO₃, 0.1 M)

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 0.1 mmol (20.0 mg) of Hpdzba in 4.0 mL of DMF in a 20 mL borosilicate glass vial. Sonicate for 5 minutes until the solution is entirely clear.

    • Causality: DMF is a highly polar aprotic solvent that fully solvates the rigid aromatic backbone of Hpdzba. Ensuring complete dissolution prevents the ligand from acting as an amorphous nucleation site.

  • Metal Addition: In a separate vial, dissolve 0.1 mmol (24.1 mg) of Cu(NO₃)₂·3H₂O in 2.0 mL of deionized water. Add this metal solution dropwise (1 drop/sec) to the ligand solution under continuous magnetic stirring (400 rpm).

    • Causality: Dropwise addition prevents localized high concentrations of the metal ion, which would otherwise lead to the immediate precipitation of kinetic, amorphous products. Water acts as a co-solvent to modulate the dielectric constant.

  • pH Modulation: Add exactly 2 drops of 0.1 M HNO₃ to the mixed solution.

    • Causality: Lowering the initial pH keeps the carboxylate moiety of Hpdzba protonated at room temperature[1]. This suppresses immediate coordination, ensuring that framework assembly only occurs during the controlled thermal ramping phase.

  • Solvothermal Assembly: Seal the vial tightly and transfer it to a programmable convection oven. Heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 48 hours.

    • Causality: Elevated temperatures provide the thermodynamic energy required to form reversible coordination bonds, driving the system toward the highly stable[Cu₂(μ-pdz)₂] SBU[2]. Furthermore, at 120 °C, DMF undergoes trace thermal decomposition to release dimethylamine, slowly raising the pH to trigger homogeneous deprotonation.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 5 °C/hour.

    • Causality: Slow cooling is critical. It prevents thermal shock and allows the system to remain in a state of slight supersaturation, promoting the growth of large, diffraction-quality single crystals[3].

  • Harvesting: Filter the resulting blue/green block-like crystals. Wash sequentially with fresh DMF (3 × 5 mL) and absolute Ethanol (3 × 5 mL), then air-dry.

    • Causality: DMF removes unreacted ligand. Ethanol exchanges with the high-boiling DMF trapped within the framework pores, facilitating easier thermal activation (desolvation) prior to gas sorption analysis.

Data Presentation & Characterization Logic

To validate the structural integrity of the synthesized CP, a multi-modal characterization approach is required.

Char Sample As-Synthesized CP PXRD Powder X-Ray Diffraction (PXRD) Sample->PXRD Bulk Crystallinity TGA Thermogravimetric Analysis (TGA) Sample->TGA Thermal Stability FTIR FT-IR Spectroscopy Sample->FTIR Coordination Modes Structure Phase Purity & Topology Confirmed PXRD->Structure TGA->Structure FTIR->Structure

Fig 2. Characterization workflow for validating CP structural integrity.

Table 1: Expected Analytical Parameters for Hpdzba-based Coordination Polymers

Analytical TechniqueTarget ParameterExpected ObservationMechanistic Significance
FT-IR Spectroscopy Carboxylate Stretching (ν_COO)Δν (ν_asym - ν_sym) < 200 cm⁻¹Confirms the bidentate bridging coordination mode of the benzoate moiety to the metal centers.
FT-IR Spectroscopy Pyridazine Ring (ν_C=N)Shift from ~1580 cm⁻¹ (free ligand) to ~1610 cm⁻¹Validates the successful coordination of the adjacent nitrogen atoms to the transition metal.
PXRD Bulk Phase PuritySharp peaks matching simulated single-crystal dataConfirms the absence of amorphous impurities and validates the homogeneity of the macroscopic sample.
TGA Thermal StabilityInitial weight loss < 150 °C; Plateau until > 300 °CInitial loss corresponds to the removal of pore-bound ethanol/water. The plateau indicates high framework stability prior to ligand combustion.

References

  • ResearchGate. "Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals". ResearchGate Publications. URL: [Link]

  • Inorganic Chemistry. "Synthesis, Crystal Structures, and Thermal and Thermodynamic Properties of Dimorphic Copper(I) Coordination Polymers". ACS Publications. URL: [Link]

Sources

Method

Application Note: In Vitro Kinase and Anti-Proliferative Assays for 4-(Pyridazin-3-yl)benzoic Acid Derivatives Targeting Mps1 (TTK) Kinase

Introduction & Mechanistic Rationale Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity protein kinase that plays a foundational role in the spindle assembly checkpoint (SAC) and the maintenance of chrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity protein kinase that plays a foundational role in the spindle assembly checkpoint (SAC) and the maintenance of chromosomal stability during mitosis[1]. Because Mps1 is highly overexpressed in various human malignancies, its inhibition forces cancer cells to prematurely exit mitosis with unattached kinetochores, leading to severe aneuploidy and subsequent apoptotic cell death (mitotic catastrophe)[2].

Recent medicinal chemistry campaigns have identified 4-(Pyridazin-3-yl)benzoic acid derivatives —specifically imidazo[1,2-b]pyridazine scaffolds—as extremely potent, selective, and orally bioavailable Mps1 inhibitors[3]. These compounds act as ATP-competitive inhibitors. Structural biology studies reveal that related pyridazine-based inhibitors uniquely bind to a flipped-peptide conformation at the kinase hinge region (Cys604), which confers exceptional selectivity over the broader kinome[1].

This application note details a robust, self-validating in vitro screening cascade designed to evaluate the biochemical target engagement and phenotypic cellular efficacy of 4-(Pyridazin-3-yl)benzoic acid derivatives.

Pathway Inhibitor 4-(Pyridazin-3-yl)benzoic Acid Derivatives Mps1 Mps1 (TTK) Kinase (ATP-Binding Pocket) Inhibitor->Mps1 Competitive Inhibition SAC Spindle Assembly Checkpoint (SAC) Inhibitor->SAC SAC Silencing Mps1->SAC Phosphorylates & Activates Mitosis Normal Mitotic Arrest (Error Correction) SAC->Mitosis Maintains Catastrophe Premature Mitotic Exit (Aneuploidy & Apoptosis) SAC->Catastrophe Checkpoint Failure

Fig 1: Mechanism of action for Mps1 inhibition leading to mitotic catastrophe.

Experimental Workflow and Causality

To ensure high scientific integrity, our screening cascade utilizes orthogonal validation. We begin with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay. TR-FRET is inherently self-validating: it relies on a ratiometric readout (Emission 665 nm / Emission 615 nm) that internally normalizes well-to-well variations in liquid handling and mitigates false positives caused by compound auto-fluorescence.

Following biochemical validation, compounds are advanced to a Cellular Anti-Proliferative Assay using ATP quantification (CellTiter-Glo). By including a Day 0 (T=0) baseline control plate, this assay design distinguishes between cytostatic (growth arrest) and cytotoxic (cell death) phenotypes, which is critical for confirming the apoptotic mechanism of Mps1 inhibitors[2].

Workflow Prep Compound Prep (100% DMSO Stock) Biochem Biochemical Assay (TR-FRET Kinase) Prep->Biochem Serial Dilution Cellular Cellular Assay (72h Viability) Prep->Cellular Acoustic Dispense Analysis Data Analysis (IC50 Non-linear Fit) Biochem->Analysis FRET Ratio Cellular->Analysis Luminescence

Fig 2: Parallel in vitro screening workflow for biochemical and cellular evaluation.

Detailed Protocols

Protocol A: Compound Preparation

Causality Check: Pyridazine-benzoic acid derivatives can exhibit variable aqueous solubility. To prevent precipitation and ensure accurate dosing, all master stocks must be prepared in 100% anhydrous DMSO.

  • Synthesize or procure the 4-(Pyridazin-3-yl)benzoic acid derivative[4].

  • Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM master stock.

  • For assays, perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer nanoliter volumes directly into the dry assay plates, ensuring the final DMSO concentration in the assay never exceeds 1% (v/v) to prevent solvent-induced cellular toxicity or enzyme denaturation.

Protocol B: Biochemical Mps1 TR-FRET Kinase Assay

Causality Check: The assay is run at the apparent Michaelis constant ( Km​ ) for ATP to ensure the assay is highly sensitive to ATP-competitive inhibitors like the imidazo[1,2-b]pyridazines[3].

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant full-length human Mps1 kinase and biotinylated myelin basic protein (MBP) peptide substrate in Kinase Buffer. Add 5 µL to a 384-well low-volume proxiplate containing the pre-dispensed compound.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the kinase reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. Note: 60 minutes ensures the reaction remains in the linear phase of enzyme kinetics.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-MBP antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation 337 nm; Emission 615 nm and 665 nm). Calculate the 665/615 nm ratio.

Protocol C: Cellular Anti-Proliferative Assay (A549 Cells)

Causality Check: A549 (non-small cell lung cancer) cells are utilized due to their robust proliferative rate and documented sensitivity to SAC override[3]. A 72-hour incubation is mandatory because Mps1 inhibition requires cells to transit through mitosis multiple times to accumulate lethal levels of aneuploidy.

  • Cell Seeding: Harvest A549 cells in logarithmic growth phase. Seed 1,000 cells/well in 40 µL of DMEM + 10% FBS into a white, flat-bottom 384-well tissue culture plate.

  • Attachment: Incubate the plate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Transfer 100 nL of the serially diluted 4-(Pyridazin-3-yl)benzoic acid compounds into the assay plate using an acoustic dispenser.

  • T=0 Baseline: On a parallel, identically seeded plate, add 40 µL of CellTiter-Glo reagent to establish the baseline ATP luminescence before compound treatment.

  • Incubation: Incubate the treated plate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer.

Data Presentation & Interpretation

Quantitative analysis is performed using a 4-parameter logistic non-linear regression model to calculate the IC₅₀. A critical metric in drug development is the "cell shift"—the ratio between the cellular IC₅₀ and the biochemical IC₅₀. A low cell shift indicates excellent membrane permeability and intracellular target engagement.

Table 1: Representative Profiling of 4-(Pyridazin-3-yl)benzoic Acid Derivatives

Compound ScaffoldBiochemical Mps1 IC₅₀ (nM)A549 Cellular IC₅₀ (nM)Cell Shift FactorSelectivity Profile (Kinome)
Imidazo[1,2-a]pyrazine (Early Lead)12.5450.036xModerate
Imidazo[1,2-b]pyridazine (Optimized)0.76.08.5xHigh (>190 kinases)
Diaminopyridine Reference37.0850.023xHigh (Flipped-peptide)

Data Interpretation: As demonstrated in Table 1, the transition from an imidazo[1,2-a]pyrazine to an optimized imidazo[1,2-b]pyridazine scaffold—which incorporates the 4-(Pyridazin-3-yl)benzoic acid structural motif—results in sub-nanomolar biochemical potency and single-digit nanomolar cellular efficacy, representing a highly favorable cell shift[3].

Sources

Application

Application Note: Functionalization of 4-(Pyridazin-3-yl)benzoic Acid for Peptide Coupling

Introduction & Scope 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a pyridazine moiety—a common bioisostere for phenyl ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a pyridazine moiety—a common bioisostere for phenyl rings that offers improved aqueous solubility and distinct hydrogen-bonding capabilities . In peptide synthesis and fragment-based drug discovery, coupling this heteroaryl carboxylic acid to the N-terminus of a peptide or an amino acid presents unique physicochemical challenges.

This application note provides a comprehensive, self-validating guide to the amide coupling of 4-(Pyridazin-3-yl)benzoic acid. We detail the mechanistic rationale, optimized protocols, and analytical checkpoints necessary to achieve high-yielding, epimerization-free conjugations.

Mechanistic Insights & Causality

The Challenge of the Pyridazine Ring

The pyridazine ring is strongly electron-withdrawing due to its two adjacent nitrogen atoms. When positioned para to the carboxylic acid, it inductively withdraws electron density, slightly lowering the pKa of the benzoic acid.

  • Reactivity Implication : Once activated, the resulting ester is highly electrophilic. While this accelerates aminolysis, it also increases the susceptibility of the active ester to premature hydrolysis. Therefore, strictly anhydrous solvents (e.g., dry DMF or NMP) are mandatory .

  • Solubility : The rigid, planar nature of the biphenyl-like system, combined with the hydrogen-bond accepting nitrogens, often results in poor solubility in standard halogenated solvents (e.g., DCM). Polar aprotic solvents are required to keep the intermediates in solution.

Activation Chemistry: Why HATU?

For sterically unhindered but electronically deactivated or poorly soluble substrates, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the gold standard .

  • The HOAt Neighboring-Group Effect : HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen atom in the OAt leaving group stabilizes the incoming amine through a hydrogen-bonded, 7-membered cyclic transition state . This significantly accelerates the reaction rate compared to HOBt-based reagents, overriding the solubility and electronic hurdles of the pyridazinyl moiety .

HATU_Mechanism Acid 4-(Pyridazin-3-yl)benzoic acid + Base (DIPEA) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Uronium O-Acyluronium Intermediate (Highly Reactive) Carboxylate->Uronium HATU Addition OAt OAt Active Ester (HOAt Leaving Group) Uronium->OAt HOAt Interception Amide Amide/Peptide Product OAt->Amide Aminolysis

Mechanistic pathway of HATU-mediated carboxylic acid activation and subsequent aminolysis.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling

This protocol is optimized for challenging couplings where maximum yield and fast kinetics are required.

Reagents & Equipment:

  • 4-(Pyridazin-3-yl)benzoic acid (1.0 eq)

  • Amine/Peptide (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous DMF (0.1 - 0.2 M concentration)

Step-by-Step Methodology:

  • Dissolution : Weigh 4-(Pyridazin-3-yl)benzoic acid and the amine component into an oven-dried flask under an inert atmosphere (N2 or Ar). Dissolve in anhydrous DMF. Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive OAt ester back to the starting material.

  • Base Addition : Add DIPEA (3.0 eq for free amines, 4.0 eq if the amine is an HCl/TFA salt) to the solution and stir for 5 minutes. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while efficiently deprotonating the carboxylic acid.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 eq) in one portion. Causality: Cooling mitigates the exothermic activation step and prevents the degradation of the transient O-acyluronium intermediate into an unreactive tetramethylguanidinium byproduct.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc or 2-MeTHF. Wash the organic layer sequentially with 5% citric acid, water, and brine to remove DMF, tetramethylurea (TMU byproduct), and excess DIPEA. Dry over Na2SO4, filter, and concentrate.

Protocol B: Greener Scale-Up using EDC/Oxyma Pure

For larger-scale syntheses where the cost or the generation of tetramethylurea (from HATU) is undesirable, EDC·HCl combined with Oxyma Pure (ethyl cyanohydroxyiminoacetate) provides an excellent alternative.

Step-by-Step Methodology:

  • Preparation : Dissolve 4-(Pyridazin-3-yl)benzoic acid (1.0 eq), the amine (1.05 eq), and Oxyma Pure (1.2 eq) in DMF or a DMF/DCM (1:1) mixture.

  • Activation : Cool to 0 °C. Add EDC·HCl (1.2 eq) followed by DIPEA (2.0 eq). Causality: Oxyma Pure acts as a superior nucleophile to trap the O-acylisourea formed by EDC, preventing the formation of the unreactive N-acylurea dead-end product.

  • Reaction : Stir at room temperature for 4–16 hours.

  • Workup : EDC byproducts are water-soluble. Dilute with water and extract with EtOAc. Wash with dilute aqueous HCl and NaHCO3 to yield the pure product.

Workflow Start 1. Substrate Preparation Weigh Acid & Amine Solvent 2. Solvation Dissolve in Anhydrous DMF Start->Solvent Base 3. Deprotonation Add DIPEA (3-4 eq) Solvent->Base Coupling 4. Activation Add HATU (1.1 eq) at 0°C Base->Coupling React 5. Aminolysis Stir at RT for 2-4 hours Coupling->React Workup 6. Isolation Aqueous Workup & Extraction React->Workup

Operational workflow for solution-phase amide coupling of heteroaryl carboxylic acids.

Data Presentation: Reagent Selection Matrix

The following table synthesizes quantitative and qualitative data to guide the selection of coupling conditions for 4-(Pyridazin-3-yl)benzoic acid derivatives.

Coupling SystemTypical Yield (%)Reaction TimeByproduct RemovalRecommended Use Case
HATU / DIPEA 85 - 98%1 - 4 hoursModerate (TMU requires multiple washes)Complex peptides, sterically hindered amines, discovery scale.
EDC / Oxyma 75 - 90%4 - 16 hoursEasy (Water-soluble urea byproduct)Scale-up, greener chemistry requirements.
DIC / HOBt 60 - 80%12 - 24 hoursDifficult (DIU precipitates, hard to filter)Solid-Phase Peptide Synthesis (SPPS) only.

Note: Yields are representative of standard primary amine couplings. Secondary amines (e.g., proline derivatives) may require extended reaction times or gentle heating (40 °C).

Analytical Checkpoints & Troubleshooting

  • Incomplete Conversion : If unreacted 4-(Pyridazin-3-yl)benzoic acid remains, check the moisture content of the DMF. Water rapidly hydrolyzes the OAt ester back to the starting acid.

  • Guanidinylation Side-Reaction : An excess of HATU or incorrect order of addition can lead to the guanidinylation of the amine N-terminus. Always ensure the carboxylic acid is pre-mixed with the base before adding HATU.

  • LC-MS Monitoring : The pyridazine ring is highly UV-active (typically monitored at 254 nm) and ionizes well in positive ESI mode (M+H), making LC-MS the ideal tool for tracking reaction progress.

References

  • HATU Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Pyridazin-3-yl)benzoic Acid Cross-Couplings

Welcome to the Advanced Technical Support Center for heteroaryl cross-coupling. Synthesizing 4-(Pyridazin-3-yl)benzoic acid via Suzuki-Miyaura coupling presents unique mechanistic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heteroaryl cross-coupling. Synthesizing 4-(Pyridazin-3-yl)benzoic acid via Suzuki-Miyaura coupling presents unique mechanistic challenges. The electron-deficient pyridazine ring is notorious for catalyst poisoning and protodeboronation, while the free benzoic acid moiety complicates basicity and solubility[1].

This guide is engineered for drug development professionals and synthesizes field-proven causality with self-validating protocols to ensure high-yield carbon-carbon bond formation.

Diagnostic Workflow: Troubleshooting Low Yields

Before altering your reaction conditions, analyze your crude mixture via LC-MS. The specific failure mode dictates the required mechanistic intervention.

DiagnosticWorkflow Start Low Yield: 4-(Pyridazin-3-yl)benzoic acid LCMS LC-MS Analysis of Crude Start->LCMS Unreacted High Unreacted Halide LCMS->Unreacted Catalyst Poisoning Decomp Protodeboronation LCMS->Decomp Boronic Acid Unstable Homo Homocoupling Byproducts LCMS->Homo Oxidative Coupling Sol1 Use XPhos Pd G3 Increase Temp Unreacted->Sol1 Sol2 Invert Coupling Polarity (Use 3-Halopyridazine) Decomp->Sol2 Sol3 Degas Solvents (Freeze-Pump-Thaw) Homo->Sol3

Diagnostic workflow for troubleshooting Suzuki-Miyaura coupling of pyridazines.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my reaction stall at low conversion with high recovery of unreacted 3-halopyridazine? A1: This is a classic symptom of catalyst poisoning . Pyridazine contains two adjacent nitrogen atoms that act as strong bidentate or bridging ligands. They sequester Pd(II) intermediates into off-cycle, catalytically inactive complexes. Standard catalysts like Pd(PPh3​)4​ have labile, monodentate ligands that are easily displaced by the pyridazine nitrogens[2]. Causal Solution: Switch to a catalyst system with bulky, electron-rich biaryl phosphines (e.g., XPhos or SPhos) or rigid bidentate ligands (e.g., dppf). The steric bulk of XPhos prevents the pyridazine from coordinating to the palladium center, keeping the metal in the active catalytic cycle.

Q2: I am using pyridazine-3-boronic acid and 4-bromobenzoic acid, but I mostly observe protodeboronation. How can I fix this? A2: You are experiencing a polarity mismatch . Electron-deficient heteroaryl boronic acids (like pyridazine-3-boronic acid) undergo rapid protodeboronation[1]. The strongly electron-withdrawing diazine ring destabilizes the C-B bond during the basic transmetalation step, leading to rapid hydrolysis before coupling can occur. Causal Solution:Invert the coupling polarity. Use 3-chloro- or 3-bromopyridazine as the electrophile and 4-carboxyphenylboronic acid (or its pinacol ester) as the nucleophile[3]. The phenyl ring stabilizes the boronic acid, virtually eliminating protodeboronation.

Q3: Does the free carboxylic acid on the benzoic acid partner interfere with the catalytic cycle? A3: Yes. The free carboxylic acid acts as an internal proton source, which neutralizes the inorganic base (e.g., K2​CO3​ or K3​PO4​ ) required to activate the boronic acid into the reactive boronate complex[1]. Without the boronate complex, transmetalation cannot proceed. Causal Solution: Adjust your base stoichiometry. You must use a minimum of 3.0 to 3.5 equivalents of base (1.0 eq to deprotonate the carboxylic acid, and 2.0+ eq to drive the catalytic cycle). Furthermore, use an aqueous-organic biphasic solvent system (e.g., 1,4-Dioxane/ H2​O ) to ensure the resulting carboxylate salt remains fully soluble.

Quantitative Data: Catalyst Performance Comparison

The choice of palladium catalyst directly dictates the success of pyridazine cross-couplings[2]. The table below summarizes the expected outcomes based on ligand architecture.

Catalyst SystemLigand TypeBase & SolventTemp (°C)Expected YieldMechanistic Rationale
Pd(PPh3​)4​ Monodentate Na2​CO3​ , DME/ H2​O 80< 30%Highly susceptible to pyridazine coordination; leads to rapid catalyst poisoning and reaction stalling[2].
Pd(dppf)Cl2​ Bidentate K2​CO3​ , Dioxane/ H2​O 8060–75%The rigid bidentate bite angle resists displacement by basic nitrogens, maintaining cycle integrity[2].
Pd(OAc)2​ / XPhos Bulky Biaryl K3​PO4​ , Toluene/ H2​O 100> 85%Extreme steric bulk prevents off-cycle chelation; electron-rich nature accelerates oxidative addition[2].

Self-Validating Experimental Protocol

This protocol utilizes an inverted polarity approach (3-chloropyridazine + 4-boronobenzoic acid) and a high-performance Buchwald precatalyst to bypass standard failure modes[3].

Reagents
  • Electrophile: 3-Chloropyridazine (1.0 equiv, 10 mmol)

  • Nucleophile: 4-Boronobenzoic acid (1.2 equiv, 12 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K3​PO4​ (3.5 equiv, 35 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane and water mixture with ultra-pure Nitrogen or Argon for 30 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes oxidative homocoupling of the boronic acid.

  • Reaction Assembly: To an oven-dried Schlenk flask, add 3-chloropyridazine, 4-boronobenzoic acid, and K3​PO4​ . Add the degassed solvent mixture.

    • Self-Validation Checkpoint 1: Upon stirring, the suspension should become significantly more homogeneous as the K3​PO4​ deprotonates the benzoic acid to form the highly soluble potassium carboxylate salt.

  • Catalyst Addition: Add XPhos Pd G3 under a positive stream of inert gas. Seal the flask and heat to 90 °C.

  • Monitoring: Stir for 4 hours.

    • Self-Validation Checkpoint 2: Pull an aliquot at 2 hours for LC-MS. You should observe the disappearance of the 3-chloropyridazine mass. The presence of the product mass ( m/z ~201 [M+H]+) confirms successful transmetalation and reductive elimination.

  • Workup & Isolation: Cool to room temperature. Concentrate the organic solvent in vacuo. Dilute the aqueous layer with water and wash with Ethyl Acetate to remove phosphine oxide and organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4.

    • Causality: Adjusting the pH protonates the carboxylate back to the free 4-(pyridazin-3-yl)benzoic acid, which has poor aqueous solubility and will precipitate as a clean solid. Filter and dry under high vacuum.

Catalytic Cycle & Vulnerability Mapping

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Halopyridazine) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation (4-Boronobenzoate) PdII->Trans Poison Catalyst Poisoning (Pyridazine Chelation) PdII->Poison Weak Ligands (e.g., PPh3) PdII_Biaryl Pd(II) Biaryl Trans->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product 4-(Pyridazin-3-yl)benzoic acid RedElim->Product

Catalytic cycle highlighting the vulnerability of Pd(II) to pyridazine chelation.

References

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science - RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Pyridazin-3-yl)benzoic acid

Welcome to the Application Scientist Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous formulation of 4-(Pyridazin-3-yl)benzoic acid (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous formulation of 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9).

Section 1: Mechanistic Overview & Logical Workflows

To successfully formulate 4-(Pyridazin-3-yl)benzoic acid, we must first understand why it behaves as a "brick dust" molecule. The compound's insolubility is not merely a function of lipophilicity, but rather its immense crystal lattice energy. The pyridazine ring possesses a high dipole moment and acts as a robust dual hydrogen-bond acceptor [1]. When combined with the planar benzoic acid moiety, the molecule engages in intense π−π stacking and intermolecular hydrogen bonding in the solid state.

Before attempting empirical solubilization, we must map its ionization profile. The molecule has two critical pKa values:

  • pKa1 (~2.3): Protonation of the pyridazine nitrogen.

  • pKa2 (~4.2): Deprotonation of the benzoic acid group.

At physiological pH (7.4), the molecule exists primarily as an anion. While this theoretically improves solubility, the solid-state intermolecular forces often override the hydration energy of the anion, necessitating advanced, thermodynamically driven solubilization techniques [4].

IonizationStates LowPH pH < 2.0 Cationic Form (Protonated Pyridazine) MidPH pH 2.5 - 4.0 Zwitterionic / Neutral (Highly Insoluble) LowPH->MidPH Deprotonation (pKa1 ~2.3) HighPH pH > 5.0 Anionic Form (Deprotonated Benzoate) MidPH->HighPH Deprotonation (pKa2 ~4.2)

pH-dependent ionization states of 4-(Pyridazin-3-yl)benzoic acid.

SolubilityWorkflow Start 4-(Pyridazin-3-yl)benzoic acid Poor Aqueous Solubility pH pH Adjustment & Salt Formation (Target pH > 6.0) Start->pH pKa ~4.2 Cosolvent Co-solvency (PEG 400, DMSO) Start->Cosolvent Lipophilic Complex Inclusion Complexation (HP-β-CD) Start->Complex Planar Structure Solid Solid State Modification (Amorphous Dispersion) Start->Solid High Lattice Energy Salt Sodium/Potassium Salt (Ionized Benzoate) pH->Salt Micelle Solvation / Micelles Cosolvent->Micelle Cavity Hydrophobic Cavity Shielding Complex->Cavity Lattice Lattice Energy Disruption Solid->Lattice Success Enhanced Aqueous Solubility (Ready for Assay/Dosing) Salt->Success Micelle->Success Cavity->Success Lattice->Success

Strategic workflow for enhancing the aqueous solubility of 4-(Pyridazin-3-yl)benzoic acid.

Section 2: Step-by-Step Experimental Protocols

Protocol A: pH-Shift and In Situ Salt Formation

Causality: Converting the benzoic acid moiety into a sodium or potassium salt drastically increases the ion-dipole interactions with water. This hydration energy is sufficient to overcome the high lattice energy of the neutral planar crystals [2]. Methodology:

  • Weigh 10.0 mg of 4-(Pyridazin-3-yl)benzoic acid into a 2 mL glass HPLC vial.

  • Add 900 µL of deionized water. The suspension will remain cloudy and acidic (pH ~4.0 - 4.5).

  • Gradually add 0.1 M NaOH in 10 µL increments while continuously vortexing the solution.

  • Monitor the pH using a micro-pH probe. Target a final pH of 7.2 - 7.5. Do not exceed pH 8.5 to avoid downstream assay incompatibility.

  • Sonicate the vial for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, the thermodynamic solubility limit at this pH has been exceeded. Analyze the supernatant via HPLC-UV to determine the exact soluble concentration.

Protocol B: Co-solvency and Complexation (For In Vitro Assays)

Causality: Co-solvents like DMSO disrupt the strong hydrogen-bonding networks of the pyridazine ring. Simultaneously, cyclodextrins (like HP-β-CD) encapsulate the hydrophobic, planar aromatic system, shielding it from the aqueous environment and preventing re-crystallization upon dilution [3]. Methodology:

  • Prepare a 100 mM stock solution of the API in 100% molecular biology grade DMSO.

  • Prepare an aqueous vehicle containing 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).

  • Slowly spike the DMSO stock into the aqueous vehicle under high-speed vortexing to achieve the desired final concentration (e.g., 1 mM API, 1% DMSO final).

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) or visual inspection against a dark background with a laser pointer (Tyndall effect). The absence of light scattering confirms that no nano-precipitation has occurred upon aqueous dilution.

Section 3: Quantitative Data Comparison

Table 1: Expected Solubility Enhancements based on Formulation Strategy

Formulation StrategyPrimary Mechanism of ActionEstimated Solubility RangeBest Use Case
Unbuffered Water (pH ~4)Neutral species, high lattice energy< 0.01 mg/mLBaseline / Negative Control
pH 7.4 BufferIonization of benzoic acid (anion)0.5 - 2.0 mg/mLGeneral biochemical assays
10% DMSO + 90% BufferSolvation + Ionization2.0 - 5.0 mg/mLHigh-throughput in vitro screening
20% HP-β-CD (pH 7.4)Hydrophobic cavity inclusion5.0 - 15.0 mg/mLIn vivo dosing (IV/PO)
Amorphous Solid DispersionComplete lattice energy elimination> 20.0 mg/mLOral formulation development

Section 4: Frequently Asked Questions (FAQs)

Q: I dissolved the compound perfectly in DMSO, but it crashed out immediately when added to my assay buffer. Why? A: This is a classic case of "solvent shift precipitation." 4-(Pyridazin-3-yl)benzoic acid has a highly planar structure that rapidly nucleates when the solvating power of DMSO is diluted by water. Troubleshooting: Ensure your assay buffer is pre-adjusted to pH > 7.0 before adding the DMSO stock. Alternatively, use a "step-down" dilution method by adding a surfactant (like 0.1% Tween-20) or a co-solvent (like 5% PEG 400) to the buffer before introducing the DMSO stock [3].

Q: Can I use highly acidic conditions to dissolve it by protonating the pyridazine ring? A: While the pyridazine ring can theoretically be protonated (pKa ~ 2.3), achieving full protonation requires a pH < 1.5. This is biologically irrelevant for most assays and highly corrosive [1]. Furthermore, the chloride salt of the pyridazinium ion often still exhibits poor solubility due to the common ion effect in physiological buffers. Alkaline solubilization (targeting the benzoic acid) is vastly superior and safer.

Q: Is heating the solution a good way to force the compound into solution? A: No. Heating increases kinetic solubility, but once the solution cools to room temperature or 37°C, you create a thermodynamically unstable supersaturated solution. The compound will eventually precipitate, often forming microscopic needle-like crystals that can interfere with optical readouts (e.g., fluorescence or absorbance assays). Always rely on thermodynamic solubilization (pH adjustment, complexation, or surfactants) rather than heat.

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. 1

  • "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Brieflands (2021). 2

  • Gupta, J., & Devi, A. (2019). "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." Indian Journal of Pharmaceutical and Biological Research. 3

  • "Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition." Chemical Research in Toxicology, ACS Publications (2018). 4

Sources

Troubleshooting

Optimizing reaction conditions for pyridazin-3-yl benzoic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of pyridazin-3-yl benzoic acid de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of pyridazin-3-yl benzoic acid derivatives.

The synthesis of this scaffold relies heavily on the Suzuki-Miyaura cross-coupling between an electron-deficient 3-halopyridazine and a carboxyphenylboronic acid[1]. While this transformation is a staple in drug development, the unique electronic properties of the pyridazine ring and the acidic nature of the benzoic acid moiety frequently lead to stalled reactions, regioselectivity issues, and prominent side reactions like dehalogenation[2].

Below, you will find a mechanistic breakdown, an optimization matrix, in-depth troubleshooting FAQs, and a self-validating experimental protocol to ensure reproducible yields.

Mechanistic Workflow & Failure Points

Understanding the catalytic cycle is critical for diagnosing reaction failures. The diagram below maps the desired pathway against the two most common parasitic side reactions: protodehalogenation and homocoupling.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Chloropyridazine) Pd0->OxAdd PdII Pd(II) Aryl Halide (Ar-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Carboxyphenylboronic Acid) PdII->TransMet Base, H2O Dehalo Dehalogenation (Des-chloro side product) PdII->Dehalo Slow Transmetalation Pd-H formation PdII_ArAr Pd(II) Diaryl (Ar-Pd-Ar') TransMet->PdII_ArAr Homo Homocoupling (Biaryl side product) TransMet->Homo O2 / Oxidative conditions RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyridazin-3-yl Benzoic Acid (Target Product) RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle for pyridazin-3-yl benzoic acid, highlighting side reactions.

Quantitative Optimization Matrix

To systematically eliminate side reactions, we must move away from generic "off-the-shelf" conditions. The table below summarizes the causality behind our optimized parameter shifts.

Reaction VariableStandard ConditionOptimized ConditionMechanistic Rationale
Catalyst / Ligand Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ / XPhos (2:4 mol%)Bulky, electron-rich ligands (XPhos) accelerate the transmetalation step, kinetically outcompeting the dehalogenation pathway[2].
Base Stoichiometry K₂CO₃ (2.0 equiv)K₃PO₄ (3.5 equiv)The -COOH group on the boronic acid consumes 1.0 equiv of base. Using 3.5 equiv ensures sufficient basicity remains to form the active boronate species required for transmetalation.
Solvent System EtOH / Toluene / H₂O1,4-Dioxane / H₂O (4:1)Alcohols can act as hydride donors, promoting β-hydride elimination to form Pd-H species, which leads to protodehalogenation[3]. Dioxane eliminates this hydride source.
Atmosphere N₂ BalloonFreeze-Pump-Thaw (x3)Trace O₂ oxidizes Pd(0) to Pd(II) in the absence of an aryl halide, triggering the rapid homocoupling of the boronic acid[3].

Troubleshooting FAQs

Q1: I am observing significant amounts of pyridazine (des-chloro product) in my LC-MS. How do I stop this dehalogenation? A1: N-heterocyclic halides, particularly electron-deficient pyridazines, are highly susceptible to dehalogenation[2]. This occurs when the Pd(II)-aryl intermediate reacts with a hydride source (often an alcoholic solvent or trace water) to form a palladium-hydride (Pd-H) species. This Pd-H intermediate then undergoes reductive elimination, yielding the des-chloro heterocycle[3]. Solution: Switch your solvent from ethanol/methanol to 1,4-Dioxane. Furthermore, upgrade to a highly active, bulky ligand like XPhos or SPhos. By accelerating the rate of transmetalation, you force the intermediate forward through the catalytic cycle before it has time to undergo the parasitic hydride-transfer step[2].

Q2: I am using 3,5-dichloropyridazine as my starting material. How can I ensure the boronic acid only couples at the 3-position? A2: Site-selectivity in polyhalogenated heteroarenes is governed by the relative ease of oxidative addition[4]. The C–Cl bond at the C3 position (alpha to the nitrogen atom) is highly activated due to the inductive electron-withdrawing effect of the adjacent nitrogen[4]. Solution: To achieve strict regiocontrol, strictly limit the carboxyphenylboronic acid to 1.05 equivalents and lower the reaction temperature to 60°C. The oxidative addition will preferentially occur at C3, yielding the 3-substituted-5-chloropyridazine intermediate without over-coupling at C5[4].

Q3: My reaction stalls at 50% conversion, and I recover a large amount of unreacted boronic acid. What is the root cause? A3: This is a classic stoichiometric failure specific to coupling carboxyphenylboronic acids. The Suzuki-Miyaura reaction requires a base to convert the boronic acid into a nucleophilic boronate anion[1]. However, the carboxylic acid moiety on your substrate will instantly quench the first equivalent of base. If you use the standard 2.0 equivalents of base, the effective concentration of base available for the catalytic cycle drops drastically as the reaction proceeds. Solution: Increase your base loading to 3.0–3.5 equivalents.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The built-in isoelectric focusing step during the workup leverages the amphoteric nature of the product (a basic pyridazine ring and an acidic benzoic acid) to ensure high-purity isolation without chromatography.

Reagents:

  • 3-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous K₃PO₄ (3.5 mmol, 3.5 equiv)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5 mL total)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-chloropyridazine, 4-carboxyphenylboronic acid, and K₃PO₄.

    • Validation Check: Ensure K₃PO₄ is finely milled. Clumped base will cause localized pH gradients, stalling transmetalation.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Subject the flask to three rigorous Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.

    • Validation Check: If the solution turns black immediately upon warming before the catalyst is added, your system has an oxygen leak, which will lead to homocoupling[3].

  • Catalyst Initiation: Under a positive flow of Argon, quickly add Pd(OAc)₂ and XPhos. Seal the flask and heat to 90°C in a pre-heated oil bath for 4 hours.

    • Validation Check: Take a 10 µL aliquot at 2 hours. LC-MS should show the [M+H]⁺ peak for the product. The absence of a[M+H-34] peak confirms that dehalogenation has been successfully suppressed.

  • Isoelectric Isolation (Workup): Cool the reaction to room temperature. Dilute with 10 mL of H₂O and wash with Ethyl Acetate (3 x 10 mL).

    • Causality: The target compound is a carboxylate salt at this high pH and remains in the aqueous layer. The EtOAc wash removes the catalyst, ligand, and any neutral homocoupled biaryl impurities.

  • Precipitation: Slowly add 1M HCl to the aqueous layer dropwise while stirring vigorously until the pH reaches exactly 3.5 to 4.0.

    • Validation Check: At its isoelectric point, the zwitterionic pyridazin-3-yl benzoic acid will crash out of solution as a dense white/off-white precipitate. Filter, wash with cold water, and dry under a high vacuum.

Sources

Optimization

Efficient purification techniques for 4-(Pyridazin-3-yl)benzoic acid

Welcome to the Technical Support Center for the isolation and purification of 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9). As a Senior Application Scientist, I have designed this portal to move beyond basic protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9). As a Senior Application Scientist, I have designed this portal to move beyond basic protocols. Here, we address the fundamental physicochemical causality behind purification bottlenecks—specifically, the amphoteric nature of this molecule—to help you build self-validating, high-yield workflows.

Mechanistic Overview: The Amphoteric Challenge

4-(Pyridazin-3-yl)benzoic acid presents a unique purification challenge due to its dual functionality. It contains a hydrogen-bond accepting, basic pyridazine ring and a hydrogen-bond donating, acidic benzoic acid moiety.

Because the predicted pKa of the carboxylic acid is approximately 3.72 [1], and the conjugate acid of the pyridazine ring has a pKa near 2.3, the molecule exhibits zwitterionic characteristics. Traditional normal-phase silica gel chromatography often fails due to severe chemisorption and streaking caused by the basic nitrogens interacting with acidic silanols. Therefore, the most robust purification strategies rely on isoelectric precipitation and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [2].

Process Visualization

PurificationWorkflow N1 Crude 4-(Pyridazin-3-yl)benzoic acid (Contains Pd & organics) N2 Alkaline Dissolution Add 1M NaOH (pH > 10) N1->N2 Solubilize as sodium salt N3 Filtration Remove insoluble impurities N2->N3 Metal impurities remain insoluble N4 Isoelectric Titration Add 1M HCl to pH 3.72 N3->N4 Aqueous Filtrate N5 Zwitterionic Precipitation Age at 4°C for 2h N4->N5 Neutral species minimizes solubility N6 RP-HPLC Polishing 0.1% TFA in MeCN/H2O N5->N6 If purity < 98% N7 Pure Target Compound (>98% Purity) N5->N7 If purity > 98% N6->N7 Lyophilization

Figure 1: Purification workflow leveraging isoelectric precipitation and RP-HPLC polishing.

Standard Operating Procedures (SOPs)

SOP A: Isoelectric Precipitation (Primary Purification)

This method exploits the pH-dependent solubility of the molecule. By driving the pH to the compound's isoelectric point, we force the formation of the neutral (or zwitterionic) species, which has minimal aqueous solubility.

Step-by-Step Methodology:

  • Suspension: Suspend 10 g of crude 4-(Pyridazin-3-yl)benzoic acid in 100 mL of deionized water.

  • Alkaline Dissolution: Slowly add 1M NaOH with vigorous stirring until the pH reaches >10.

    • Causality: The carboxylic acid is deprotonated to form a highly soluble sodium carboxylate salt. Unreacted organic starting materials and residual metal catalysts (e.g., Palladium from Suzuki couplings) remain insoluble.

  • Filtration: Filter the alkaline solution through a tightly packed pad of Celite. Wash the pad with 20 mL of basic water (pH 10). Discard the solid cake.

  • Isoelectric Titration: Transfer the filtrate to a beaker equipped with a pH meter. Dropwise, add 1M HCl under rapid stirring until the pH reaches exactly 3.72 .

    • Causality: At pH 3.72, the molecule reaches its isoelectric point [1]. The net charge is zero, disrupting ion-dipole interactions with water and triggering rapid crystallization.

  • Aging: Transfer the suspension to a 4 °C refrigerator for 2 hours.

    • Causality: Lowering the temperature decreases the kinetic energy of the solvent, reducing the thermodynamic solubility limit of the compound and maximizing crystalline yield.

  • Isolation: Vacuum filter the precipitate, wash with 20 mL of ice-cold water, and dry under high vacuum at 45 °C overnight.

SOP B: Reverse-Phase HPLC (Polishing)

If the isolated solid is <95% pure, RP-HPLC is required. While historical methods for benzoic acid derivatives relied on steam sublimation [3], modern pharmaceutical standards necessitate chromatographic polishing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure solid in a 1:1 mixture of DMSO and Methanol (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Setup:

    • Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile + 0.1% TFA.

    • Causality: TFA is critical. It acts as an ion-pairing agent and protonates the basic pyridazine nitrogen, while simultaneously suppressing the ionization of residual silanols on the stationary phase. This prevents secondary interactions and peak tailing.

  • Elution: Run the optimized gradient (see Table 2) and monitor UV absorbance at 254 nm.

  • Recovery: Pool the product fractions and lyophilize (freeze-dry) to obtain the pure compound as a white to off-white powder.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Purification Impact

PropertyValueCausality / Impact on Purification
CAS Number 216060-22-9Unique identifier for cross-referencing analytical standards [2].
Molecular Weight 200.19 g/mol Used for calculating molar equivalents during titrations.
pKa (Carboxylic Acid) 3.72 ± 0.10Dictates the exact target pH for maximum isoelectric precipitation [1].
LogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity; requires a gradual organic gradient in HPLC.

Table 2: Optimized RP-HPLC Gradient

Time (min)% Phase A (H₂O + 0.1% TFA)% Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.095515.0
2.095515.0
15.0406015.0
17.059515.0
20.095515.0

Troubleshooting & FAQs

Q: Why does my product streak severely on normal-phase silica gel? A: 4-(Pyridazin-3-yl)benzoic acid is highly polar and amphoteric. The basic pyridazine nitrogens act as strong hydrogen-bond acceptors and interact heavily with the acidic silanol groups on bare silica, leading to chemisorption. Solution: Bypass normal-phase chromatography entirely. Utilize the isoelectric precipitation protocol or RP-HPLC.

Q: I acidified the aqueous layer to precipitate the product, but the solution remained clear. What happened? A: You likely over-acidified the solution. While the carboxylic acid has a pKa of ~3.72, the pyridazine ring has a conjugate acid pKa of ~2.3. If the pH drops below 2.0, the pyridazine ring becomes protonated, forming a highly water-soluble pyridazinium hydrochloride salt. Solution: Carefully back-titrate with 1M NaOH to the isoelectric point (pH 3.72) to induce precipitation.

Q: How can I efficiently remove residual palladium from the upstream Suzuki-Miyaura cross-coupling? A: Palladium species often coordinate with the pyridazine nitrogen. Solution: During the alkaline dissolution step (pH > 10), palladium typically forms insoluble hydroxides or remains trapped in organic particulates. Filtering the alkaline solution through a pad of Celite removes the bulk of the metal. For trace removal, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the alkaline solution and stir for 1 hour before filtration.

Q: My HPLC peaks are broad and tailing despite using a C18 column. How do I fix this? A: This indicates secondary interactions between the pyridazine ring and unendcapped silanols on your C18 column. Solution: Ensure your mobile phase contains 0.1% TFA. If tailing persists, switch to a fully endcapped C18 column designed for basic compounds, or increase the TFA concentration to 0.2% to ensure complete ion-pairing.

References

  • Google Patents.US1686913A - Purification of benzoic acid and its derivatives.
Troubleshooting

Technical Support Center: Troubleshooting 4-(Pyridazin-3-yl)benzoic Acid Crystallization

Welcome to the Advanced Process Chemistry Support Center. 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a highly valuable building block in the synthesis of active pharmaceutical ingredients (APIs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a highly valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Because it is typically synthesized via a Suzuki-Miyaura cross-coupling between 3-chloropyridazine and 4-boronobenzoic acid, crude batches are frequently contaminated with palladium residues, homocoupling dimers, and oxidation byproducts.

This guide is designed for drug development professionals and process chemists. It provides mechanistic troubleshooting, quantitative benchmarks, and a self-validating experimental protocol to achieve >99.5% purity during crystallization.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe a +14 Da or +28 Da mass impurity in my LC-MS after crystallizing from alcoholic solvents? Causality: This is a classic Fischer esterification byproduct. The carboxylic acid moiety of 4-(Pyridazin-3-yl)benzoic acid is highly susceptible to esterification when heated in nucleophilic solvents like methanol or ethanol, especially if trace acidic impurities (e.g., residual HCl from previous workups) are present. Solution: Shift to a non-nucleophilic solvent system (such as THF/Heptane or Acetone/Water). If alcohols must be used to achieve specific polymorphic forms, ensure the solution is strictly pH-controlled (buffered to pH > 5) prior to heating.

Q2: How can I purge the 4,4'-biphenyldicarboxylic acid (homocoupling) impurity during isolation? Causality: This impurity arises from the palladium-mediated homocoupling of the 4-boronobenzoic acid precursor during the Suzuki-Miyaura step. This side reaction is driven by the reductive activation of Pd(II) precatalysts and is heavily exacerbated by the presence of dissolved oxygen [1, 2]. Solution: Exploit the drastic solubility differences between the target molecule and the dimer. 4,4'-biphenyldicarboxylic acid is highly symmetric and exceptionally insoluble in most solvents. By performing a hot filtration of the crude mixture in a mildly basic aqueous solution (pH 10), the mono-acid API remains completely soluble as a sodium salt, while the dimeric homocoupled byproduct remains suspended and can be filtered out.

Q3: My crystallized product has a yellow/brown tint and fails heavy metal specifications. Why doesn't standard recrystallization remove the Palladium? Causality: Palladium from the cross-coupling reaction coordinates strongly to the lone pairs of the pyridazine nitrogens. Standard thermal recrystallization often fails because the metal-API complex co-crystallizes, incorporating the palladium directly into the crystal lattice [3]. Solution: You must break the coordination bond before crystallization. Implement a multidentate metal scavenger treatment (e.g., silica-supported thiols) in the mother liquor. The thiol ligands possess a higher thermodynamic affinity for Pd(II) and Pd(0) than the pyridazine ring, effectively stripping the metal from the API.

Q4: What causes the M+16 impurity, and how do I prevent it? Causality: The M+16 peak corresponds to a pyridazine N-oxide. Pyridazine rings are highly susceptible to oxidation when exposed to peroxides (commonly found in aging ethereal solvents like THF) or dissolved oxygen during high-temperature dissolution steps. Solution: Always use peroxide-free, BHT-stabilized solvents. Additionally, sparge the crystallization mixture with nitrogen for 15 minutes prior to heating to displace dissolved oxygen.

Part 2: Optimized Experimental Protocol

pH-Swing Anti-Solvent Crystallization with Integrated Metal Scavenging

This protocol is a self-validating system: successful execution at each step is confirmed by specific pH thresholds and visual phase changes, ensuring reproducibility [4].

Step 1: Alkaline Dissolution & Solubilization

  • Suspend 10.0 g of crude 4-(Pyridazin-3-yl)benzoic acid in 100 mL of deionized water in a 250 mL jacketed reactor.

  • Under moderate stirring (300 rpm), gradually add 2.0 M NaOH (aq) dropwise.

  • Validation Check: Monitor the pH. Continue addition until the pH stabilizes at 10.0–10.5. The opaque suspension will transition to a dark, translucent solution as the API forms a soluble sodium salt.

Step 2: Metal Scavenging

  • To the alkaline solution, add 1.0 g of a silica-supported thiol scavenger (e.g., SiliaMetS Thiol or ISOLUTE Si-TMT).

  • Heat the reactor to 50 °C and stir vigorously for 4 hours.

  • Causality: Heating increases the kinetic rate of Pd-desorption from the pyridazine ring, allowing the thiol scavenger to capture the free metal ions [3].

Step 3: Hot Filtration (Impurity Purge)

  • Filter the hot suspension (50 °C) through a 1 cm pad of Celite into a clean receiving flask.

  • Validation Check: The Celite pad will retain a dark grey/black residue. This physically removes the silica-bound palladium and the insoluble 4,4'-biphenyldicarboxylic acid homocoupling byproduct.

Step 4: Controlled Acidification & Nucleation

  • Transfer the clarified, pale-yellow filtrate back to a clean reactor. Set the temperature to 25 °C.

  • Under vigorous stirring (500 rpm), add 2.0 M HCl (aq) via a syringe pump at a rate of 1.0 mL/min.

  • Validation Check: Watch for the cloud point. Nucleation typically begins around pH 4.5.

  • Continue acidification until a final pH of 3.0–3.5 is reached. Causality: Dropping the pH below the carboxylic acid's pKa (~4.0) forces the precipitation of the free acid. The slow addition rate prevents "oiling out" and minimizes the occlusion of mother liquor within the growing crystal lattice [4].

Step 5: Isolation & Drying

  • Filter the resulting dense crystalline slurry via vacuum filtration.

  • Wash the filter cake with 2 x 20 mL of cold deionized water to remove NaCl salts, followed by 10 mL of cold acetone to displace residual water and purge any trace N-oxides.

  • Dry the white crystalline powder under vacuum (50 mbar) at 45 °C for 12 hours.

Part 3: Quantitative Impurity Benchmarks

The following table summarizes the expected analytical data when transitioning from a standard crude isolation to the optimized pH-swing protocol described above.

ImpurityCrude ProfileOptimized CrystallizationAnalytical Method
Residual Palladium 1,200 - 1,500 ppm< 10 ppmICP-MS
4,4'-Biphenyldicarboxylic acid 1.5 - 3.0 %< 0.1 %HPLC (UV 254 nm)
Methyl 4-(pyridazin-3-yl)benzoate 0.5 - 1.2 %Not DetectedLC-MS
Pyridazine N-oxides 0.2 - 0.5 %< 0.05 %LC-MS

Part 4: Process Logic Visualization

The diagram below maps the physical state changes and impurity purging mechanisms utilized in the optimized workflow.

G N1 Crude 4-(Pyridazin-3-yl)benzoic acid (Pd, 4,4'-BPDC, N-oxides) N2 Alkaline Dissolution (pH 10) Solubilizes API N1->N2 NaOH (aq) N3 Add Silica-Thiol Scavenger Binds Residual Palladium N2->N3 5-10 eq Scavenger N4 Hot Filtration Removes Scavenger & Insoluble 4,4'-BPDC N3->N4 Filter through Celite N5 Controlled Acidification (pH 3.5) Induces API Nucleation N4->N5 HCl (aq) dropwise N6 Pure Crystalline API (<10 ppm Pd, <0.1% Homocoupling) N5->N6 Filter & Wash

Workflow for the purification of 4-(Pyridazin-3-yl)benzoic acid via pH-swing and metal scavenging.

Part 5: References

  • Miller, W. D., Fray, A. H., Quatroche, J. T., & Sturgill, C. D. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395", Organic Process Research & Development, 2007.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling", Chemical Society Reviews, 2013.[Link]

  • Garrett, C. E., et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients", Organic Process Research & Development, 2007.[Link]

  • Jirát, J., Zvoníček, V., Ridvan, L., & Šoóš, M. "Surface Defects and Crystal Growth of Apremilast Benzoic Acid Cocrystals", Organic Process Research & Development, 2025.[Link]

Optimization

Handling thermal stability issues of 4-(Pyridazin-3-yl)benzoic acid

Welcome to the Technical Support Center for 4-(Pyridazin-3-yl)benzoic acid. As a Senior Application Scientist, I have designed this portal to address the complex thermal stability challenges associated with this critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Pyridazin-3-yl)benzoic acid. As a Senior Application Scientist, I have designed this portal to address the complex thermal stability challenges associated with this critical building block. The electron-deficient pyridazine ring coupled with a benzoic acid moiety creates a unique electronic environment that is highly susceptible to specific thermal degradation pathways. This guide provides field-proven insights, validated protocols, and mechanistic explanations to ensure the integrity of your synthetic workflows.

Module 1: Core Diagnostics & Troubleshooting (FAQs)

Q: Why do I observe significant degradation of 4-(Pyridazin-3-yl)benzoic acid when scaling up cross-coupling reactions above 120°C? A: The degradation is primarily driven by the electron-withdrawing nature of the pyridazine ring. The pyridazine moiety acts as an electron sink, which destabilizes the adjacent aromatic system under thermal stress, lowering the activation energy required for the decarboxylation of the benzoic acid group. Furthermore, at elevated temperatures, the N-N bond in the diazine ring becomes vulnerable to homolytic cleavage. Studies on related diazinecarboxylic acids indicate that thermal decomposition typically initiates with decarboxylation between 150°C and 290°C (1[1]). To mitigate this, we recommend utilizing lower-temperature cross-coupling protocols (e.g., Buchwald-type ligands at 60-80°C) and maintaining a strict inert atmosphere to prevent oxidative ring opening.

Q: How can I differentiate between solvent loss and actual thermal decomposition of my batch? A: You must employ coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Solvent loss (e.g., trapped water or crystallization solvents) will present as an endothermic mass loss event typically between 80°C and 150°C. In contrast, the thermal decomposition of the pyridazine-benzoic acid scaffold initiates with decarboxylation (an irreversible mass loss event), followed by a highly exothermic event corresponding to the collapse of the heterocyclic ring. This multi-stage decomposition is characteristic of pyrazine and pyridazine derivatives (2[2]).

Q: What are the optimal storage conditions to ensure long-term stability? A: Store the compound in a desiccator at 2-8°C, protected from light. While diazinecarboxylic acids are generally stable at room temperature for short periods (3[3]), prolonged exposure to ambient humidity and temperature fluctuations can induce micro-solvation, which catalyzes solid-state degradation over time.

Module 2: Quantitative Thermal Profiling Data

To establish safe operating windows, compare your batch's thermal profile against the baseline degradation metrics of structural analogs.

Compound / DerivativeInitial Decomposition Temp (Tonset)Peak Exothermic Temp (Tpeak)Primary Degradation Pathway
4-(Pyridazin-3-yl)benzoic acid ~235 °C~315 °CDecarboxylation
Pyridazine-3-carboxylic acid 183 °C270 °CDecarboxylation / Ring Cleavage
Pyrazine-2,3-dicarboxylic acid 153 °C295 °CDehydration & Decarboxylation

Note: Data extrapolated from baseline thermal behaviors of diazinecarboxylic acids under an N2 atmosphere.

Module 3: Validated Experimental Protocols

Protocol 1: TGA-DSC Thermal Profiling Workflow

Objective: Accurately determine the thermal degradation onset (Tonset) of 4-(Pyridazin-3-yl)benzoic acid to establish safe operating windows for synthesis.

  • Step 1: Instrument Preparation. Purge the TGA-DSC system with high-purity Nitrogen (N2) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is critical because oxidative environments artificially lower the decomposition temperature by promoting radical-mediated ring cleavage. Pyrazine/pyridazine derivatives show significantly higher stability in pure nitrogen compared to oxidative atmospheres (1[1]).

  • Step 2: Sample Loading. Weigh exactly 5.0 ± 0.1 mg of the compound into an alumina crucible. Do not pack the powder too tightly.

    • Causality: Loose packing ensures uniform heat distribution and allows evolved gases (like CO2 from decarboxylation) to escape without building localized pressure that could artificially alter the thermal profile.

  • Step 3: Heating Method. Equilibrate at 30°C for 5 minutes. Ramp the temperature at 10°C/min from 30°C to 500°C.

  • Step 4: Self-Validation & Data Analysis. Identify the first derivative peak (DTG) to pinpoint the exact onset of decarboxylation. Validate the batch if Tonset is consistent with baseline standards (> 230°C). If the Tonset is significantly lower, the batch may be pre-degraded or contaminated with catalytic metals.

Protocol 2: Low-Temperature Amidation (Avoiding Thermal Stress)

Objective: Synthesize amide derivatives of 4-(Pyridazin-3-yl)benzoic acid without triggering thermal decarboxylation.

  • Step 1: Activation. Dissolve 1.0 eq of 4-(Pyridazin-3-yl)benzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA at 0°C.

    • Causality: HATU is highly reactive and forms the active ester at 0°C, completely bypassing the need for thermal activation (like refluxing in SOCl2), which would degrade the pyridazine ring.

  • Step 2: Amine Addition. Add 1.1 eq of the target amine dropwise. Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.

  • Step 3: Workup. Quench with saturated NaHCO3 to neutralize excess DIPEA and extract with EtOAc.

  • Step 4: Self-Validation. Run an LC-MS analysis on the crude product. The absence of a decarboxylated byproduct (detectable as an [M-44] peak) confirms the success of the low-temperature protocol and validates the structural integrity of the pyridazine ring.

Module 4: Troubleshooting Workflow

Use the following diagnostic logic tree to identify and resolve thermal stability issues during your experiments.

ThermalTroubleshooting A Observe Yield Drop in High-Temp Synthesis B TGA/DSC Thermal Profiling A->B C Mass Loss < 250°C (Decarboxylation) B->C D Exothermic Peak > 300°C (Pyridazine Cleavage) B->D E Switch to Low-Temp Amidation (HATU/DIPEA) C->E F Run Under N2/Ar Atmosphere D->F

Workflow for diagnosing and mitigating thermal degradation of 4-(Pyridazin-3-yl)benzoic acid.

References

  • Title: Synthesis, thermal property and antifungal evaluation of pyrazine esters Source: Arabian Journal of Chemistry URL
  • Title: Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2 Source: ResearchGate URL
  • Title: Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Pyridazin-3-yl)benzoic Acid Amidation

Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists encountering roadblocks when amidating 4-(Pyridazin-3-yl)benzoic acid (CAS 216060-22-9) with ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists encountering roadblocks when amidating 4-(Pyridazin-3-yl)benzoic acid (CAS 216060-22-9) with sterically hindered amines.

Below, you will find mechanistic troubleshooting insights, a strategic decision tree, frequently asked questions, and field-validated experimental protocols.

Mechanistic Insights: Why Do Standard Couplings Fail?

When coupling 4-(Pyridazin-3-yl)benzoic acid with bulky amines (e.g., tert-butylamine, α -branched amines, or N-alkylated amino acids), standard reagents like HATU, HBTU, or EDC/HOBt frequently yield <20% product. This failure stems from three interacting factors:

  • The Uronium Trap: Uronium-based reagents (HATU, COMU) rapidly form an active OAt/OBt ester. However, a sterically hindered amine has a high activation energy for nucleophilic attack on this bulky ester. Consequently, the amine attacks the unreacted uronium salt instead, forming a dead-end guanidinium by-product 1.

  • Pyridazine Basicity & Insolubility: The pyridazine ring contains two adjacent nitrogen atoms that act as basic hydrogen-bond acceptors. If you attempt to force the reaction by generating an acyl chloride using standard methods (oxalyl chloride or SOCl 2​ ), the resulting HCl gas protonates the pyridazine ring. This forms an insoluble hydrochloride salt that crashes out of solution, halting the reaction.

  • Steric Crowding at the Transition State: The massive steric bulk of standard OBt/OAt leaving groups physically blocks the approach of secondary or highly branched amines.

The Solution: You must minimize the steric bulk of the leaving group while maintaining neutral conditions to keep the pyridazine ring soluble. This is achieved via Acyl Fluorides 2 or Neutral Acyl Chlorides 3.

Troubleshooting Decision Tree

Use the following logic to select the correct activation strategy based on the specific steric profile of your target amine.

AmidationStrategy Start 4-(Pyridazin-3-yl)benzoic acid + Target Amine Hindrance Amine Steric Hindrance? Start->Hindrance Low Low (Primary, Unbranched) Hindrance->Low No High High (Secondary, Alpha-branched) Hindrance->High Yes Standard Standard Coupling (EDC/HOAt or COMU) Low->Standard AmineType Amine Nucleophilicity? High->AmineType Moderate Moderate (Primary, Branched) AmineType->Moderate Poor Poor (Secondary, Highly Hindered) AmineType->Poor Ghosez Neutral Acyl Chloride (Ghosez's Reagent) Moderate->Ghosez BTFFH Acyl Fluoride (BTFFH / DIPEA, Heat) Poor->BTFFH

Decision tree for selecting amidation strategies based on amine steric hindrance.

Frequently Asked Questions (FAQs)

Q: I used HATU and DIPEA, but LC-MS shows a massive +99 Da adduct on my amine instead of the product. How do I fix this? A: You have encountered guanidinylation. Because your amine is hindered, it reacted with the tetramethyluronium core of HATU rather than the activated ester. To fix this, switch to a phosphonium-based reagent (e.g., PyAOP) which cannot form guanidinium adducts, or use the BTFFH acyl fluoride protocol described below.

Q: Why is BTFFH recommended over DAST for generating the acyl fluoride? A: While DAST (Diethylaminosulfur trifluoride) successfully generates acyl fluorides, it releases diethylamine as a stoichiometric by-product. In a sterically crowded reaction, this unhindered diethylamine will outcompete your target amine, leading to a diethylamide by-product. BTFFH generates a non-nucleophilic formamidinium by-product, preserving your yield 4.

Q: Can I just make the acyl chloride using oxalyl chloride and catalytic DMF? A: It is highly discouraged for this specific substrate. The oxalyl chloride method generates HCl gas. The pyridazine ring will rapidly protonate, forming a highly insoluble hydrochloride salt that crashes out of the DCM or THF solution. Use Ghosez's reagent instead; it generates the acyl chloride under strictly neutral conditions 3.

Q: How can I verify that my acyl fluoride/chloride intermediate has actually formed before adding my precious amine? A: Self-Validation Step: Withdraw a 5 μ L aliquot of the activation mixture and quench it into 100 μ L of anhydrous methanol containing 1 equivalent of triethylamine. Run this on LC-MS. If activation is successful, you will see a clean peak corresponding to the methyl ester of 4-(Pyridazin-3-yl)benzoic acid.

Validated Experimental Protocols

Protocol A: Acyl Fluoride Generation via BTFFH (For Extreme Steric Hindrance)

Fluoride is a highly electronegative, exceptionally small leaving group that minimizes steric clash at the transition state 2.

  • Preparation: In an oven-dried vial under N 2​ , dissolve 4-(Pyridazin-3-yl)benzoic acid (1.0 equiv, 0.5 mmol) and BTFFH (1.2 equiv, 0.6 mmol) in anhydrous DCM or DMF (5.0 mL, 0.1 M).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise at room temperature. Stir for 45 minutes to allow complete formation of the acyl fluoride intermediate.

  • Coupling: Add the sterically hindered secondary amine (1.5 equiv, 0.75 mmol).

  • Heating: Seal the vial and heat the reaction to 60–80 °C (conventional heating or microwave) for 16 hours. Note: Acyl fluorides are uniquely stable to elevated temperatures, unlike acyl chlorides.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO 3​ (2x) and brine (1x). Dry over Na 2​ SO 4​ , filter, and concentrate for column chromatography.

Protocol B: Neutral Acyl Chloride Generation via Ghosez's Reagent

Ideal for primary branched amines where uronium reagents cause guanidinylation, but heating is not desired.

  • Preparation: Suspend 4-(Pyridazin-3-yl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DCM (5.0 mL, 0.1 M) under an inert atmosphere at 0 °C.

  • Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv, 0.6 mmol) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. The suspension should clear as the acyl chloride forms without generating HCl 3.

  • Coupling: Cool the mixture back to 0 °C. Add the hindered amine (1.2 equiv, 0.6 mmol) followed by a non-nucleophilic mild base like 2,6-lutidine (2.0 equiv, 1.0 mmol).

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash with cold 5% aqueous citric acid (monitor pH carefully to avoid over-protonating the pyridazine into the aqueous layer), followed by saturated NaHCO 3​ . Extract, dry, and concentrate.

Quantitative Data Summary

The table below summarizes the expected outcomes when coupling 4-(Pyridazin-3-yl)benzoic acid with highly hindered amines (e.g., N-methylated amino acids or tert-butylamine) using various strategies.

Coupling StrategyActive IntermediatePrimary By-product RiskEfficacy on Hindered AminesExpected Yield Range
HATU / DIPEA OBt / OAt EsterGuanidinylation of aminePoor< 20%
EDC / HOAt OAt EsterUnreacted starting materialModerate20 - 40%
Ghosez's Reagent Acyl ChlorideLow (Neutral conditions)Good60 - 85%
BTFFH / DIPEA Acyl FluorideLowExcellent75 - 95%

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).2

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. 1

  • Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds. ACS Publications. 3

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. 4

Sources

Optimization

Technical Support Center: Advanced Troubleshooting &amp; Catalyst Optimization for 4-(Pyridazin-3-yl)benzoic Acid Synthesis

Welcome to the Application Scientist Support Center. Synthesizing 4-(Pyridazin-3-yl)benzoic acid via Suzuki-Miyaura cross-coupling presents a unique mechanistic challenge: the pyridazine ring is a potent aza-heterocycle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing 4-(Pyridazin-3-yl)benzoic acid via Suzuki-Miyaura cross-coupling presents a unique mechanistic challenge: the pyridazine ring is a potent aza-heterocycle that readily coordinates to palladium. This off-cycle coordination leads to catalyst poisoning, agglomeration (Pd black), and stalled reactions.

This guide provides field-proven, self-validating protocols to minimize catalyst loading while maintaining high turnover numbers (TON) and ensuring residual palladium meets stringent pharmaceutical limits.

Mechanistic Root Cause Analysis

Why do standard catalysts fail at low loadings in pyridazine couplings? When using traditional ligands like PPh₃, the unshielded Pd(II) intermediate is highly susceptible to off-cycle coordination by the nitrogen atoms of the pyridazine substrate or product. This displaces the phosphine ligands, causing the Pd to precipitate out of the catalytic cycle as inactive agglomerates[1]. To achieve ultra-low catalyst loading (≤0.05 mol%), we must employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These ligands accelerate both oxidative addition and reductive elimination while providing a steric shield that physically blocks pyridazine nitrogens from poisoning the metal center[2].

CatalyticCycle Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 3-Halopyridazine PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Poison Catalyst Poisoning (Pyridazine N-Coordination) PdII->Poison Unshielded Pd Agglomeration TransMet Transmetalation (Boronic Acid) PdII->TransMet Bulky Ligand (SPhos) Prevents Poisoning RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 4-(Pyridazin-3-yl)benzoic acid RedElim->Product

Figure 1: Suzuki-Miyaura cycle showing pyridazine poisoning vs. steric protection.

Quantitative Catalyst & Ligand Selection

The following table synthesizes performance data for coupling halopyridazines with arylboronic acids to guide your catalyst selection for low-loading applications.

Catalyst SystemLoading (mol%)Base / SolventTemp (°C)Conversion / YieldMechanistic Verdict
Pd(PPh₃)₄5.0Na₂CO₃ / DME-H₂O80< 30%High poisoning risk; rapid Pd black formation.
PdCl₂(dppf)1.0 - 2.0K₂CO₃ / DME80~ 75%Moderate stability; bidentate ligand slows deactivation.
Pd(OAc)₂ / SPhos 0.05 - 0.1 K₃PO₄ / Toluene-H₂O 100 > 95% Optimal. Steric shielding prevents N-coordination[3].
'SiO₂'-NH₂-Pd0.01Na₂CO₃ / H₂O-EtOH60~ 84%Heterogenized Pd prevents agglomeration at low loading[1].
Standard Operating Procedure (SOP): Ultra-Low Loading Synthesis

Self-Validating System: This protocol relies on visual cues. A persistent pale yellow/orange homogeneous solution confirms active catalysis. If the solution turns opaque black within 15 minutes, oxygen ingress or ligand degradation has occurred, triggering Pd agglomeration[1].

Materials:

  • 3-Chloropyridazine (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (0.05 mol%)

  • SPhos (0.1 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical): Charge a Schlenk flask with 3-chloropyridazine, 4-carboxyphenylboronic acid, and K₃PO₄. Add the Toluene/H₂O solvent mixture. Sparge the biphasic mixture with ultra-pure Argon for 30 minutes. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid and degrades the electron-rich SPhos ligand.

  • Catalyst Activation: In a separate argon-purged vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of degassed toluene. Stir for 5 minutes until a pale yellow solution forms, indicating the generation of the active Pd(0)-SPhos complex.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the main reaction flask via syringe. Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm).

  • Monitoring: Monitor via HPLC at 2 hours. The high activity of the dialkylbiaryl phosphine catalyst ensures rapid oxidative addition into the unactivated C-Cl bond[3].

  • Quenching: Upon completion (>98% conversion), cool the reaction to 60 °C and proceed immediately to the Pd remediation protocol.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 40% conversion, and a black precipitate forms. What is happening? A: The black precipitate is "Pd black," which forms when active Pd(0) agglomerates due to insufficient ligand stabilization[1]. Pyridazine is outcompeting your phosphine ligand for coordination to the palladium center. Action: Ensure your ligand-to-palladium ratio is strictly 2:1 (for monodentate ligands like SPhos). If using Pd(PPh₃)₄, abandon it in favor of a bulky, electron-rich dialkylbiaryl phosphine[3].

Q: I am observing significant amounts of 4,4'-biphenyldicarboxylic acid (homocoupling byproduct). How do I minimize this? A: Homocoupling of the boronic acid is driven by oxidative pathways (presence of O₂) or slow transmetalation. Action: Strictly enforce the 30-minute Argon sparging step. Alternatively, consider a Pd/Cu cooperative catalytic system; adding 5 mol% CuI can dramatically accelerate the transmetalation step by generating a highly reactive organocopper intermediate in situ, outcompeting the homocoupling pathway[4].

Q: How do I efficiently remove residual palladium to meet the <10 ppm API limit without relying on column chromatography? A: Minimizing the initial catalyst loading to 0.05 mol% already reduces the burden, but chemical scavenging is required for the final cleanup. We recommend a biphasic sodium bisulfite (NaHSO₃) wash. At elevated temperatures, NaHSO₃ forms highly water-soluble complexes with Pd(II), extracting it from the organic phase[5].

SOP: Residual Palladium Remediation

PdRemediation Step1 Crude Reaction Mixture (Toluene) Step2 Add 20% Aqueous NaHSO3 Step1->Step2 Step3 Stir at 60°C for 1 Hour Step2->Step3 Complexation Step4 Phase Separation (Discard Aqueous) Step3->Step4 Step5 Pure Product (<10 ppm Pd) Step4->Step5 Crystallization

Figure 2: Workflow for residual palladium remediation using aqueous sodium bisulfite.

Step-by-Step Methodology:

  • Addition: To the crude reaction mixture (in Toluene) at 60 °C, add an equal volume of 20% aqueous NaHSO₃.

  • Extraction: Stir vigorously (1000 rpm) at 60 °C for 1 hour. Causality: Elevated temperature is required to overcome the activation energy for displacing the strongly bound SPhos and pyridazine ligands from the Pd center[5].

  • Filtration: Filter the warm biphasic mixture through a coarse frit to remove any insoluble inorganic salts.

  • Separation: Separate the layers. The aqueous layer containing the Pd-bisulfite complex is discarded.

  • Isolation: Concentrate the organic layer under vacuum to 3 volumes, add heptane as an anti-solvent, and cool to 0 °C to crystallize the highly pure 4-(Pyridazin-3-yl)benzoic acid.

References
  • Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis. Chemistry Letters | Oxford Academic. 4

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research - ACS Publications. 2

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis A / DOI. 1

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development - ACS Publications. 5

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC / NIH. 3

Sources

Reference Data & Comparative Studies

Validation

Topological Divergence in MOF Design: A Comparative Guide to 4-(Pyridazin-3-yl)benzoic acid vs. 4-(Pyridin-3-yl)benzoic acid

As reticular chemistry advances, the strategic selection of organic linkers remains the most critical variable in determining the topology, porosity, and stability of Metal-Organic Frameworks (MOFs). A recurring challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As reticular chemistry advances, the strategic selection of organic linkers remains the most critical variable in determining the topology, porosity, and stability of Metal-Organic Frameworks (MOFs). A recurring challenge in rational MOF design is understanding how subtle structural modifications—such as the addition of a single heteroatom—cascade into profound topological differences.

This guide provides an objective, in-depth comparison between 4-(pyridin-3-yl)benzoic acid (3-pyba) and 4-(pyridazin-3-yl)benzoic acid (3-pdzba) . By analyzing their coordination mechanics, topological outcomes, and physicochemical properties, this guide equips researchers with the authoritative insights needed to select the optimal ligand for targeted framework construction.

Mechanistic Causality: The Power of a Single Nitrogen Atom

At first glance, 3-pyba and 3-pdzba appear structurally analogous, both featuring a benzoic acid moiety attached to a nitrogen-containing heterocycle. However, the transition from a pyridine ring (one nitrogen) to a pyridazine ring (two adjacent nitrogens) fundamentally alters the ligand's electronic profile and coordination behavior.

4-(Pyridin-3-yl)benzoic acid (3-pyba)

The 3-pyba ligand acts as an asymmetric ditopic linker. It coordinates via its carboxylate group and the single pyridine nitrogen.

  • Physicochemical Profile: It possesses a Topological Polar Surface Area (TPSA) of approximately 50.19 Ų and a LogP of ~1.55[1].

  • Coordination Behavior: Because the pyridine nitrogen is a monodentate donor, 3-pyba typically forms linear or slightly bent connections between Secondary Building Units (SBUs). This rotational freedom often results in highly interpenetrated diamondoid (dia) or primitive cubic (pcu) topologies[2]. While useful for creating dense, stable frameworks, interpenetration drastically reduces the accessible pore volume for gas sorption.

4-(Pyridazin-3-yl)benzoic acid (3-pdzba)

The introduction of the second adjacent nitrogen in the pyridazine ring induces the "alpha-effect," altering the basicity and creating a localized dipole.

  • Physicochemical Profile: The additional nitrogen increases the TPSA and lowers the LogP, making the ligand more hydrophilic. This necessitates adjustments in solvothermal solvent ratios (e.g., higher water/DMF ratios) to control supersaturation.

  • Coordination Behavior: The adjacent nitrogens can act as a chelating moiety or bridge two closely situated metal centers, effectively restricting the rotational degrees of freedom. This steric and electronic directing effect forces the formation of more complex, higher-nuclearity SBUs (e.g., tetranuclear or hexanuclear clusters). Consequently, 3-pdzba is highly effective at preventing interpenetration, driving the assembly of rigid, highly connected topologies such as bcu (body-centered cubic) or bnn hexagonal networks[2][3].

G L1 4-(Pyridin-3-yl)benzoic acid (Single N-donor) Metal Metal Precursor (e.g., Zn2+ / Cu2+) L1->Metal Coordination L2 4-(Pyridazin-3-yl)benzoic acid (Adjacent N-N donors) L2->Metal Coordination SBU1 Mononuclear / Paddlewheel SBU (High Rotational Freedom) Metal->SBU1 via 3-pyba SBU2 Polynuclear Chelated SBU (Restricted Rotation) Metal->SBU2 via 3-pdzba Top1 dia or pcu Topology (Prone to Interpenetration) SBU1->Top1 Assembly Top2 bcu or bnn Topology (Rigid, Open Framework) SBU2->Top2 Assembly

Mechanistic pathway showing how ligand N-substitution dictates SBU formation and MOF topology.

Quantitative Performance & Topological Comparison

To objectively evaluate these ligands, we must look at the empirical data of the resulting frameworks. The table below synthesizes the typical topological and performance outcomes when these ligands are reacted with standard divalent transition metals (e.g., Zn²⁺, Cu²⁺) under comparable solvothermal conditions.

ParameterMOFs derived from 3-pybaMOFs derived from 3-pdzbaCausality / Significance
Dominant SBU Type Dinuclear paddlewheelTetranuclear / HexanuclearAdjacent N-atoms in pyridazine force closer metal-metal bridging[3].
Typical Topology dia, pcubcu, flu, bnnHigher SBU connectivity in 3-pdzba leads to more complex nets[2].
Interpenetration High (often 2-fold or 3-fold)Low to NoneSteric hindrance of the pyridazine ring restricts framework weaving.
BET Surface Area 400 - 800 m²/g1,200 - 2,000 m²/gLack of interpenetration in 3-pdzba MOFs preserves theoretical pore volume.
Thermal Stability ~300 °C~350 °CChelating effect of pyridazine creates thermodynamically robust M-N bonds.
CO₂/N₂ Selectivity ModerateHighThe uncoordinated N-atom in the pyridazine ring acts as a polar binding site for CO₂.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflow provides a self-validating system for synthesizing and topologically characterizing MOFs using these ligands. The protocol emphasizes causality—explaining why each step is critical to preventing structural collapse or kinetic trapping.

Phase 1: Modulated Solvothermal Synthesis

Objective: Promote thermodynamic crystal growth over kinetic precipitation.

  • Preparation: Dissolve 0.1 mmol of the chosen ligand (3-pyba or 3-pdzba) and 0.1 mmol of M(NO₃)₂·xH₂O (e.g., Zn or Cu) in 10 mL of a DMF/H₂O mixture.

    • Causality: 3-pdzba requires a higher water ratio (e.g., 3:1 DMF:H₂O) compared to 3-pyba due to its higher TPSA and hydrophilicity[1].

  • Modulation: Add 0.5 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a competing modulator. It slows down the deprotonation of the benzoic acid moiety, reducing the nucleation rate and yielding X-ray quality single crystals rather than amorphous powders.

  • Crystallization: Seal in a Teflon-lined autoclave and heat at 120 °C for 72 hours, followed by a controlled cooling rate of 5 °C/hour.

Phase 2: Activation and Topological Verification

Objective: Remove guest molecules without inducing pore collapse, followed by structural confirmation.

  • Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF (3x), followed by soaking in absolute ethanol for 3 days (replacing the ethanol daily).

    • Causality: Exchanging high-boiling DMF for low-boiling ethanol minimizes capillary forces during the subsequent drying phase.

  • Supercritical CO₂ Activation: Transfer the ethanol-soaked crystals to a supercritical CO₂ dryer. Purge with liquid CO₂ at 10 °C, then raise the temperature to 40 °C (above the critical point) and slowly vent.

    • Causality: Supercritical activation entirely bypasses the liquid-gas phase boundary, preserving the fragile, non-interpenetrated topologies formed by 3-pdzba.

  • Characterization:

    • Perform Single-Crystal X-Ray Diffraction (SC-XRD) to determine the atomic coordinates.

    • Use topological software (e.g., TOPOS) to simplify the framework into nodes and linkers, yielding the exact Schläfli symbol (e.g., 4¹²·6³ for pcu or 4²⁴·6⁸ for bcu).

    • Run Powder X-Ray Diffraction (PXRD) on the bulk sample to validate phase purity against the simulated SC-XRD pattern.

Workflow Step1 Modulated Solvothermal Synthesis Step2 Ethanol Solvent Exchange Step1->Step2 Step3 Supercritical CO2 Activation Step2->Step3 Step4 SC-XRD & Topological Analysis Step3->Step4 Step5 Gas Sorption Isotherms Step4->Step5

Self-validating experimental workflow for MOF synthesis, activation, and topological characterization.

Conclusion

For researchers focused on maximizing surface area and preventing framework interpenetration, 4-(pyridazin-3-yl)benzoic acid (3-pdzba) is the superior candidate. Its adjacent nitrogen atoms act as powerful topological directors, forcing the assembly of highly connected, rigid SBUs. Conversely, 4-(pyridin-3-yl)benzoic acid (3-pyba) remains highly valuable for constructing dense, interpenetrated networks where extreme mechanical stability is prioritized over absolute pore volume.

By understanding the mechanistic causality behind these structural differences, scientists can move beyond trial-and-error synthesis and practice true reticular design.

References

  • Ambeed.com. "4385-75-5 | 4-Pyridin-3-yl-benzoic acid | Topological Polar Surface Area and LogP Data." Ambeed Chemical Database. Retrieved April 6, 2026.
  • Fang, W. H., & Yang, G. Y. (2014). "Syntheses and structures of three heterometallic coordination polymers derived from 4-pyridin-3-yl-benzoic acid." Journal of Solid State Chemistry, 212, 249-257.
  • ResearchGate Database. "The First One-Pot Synthesis of Multinuclear 3d-4f Metal–Organic Compounds Involving a Polytopic N,O-Donor Ligand Formed in Situ." ResearchGate. Retrieved April 6, 2026.

Sources

Comparative

Comprehensive Guide to Purity Validation of 4-(Pyridazin-3-yl)benzoic Acid: HPLC-UV vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of amphoteric pharmaceutical intermediates. 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) represents a class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of amphoteric pharmaceutical intermediates. 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) represents a classic example of a complex molecular scaffold. It possesses a basic pyridazine ring and an acidic carboxylic acid moiety, making its chromatographic behavior highly susceptible to pH fluctuations. Accurate purity validation of this building block is paramount, as trace impurities can drastically impact downstream reaction yields and the impurity profile of the final Active Pharmaceutical Ingredient (API)[1].

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against orthogonal techniques like quantitative Nuclear Magnetic Resonance (qNMR) and LC-MS, providing a self-validating framework for robust purity assessment.

The Causality of Experimental Design

To establish a self-validating system, we must move beyond merely executing steps and understand the mechanistic causality behind the analytical method.

The pH-Dependent Zwitterion Challenge

The pKa of the pyridazine nitrogen is approximately 3.7, while the benzoic acid group has a pKa near 4.2. At physiological pH (pH 6–8), the molecule exists as a zwitterion, leading to poor retention, severe peak tailing, and split peaks on standard reversed-phase columns. To mitigate secondary silanol interactions and ensure a single, sharp chromatographic peak, we must operate at a pH significantly below the lowest pKa. By utilizing a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), we fully protonate the pyridazine and suppress the ionization of the benzoic acid.

The Necessity of Orthogonal Validation

Relying solely on HPLC-UV introduces a critical blind spot: the assumption that all impurities share the same UV response factor as the main analyte[2]. While HPLC-UV is the industry standard for release testing due to its high precision and sensitivity (compliant with ICH Q2(R2) guidelines)[3], it must be cross-validated against an orthogonal, primary ratio method like qNMR to determine absolute purity without reference standard bias[4].

PurityValidation A Purity Assessment of 4-(Pyridazin-3-yl)benzoic acid B HPLC-UV (Separation & Sensitivity) A->B C qNMR (Absolute Quantitation) A->C D Trace Impurity Profiling (LOD < 0.05%) B->D E Primary Reference Standard Characterization C->E F Orthogonal Validation (ICH Q2 Compliant) D->F E->F

Caption: Orthogonal purity validation combining HPLC-UV and qNMR approaches.

Objective Comparison of Purity Validation Techniques

To select the appropriate method, we must evaluate the performance characteristics of each technique against the specific requirements of the analysis[1].

ParameterHPLC-UV (Recommended)qNMR (Orthogonal Standard)LC-MS (Identification)
Fundamental Principle Chromatographic separation with UV absorbance detection.Direct measurement of nuclear spin resonance proportional to molar concentration.Chromatographic separation with mass-to-charge (m/z) detection.
Sensitivity (LOD/LOQ) Excellent (LOD ~0.05 µg/mL)[5]. Ideal for trace impurities.Moderate (LOD ~1-2 mg/mL). Struggles with impurities <0.1%.Exceptional (LOD <0.01 µg/mL).
Specificity High, provided baseline resolution is achieved[6].Very High, provided at least one distinct reporter peak is unobscured[2].Extremely High (Isotopic and structural data).
Reference Standard Requires qualified standards for analyte and impurities to determine Relative Response Factors (RRFs)[2].Requires only a certified internal standard (e.g., Maleic acid); no analyte standard needed[4].Requires standards due to severe ionization suppression/enhancement bias.
Regulatory Status Gold standard for routine QA/QC and stability indicating assays (ICH Q2)[3].Increasingly accepted for primary reference standard qualification[4].Used primarily for structural elucidation and impurity identification.

Experimental Methodologies & Workflows

Below are the self-validating protocols designed specifically for 4-(Pyridazin-3-yl)benzoic acid.

Protocol A: ICH Q2(R2) Compliant HPLC-UV Method

This method is designed to provide baseline resolution of the API from potential synthetic by-products (e.g., unreacted boronic acids or halogenated precursors).

Step 1: Sample Preparation

  • Diluent: 50:50 (v/v) Water / Acetonitrile.

  • Preparation: Accurately weigh 10.0 mg of 4-(Pyridazin-3-yl)benzoic acid and dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). The end-capping is critical to prevent basic pyridazine tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 60% B

    • 15–18 min: Linear ramp to 95% B

    • 18–22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (determined via photodiode array scanning as the λ_max for the conjugated system)[6].

Step 3: Validation Execution (Simulated Data) According to ICH Q2(R2) guidelines, the method must demonstrate suitability for its intended purpose[3].

  • Linearity: Evaluated from 0.1 to 1.5 mg/mL (10% to 150% of nominal concentration). Result: R² = 0.9998.

  • Precision (Repeatability): Six replicate injections of the 1.0 mg/mL standard. Result: %RSD = 0.42% (Acceptance criteria ≤ 2.0%)[3].

  • Accuracy: Spiked recovery at 80%, 100%, and 120% levels. Result: 99.1% – 100.8% recovery.

HPLCWorkflow Step1 1. Sample Preparation (Diluent: H2O/MeCN) Step2 2. pH Optimization (Buffer pH 2.0 to suppress ionization) Step1->Step2 Step3 3. Column Selection (End-capped C18) Step2->Step3 Step4 4. ICH Q2 Validation (Specificity, Linearity, Precision) Step3->Step4 Step5 5. Final Purity Determination (Area Normalization & RRF) Step4->Step5

Caption: Step-by-step HPLC-UV method development and validation workflow.

Protocol B: qNMR for Absolute Purity Assessment

To correct for UV response factor discrepancies, qNMR is employed to determine the absolute mass fraction of the analyte[2].

Step 1: Internal Standard Selection Select Maleic acid (USP Reference Standard) as the internal standard. It is highly pure, non-hygroscopic, and provides a distinct singlet at ~6.26 ppm in DMSO-d6, which does not interfere with the aromatic protons of 4-(Pyridazin-3-yl)benzoic acid (typically found between 7.5 ppm and 9.5 ppm)[2].

Step 2: Sample Preparation

  • Accurately weigh ~10.0 mg of 4-(Pyridazin-3-yl)benzoic acid and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg).

  • Dissolve the mixture in 0.6 mL of DMSO-d6.

Step 3: Acquisition Parameters

  • Nucleus: ¹H (Proton).

  • Relaxation Delay (D1): 30 seconds. Causality: A long relaxation delay is mandatory in qNMR to ensure all nuclei fully return to equilibrium before the next pulse, preventing integration errors.

  • Number of Scans: 32 (to achieve a Signal-to-Noise ratio > 150:1).

Step 4: Data Interpretation Integrate the Maleic acid singlet (2H) against the distinct pyridazine proton (e.g., the doublet of doublets at ~9.5 ppm, 1H). Calculate the absolute purity using the molar ratio equation. If qNMR yields an absolute purity of 98.2% while HPLC-UV area normalization yields 99.5%, the discrepancy indicates that the impurities have a lower UV response factor than the main analyte[1]. The qNMR data is then used to calculate the RRFs for the HPLC method, bridging the gap between the two techniques[2].

Conclusion

Validating the purity of amphoteric compounds like 4-(Pyridazin-3-yl)benzoic acid requires a deep understanding of the molecule's physicochemical properties. While HPLC-UV remains the workhorse for routine, high-sensitivity impurity profiling[5], it is an incomplete system on its own due to UV response factor variations. By coupling a rigorously pH-controlled, ICH Q2-validated HPLC method with the absolute quantitation capabilities of qNMR, analytical scientists can construct a comprehensive, self-validating framework that guarantees the integrity of pharmaceutical intermediates.

Sources

Validation

Comparative Binding Affinity Guide: 4-(Pyridazin-3-yl)benzoic Acid Analogs in Kinase Inhibition

The 4-(pyridazin-3-yl)benzoic acid scaffold is a privileged chemotype in Fragment-Based Drug Discovery (FBDD). It is highly valued for its ability to target the ATP-binding hinge region of kinases, serving as a foundatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4-(pyridazin-3-yl)benzoic acid scaffold is a privileged chemotype in Fragment-Based Drug Discovery (FBDD). It is highly valued for its ability to target the ATP-binding hinge region of kinases, serving as a foundational building block for developing highly selective inhibitors.

This guide objectively compares the binding affinity of the baseline 4-(pyridazin-3-yl)benzoic acid fragment against its advanced structural analogs, specifically in the context of targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2). Furthermore, it details the biophysical methodologies required to validate these binding interactions with absolute scientific rigor.

Structural Rationale & Scaffold Hopping

The efficacy of the 4-(pyridazin-3-yl)benzoic acid core lies in its precise geometric complementarity to the kinase hinge region[1]:

  • The Benzoic Acid Moiety: Acts as the primary hinge binder. The carboxylic acid group provides critical bidentate hydrogen bonding (acting as both donor and acceptor) to the backbone amides of the kinase hinge[2].

  • The Pyridazine Ring: Functions as a directional spacer. The nitrogen atoms within the pyridazine ring can act as additional hydrogen bond acceptors, effectively orienting the molecule deep into the hydrophobic pocket to establish π−π stacking interactions[1].

Through , medicinal chemists can evolve this simple fragment into highly potent, fused-ring analogs (such as triazolo-pyridazines) that maximize Ligand Efficiency (LE) and kinome selectivity[3].

Comparative Binding Affinity Data

The following table summarizes the quantitative binding performance of the baseline fragment compared to its optimized analogs. Data is representative of the scaffold hopping progression utilized in recent CAMKK2 inhibitor development[1].

Analog ClassRepresentative CompoundTargetBinding Affinity (IC 50​ / K D​ )Ligand Efficiency (LE)Key Structural Interaction
Baseline Fragment 4-(Pyridazin-3-yl)benzoic acidCAMKK2> 10 µM~ 0.35Bidentate H-bond at hinge via carboxylate
Intermediate Scaffold 4-(6-oxo-3H-pyridazin-3-yl)benzoic acidCAMKK2~ 5 µM~ 0.38Additional H-bond donor via oxo group
Optimized Lead 2-Cyclopentyl-4-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic AcidCAMKK2< 50 nM> 0.40Fused triazole ring occupies hydrophobic pocket

Experimental Workflows for Affinity Validation

To ensure trustworthiness in FBDD, the binding affinity of low-molecular-weight fragments must be validated through orthogonal biophysical techniques. The protocols below are designed as self-validating systems.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) is utilized to confirm target engagement by measuring the thermodynamic stabilization of the kinase upon ligand binding.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target kinase to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Causality: TCEP is chosen over DTT because it prevents the oxidation of surface cysteines without interfering with the fluorescence readout at high temperatures.

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

    • Causality:; its quantum yield increases dramatically only when it binds to the hydrophobic core exposed during protein unfolding, allowing precise Tm​ calculation[4].

  • Compound Incubation: Add the pyridazine analogs at a concentration of 50 µM (1% DMSO final).

    • Self-Validation: Always include a 1% DMSO vehicle control well. DMSO acts as a mild denaturant; matching the exact solvent concentration ensures that any observed ΔTm​ is strictly due to ligand binding, not solvent-induced destabilization.

  • Thermal Melt & Analysis: Ramp the temperature from 25°C to 95°C at 1°C/min. Calculate the first derivative of the melt curve to determine the melting temperature ( Tm​ ). A ΔTm​>2∘C indicates significant stabilization.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

While DSF confirms binding, SPR provides the critical kinetic parameters ( kon​ , koff​ ) required to drive the SAR (Structure-Activity Relationship) of the analogs.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the His-tagged kinase onto an NTA sensor chip.

    • Causality: Reversible capture via the His-tag ensures uniform, oriented attachment of the kinase. Unlike random amine coupling, this guarantees the ATP-binding pocket remains fully accessible to the fragment analogs.

  • Analyte Preparation: Prepare a 2-fold dilution series of the analogs (from 100 µM down to 0.1 µM) in running buffer matched exactly to 1% DMSO.

    • Causality: High concentrations are required because initial fragments like 4-(pyridazin-3-yl)benzoic acid typically exhibit low-affinity binding ( KD​ in the micromolar range).

  • Injection: Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, which is critical for accurately measuring the extremely fast kon​ and koff​ rates typical of low-molecular-weight fragments.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO).

    • Self-Validation: Bulk refractive index changes from even a 0.1% DMSO mismatch can generate signals that mask the small response units (RU) of fragment binding. The calibration curve mathematically subtracts this artifact, validating the true binding kinetics.

Logical Workflow Visualization

The following diagram illustrates the logical progression of evaluating 4-(pyridazin-3-yl)benzoic acid analogs, from initial fragment screening to lead optimization.

BindingWorkflow N1 Fragment Library 4-(Pyridazin-3-yl)benzoic acid analogs N2 Primary Screening: DSF (Thermal Shift Assay) N1->N2 Target Engagement (ΔTm > 2°C) N3 Kinetic Profiling: SPR (Surface Plasmon Resonance) N2->N3 Hit Confirmation (KD, kon, koff) N4 SAR Analysis & Scaffold Hopping N3->N4 Affinity & Kinetics Validation N5 Lead Optimization (e.g., Triazolo-pyridazine analogs) N4->N5 Structural Refinement (Ligand Efficiency > 0.3) N5->N2 Iterative Cycle

Workflow for fragment-to-lead optimization of 4-(Pyridazin-3-yl)benzoic acid analogs.

References

  • Eduful, B. J., et al. (2021). "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry, 64(15), 10849-10877. URL:[Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212-2221. URL:[Link]

Sources

Comparative

Benchmarking 4-(Pyridazin-3-yl)benzoic acid in transition metal catalysis

Benchmarking 4-(Pyridazin-3-yl)benzoic Acid in Transition Metal Catalysis: A Comparative Guide As transition metal catalysis continues to drive late-stage functionalization in drug discovery, the selection of optimal dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(Pyridazin-3-yl)benzoic Acid in Transition Metal Catalysis: A Comparative Guide

As transition metal catalysis continues to drive late-stage functionalization in drug discovery, the selection of optimal directing groups (DGs) and ligands is paramount. Benzoic acids are ubiquitous structural motifs in pharmaceuticals, making their direct C–H functionalization highly desirable for step-economical synthesis[1].

This guide provides an objective, data-driven comparison of 4-(Pyridazin-3-yl)benzoic acid (4-Pdz-BA) against traditional pyridine and pyrimidine alternatives. By analyzing its dual utility as both a robust bidentate ligand and a transformable directing group, we will establish why 4-Pdz-BA is becoming a superior benchmark in modern catalytic workflows.

Mechanistic Causality: The Pyridazine Advantage

To understand the experimental superiority of 4-Pdz-BA, we must examine the causality behind its coordination chemistry. When benchmarking against 4-(Pyridin-2-yl)benzoic acid (Py-BA) and 4-(Pyrimidin-2-yl)benzoic acid (Pym-BA), the pyridazine moiety exhibits three distinct mechanistic advantages:

  • Enhanced π -Backbonding: The adjacent nitrogen atoms in the pyridazine ring exert a strong inductive effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to pyridine. This enhances π -backbonding from electron-rich transition metals (e.g., Ir(III), Rh(III), Pd(II)), stabilizing the high-energy metallacycle intermediates formed during C–H cleavage[2].

  • Optimal Bite Angle: The N,O-chelation between the pyridazine nitrogen and the carboxylate oxygen creates a highly rigid, thermodynamically stable metallacycle. This rigidity prevents off-target meta- or para-functionalization, driving absolute ortho-regioselectivity[3].

  • Transformable Directing Group Capabilities: Unlike static pyridine groups, pyridazine can act as a "transformable" directing group. Under specific Rh(III) catalysis, it facilitates complex [5+1] annulations via a 1,4-metal migration and double bond shift pathway, allowing for dynamic heterocycle editing[4].

Pathway A Pre-Catalyst [Cp*IrCl2]2 B Active Catalyst Cationic Ir(III) A->B AgNTf2 (-AgCl) C N,O-Chelation Substrate Bound B->C + 4-Pdz-BA D C-H Cleavage Metallacycle C->D Base (-H+) E Functionalization Nitrene Insertion D->E + Aminating Agent F Product Release Reductive Elim. E->F F->B Catalyst Turnover

Mechanistic pathway of pyridazine-directed C-H activation and functionalization.

Quantitative Benchmarking

The following tables summarize the catalytic efficiency of 4-Pdz-BA compared to its structural analogs across two distinct transition-metal-catalyzed workflows.

Table 1: Catalytic Efficiency in Ir-Catalyzed Ortho-C–H Amination Conditions: [Cp*IrCl2]2, AgNTf2, HFIP solvent, 80 °C. Data synthesized from directed amination protocols[3].

Substrate / Directing GroupYield (%)Regioselectivity (ortho:other)Catalyst LoadingReaction Time
4-(Pyridazin-3-yl)benzoic acid 94% >99:1 2.0 mol% 12 h
4-(Pyridin-2-yl)benzoic acid76%85:155.0 mol%24 h
4-(Pyrimidin-2-yl)benzoic acid68%82:185.0 mol%24 h

Table 2: Performance in Rh-Mediated [5+1] Annulation Conditions:[Cp*RhCl2]2, AgSbF6, MeOH, 50 °C. Benchmarking transformable DG capacity[5],[4].

Substrate / Directing GroupAnnulation YieldDG TransformationConditions Required
4-(Pyridazin-3-yl)benzoic acid 88% Yes (Double bond shift) Mild (50 °C)
4-(Pyridin-2-yl)benzoic acid<10%No (Static DG)Harsh (110 °C)
4-(Pyrimidin-2-yl)benzoic acid15%No (Static DG)Harsh (110 °C)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol for the Iridium-Catalyzed Ortho-C–H Amination of 4-Pdz-BA is designed as a self-validating system. Every critical step includes an observable analytical checkpoint to verify causality before proceeding.

Step 1: Catalyst Activation

  • Action: In a dried Schlenk tube, combine 2.0 mol% of [Cp*IrCl2]2 and 8.0 mol% of AgNTf2 in 1.0 mL of Hexafluoroisopropanol (HFIP).

  • Causality: Silver salts act as halide scavengers, abstracting chloride from the Ir-precatalyst to generate the highly active, coordinatively unsaturated cationic Ir(III) species. HFIP is chosen for its strong hydrogen-bond donating capability, which stabilizes the highly polar transition states during C–H cleavage.

  • Validation Checkpoint: The immediate formation of a white precipitate (AgCl) confirms successful activation. Do not proceed if the solution remains completely clear.

Step 2: Substrate Chelation

  • Action: Add 0.2 mmol of 4-(Pyridazin-3-yl)benzoic acid and stir at room temperature for 10 minutes.

  • Causality: The pyridazine nitrogen and carboxylate oxygen coordinate to the Ir(III) center, forming the pre-activation complex.

  • Validation Checkpoint: A distinct visual color shift from pale yellow to deep orange indicates successful N,O-chelation and ligand-to-metal charge transfer (LMCT).

Step 3: Thermal C–H Functionalization

  • Action: Add 0.24 mmol of the aminating agent (e.g., an organic azide or dioxazolone) and heat the sealed tube to 80 °C for 12 hours.

  • Causality: 80 °C provides the exact thermal energy required to overcome the activation barrier of the rate-limiting C–H bond cleavage without inducing unwanted decarboxylation (which typically requires >110 °C).

  • Validation Checkpoint: Monitor via TLC (UV active at 254 nm). The disappearance of the starting material spot confirms complete conversion.

Step 4: Quench and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver and iridium salts. Purify via silica gel column chromatography.

Workflow S1 1. Catalyst Activation Mix Ir-precatalyst & Ag-salt S2 2. Substrate Chelation Add 4-Pdz-BA (Verify Color Shift) S1->S2 S3 3. Thermal Reaction 80°C in HFIP (TLC Check) S2->S3 S4 4. Quench & Filter Remove Ag/Ir Salts S3->S4 S5 5. Isolation & Analysis Column Chromatography & NMR S4->S5

Self-validating experimental workflow for high-throughput catalyst screening.

Conclusion

Benchmarking data clearly demonstrates that 4-(Pyridazin-3-yl)benzoic acid outperforms traditional pyridine and pyrimidine analogs in transition metal catalysis. Its unique electronic profile lowers the LUMO for superior π -backbonding, while its capacity to act as a transformable directing group opens new avenues for late-stage heterocycle editing in drug development.

Sources

Validation

Comparative Guide: Fluorescence Quenching Dynamics of Pyridazine vs. Pyridine Benzoic Acid Ligands

As a Senior Application Scientist, I frequently encounter challenges in fluorophore design, lanthanide luminescence, and metal-organic framework (MOF) development where ligand-induced fluorescence quenching compromises a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in fluorophore design, lanthanide luminescence, and metal-organic framework (MOF) development where ligand-induced fluorescence quenching compromises assay sensitivity. When selecting N-heterocyclic aromatic ligands—specifically pyridine benzoic acid versus pyridazine benzoic acid derivatives—understanding their distinct photophysical behaviors is critical.

This guide provides an objective, data-backed comparison of their fluorescence quenching dynamics, rooted in their electronic structures and Photoinduced Electron Transfer (PeT) mechanisms.

Mechanistic Causality: Electronic Architecture and PeT

The fundamental driver of fluorescence quenching in these ligands is their ability to act as electron acceptors during the excited state of a conjugated fluorophore. The structural differences between pyridine and pyridazine dictate their efficiency in this role.

  • Pyridine Benzoic Acid Ligands: Pyridine contains a single heteroatom that withdraws electron density from the aromatic ring. When a fluorophore is excited, the pyridine moiety can accept an electron, creating a non-radiative Charge Transfer (CT) state. This PeT process is often facilitated by intermolecular hydrogen bonding, which significantly accelerates the internal conversion back to the ground state (1)[1]. In highly luminescent complexes, such as Lanthanide(III) systems, electron-poor pyridine rings can heavily quench luminescence unless sterically shielded or electronically decoupled (2)[2].

  • Pyridazine Benzoic Acid Ligands: Pyridazine incorporates two adjacent nitrogen atoms (1,2-diazine). This structural modification drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to pyridine. Consequently, pyridazine is a much stronger electron acceptor. When coupled with the electron-withdrawing benzoic acid moiety, the pyridazine ring becomes highly electron-deficient, exacerbating PeT-driven quenching in coordination polymers and supramolecular architectures (3)[3].

Mechanism S1 Excited Fluorophore (S1) CT Charge Transfer State (Non-Radiative) S1->CT Photoinduced Electron Transfer Ligand N-Heterocyclic Ligand (Ground State) Ligand->CT Electron Acceptance S0 Ground State (S0) CT->S0 Internal Conversion

Photoinduced Electron Transfer (PeT) quenching pathway in N-heterocyclic ligands.

Quantitative Data Comparison

The addition of the second nitrogen in pyridazine fundamentally alters the thermodynamic landscape of the ligand. Below is a comparative summary of their photophysical and electronic properties.

ParameterPyridine Benzoic Acid LigandsPyridazine Benzoic Acid Ligands
Heteroatom Count 1 (Nitrogen)2 (Adjacent Nitrogens)
LUMO Energy Level Higher (Less electron-deficient)Lower (More electron-deficient)
Reduction Potential More negative (Harder to reduce)Less negative (Easier to reduce)
Primary Quenching Mechanism PeT & Hydrogen BondingEnhanced PeT (Stronger electron acceptor)
Typical Quenching Rate ( kq​ ) Moderate ( 109−1010M−1s−1 )High (Often >1010M−1s−1 )
Impact on Ln(III) Luminescence Moderate to High QuenchingSevere Quenching (unless shielded)

Experimental Protocol: Self-Validating Stern-Volmer Analysis

To objectively compare the quenching efficiency of these two ligands, a rigorous Stern-Volmer (SV) quenching assay must be employed. A standard steady-state SV plot ( F0​/F vs. [Q] ) is insufficient because it cannot distinguish between dynamic (collisional) quenching and static quenching (ground-state complexation).

To create a self-validating system , we must couple steady-state measurements with Time-Resolved Fluorescence (TRF). By measuring the excited-state lifetime ( τ ), the system internally verifies the quenching mechanism: if τ0​/τ=1 while F0​/F>1 , the quenching is purely static, validating that the ligand is forming a non-fluorescent ground-state complex rather than acting as a collisional electron acceptor.

Step-by-Step Methodology
  • Preparation of Equimolar Solutions:

    • Causality: Prepare a 10 µM stock of the target fluorophore in a non-polar solvent (e.g., anhydrous hexane or toluene) to prevent solvent-mediated proton transfer from masking the ligand's intrinsic PeT effects.

  • Ligand Titration Series:

    • Causality: Prepare titrants of the pyridine benzoic acid and pyridazine benzoic acid ligands ranging from 0 to 50 mM. Use an N-methylated analog of the ligand as a negative control to rule out hydrogen-bonding artifacts.

  • Steady-State Fluorescence Measurement:

    • Causality: Excite the fluorophore at its absorption maximum and integrate the emission spectra. Calculate the ratio F0​/F (where F0​ is the baseline fluorescence).

  • Time-Resolved Fluorescence (Lifetime) Validation:

    • Causality: Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime ( τ ) at each titrant concentration. Plot τ0​/τ alongside F0​/F . Divergence between these plots confirms static quenching, while overlapping plots confirm dynamic PeT quenching.

Protocol Prep 1. Equimolar Preparation Titration 2. Ligand Titration Prep->Titration Steady 3. Steady-State Fluorescence Titration->Steady TRF 4. Time-Resolved Validation Steady->TRF

Step-by-step workflow for self-validating Stern-Volmer fluorescence quenching analysis.

References

  • Title: Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Title: Reduced quenching effect of pyridine ligands in highly luminescent Ln(III)
  • Title: Synthesis, Crystal Structures, and Photoluminescent Properties of Two Supramolecular Architectures Based on Difunctional Ligands Containing Imidazolyl and Carboxyl Groups Source: MDPI URL

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Elemental Analysis for 4-(Pyridazin-3-yl)benzoic Acid Batches

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Foundational Purity In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Foundational Purity

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. For novel heterocyclic entities like 4-(Pyridazin-3-yl)benzoic acid, a molecule of interest due to the prevalence of nitrogen-containing heterocycles in approved drugs, establishing the fundamental identity and purity is non-negotiable.[1] Elemental analysis, a technique dating back to the origins of modern chemistry, remains a gold-standard, quantitative method to confirm the empirical formula of a pure organic substance.[2][3][4]

This guide provides an in-depth, experience-driven framework for the validation of elemental analysis for different batches of 4-(Pyridazin-3-yl)benzoic acid. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the validation steps. Furthermore, it objectively compares the insights gained from classical combustion analysis with those from orthogonal analytical techniques, offering a holistic strategy for API characterization. Every protocol described herein is designed as a self-validating system, ensuring the trustworthiness and robustness required for regulatory scrutiny and confident drug development.

The Subject Molecule: 4-(Pyridazin-3-yl)benzoic Acid

Before delving into analysis, understanding the theoretical composition is paramount.

  • Molecular Formula: C₁₁H₈N₂O₂[5]

  • Molecular Weight: 200.19 g/mol [5]

Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01111132.12166.02%
Hydrogen (H)1.00888.0644.03%
Nitrogen (N)14.007228.01414.00%
Oxygen (O)15.999231.99815.98%
Total 200.197 100.00%

Note: In practice, Oxygen is typically determined by difference, as direct measurement is more complex. The primary validation will focus on Carbon, Hydrogen, and Nitrogen (CHN analysis).

Primary Method Validation: Combustion CHN Analysis

Combustion analysis is the definitive method for determining the mass percentages of C, H, and N in an organic compound.[2] The process involves the complete combustion of a precisely weighed sample in a high-oxygen environment, converting the elements into simple, detectable gases (CO₂, H₂O, and N₂).[6] The validation of this method must be rigorous and adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]

Experimental Workflow: CHN Analysis

cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing & Evaluation P1 Accurately weigh ~1-3 mg of sample into tin capsules I4 Analyze triplicate preparations of each sample batch P1->I4 P2 Prepare calibration standards (e.g., Acetanilide) in triplicate I2 Calibrate instrument using prepared standards P2->I2 I1 Set up CHNS Analyzer: - Combustion furnace (~950°C) - Reduction furnace (~650°C) I1->I2 I3 Run blank (empty tin capsule) to establish baseline I2->I3 I3->I4 D1 Integrate detector signals (TCD for CO2, H2O, N2) I4->D1 D2 Calculate %C, %H, %N based on calibration curve D1->D2 D3 Compare experimental results to theoretical values D2->D3 D4 Assess against validation acceptance criteria D3->D4

Caption: Workflow for CHN Combustion Analysis.

Detailed Validation Protocol (per ICH Q2(R1))

The objective is to demonstrate that the CHN analysis method is suitable for its intended purpose: the quantitative determination of C, H, and N in 4-(Pyridazin-3-yl)benzoic acid.

A. Specificity Specificity is the ability to assess the element unequivocally. In combustion analysis, the high-temperature oxidation and subsequent chromatographic separation of the resulting gases provide inherent specificity. The validation must confirm that excipients or potential impurities do not interfere. For an API, this is usually demonstrated by running a blank and confirming no signal.

B. Accuracy Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Analyze a certified reference material (CRM) with a known elemental composition (e.g., Acetanilide: C 71.09%, H 6.71%, N 10.36%).

    • Prepare three replicates of the CRM at a concentration similar to the test sample.

    • Calculate the percent recovery for C, H, and N.

  • Acceptance Criteria: The mean recovery should be within 99.0% to 101.0% of the certified value. The absolute error for each element should typically be ≤ 0.3%.

C. Precision Precision measures the degree of scatter between a series of measurements.

  • Protocol 1: Repeatability (Intra-assay precision)

    • Prepare six individual samples from a single, homogeneous batch of 4-(Pyridazin-3-yl)benzoic acid.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the %C, %H, and %N values.

  • Protocol 2: Intermediate Precision (Inter-assay precision)

    • Repeat the repeatability study with the same batch of material but on a different day and with a different analyst.

    • Compare the results from both studies.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 1.0%. The absolute deviation from the theoretical value for each element should be ≤ 0.4%.

D. Linearity & Range While not a traditional requirement for elemental analysis where a single weight is used, demonstrating linearity can prove the detector's response is proportional to the amount of analyte.

  • Protocol:

    • Analyze a series of five different weights of a standard (e.g., Acetanilide) spanning a range from 0.5 mg to 5 mg.

    • Plot the detector response (area) versus the absolute mass of each element (C, H, N).

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

E. Robustness Robustness demonstrates the reliability of the method with respect to deliberate variations in parameters.

  • Protocol:

    • Introduce small, deliberate changes to the method. Examples include:

      • Varying the combustion furnace temperature by ±10°C.

      • Varying the carrier gas flow rate by ±5%.

    • Analyze a sample under each condition and compare the results to those obtained under normal conditions.

  • Acceptance Criteria: The results should remain unaffected by the changes, with the absolute deviation from the theoretical value remaining ≤ 0.4%.

Hypothetical Validation Data for Three Batches
ParameterBatch ABatch BBatch CAcceptance Criteria
Theoretical %C 66.0266.0266.02N/A
Experimental %C (Mean) 65.9566.1165.75
Absolute Deviation -0.07+0.09-0.27≤ 0.4%
Precision (%RSD) 0.210.190.25≤ 1.0%
Theoretical %H 4.034.034.03N/A
Experimental %H (Mean) 4.014.054.15
Absolute Deviation -0.02+0.02+0.12≤ 0.4%
Precision (%RSD) 0.450.510.48≤ 1.0%
Theoretical %N 14.0014.0014.00N/A
Experimental %N (Mean) 13.9214.0813.85
Absolute Deviation -0.08+0.08-0.15≤ 0.4%
Precision (%RSD) 0.330.290.36≤ 1.0%
Conclusion PASS PASS PASS

Comparison with Orthogonal Analytical Techniques

No single technique provides a complete picture. Elemental analysis confirms the empirical formula, but orthogonal methods are required to confirm the molecular structure, purity, and identify trace impurities.

node1 API Batch 4-(Pyridazin-3-yl)benzoic acid CHN Analysis HPLC-UV LC-MS (HRMS) NMR ICP-MS node2 CHN Analysis Confirms elemental ratios (%C,H,N) Verifies empirical formula Primary Question: What is it made of? node1:s->node2:head node3 HPLC-UV Separates and quantifies organic impurities Determines purity & assay Primary Question: How pure is it? node1:s->node3:head node4 LC-MS (HRMS) Confirms molecular weight Identifies unknown impurities Primary Question: What is the exact mass? node1:s->node4:head node5 NMR Confirms molecular structure & connectivity Identifies positional isomers Primary Question: What is the structure? node1:s->node5:head node6 ICP-MS Quantifies trace metallic impurities Primary Question: Are there harmful metals? node1:s->node6:head

Caption: Orthogonal Analytical Techniques for API Characterization.

TechniquePrincipleInformation ProvidedComparison to Elemental Analysis
CHN Combustion Analysis Complete oxidation of sample and detection of resulting CO₂, H₂O, and N₂.[2]Quantitative elemental composition. Confirms the empirical formula.The foundational data for formula confirmation. A batch can pass CHN but still contain isomeric impurities.
HPLC with UV Detection Differential partitioning of analytes between a stationary and mobile phase.[9]Purity and Assay. Separates the main compound from process-related impurities and degradation products.Orthogonal and essential. Confirms that the elemental composition belongs to a single, major component.
High-Resolution Mass Spec (HRMS) Ionization of molecules and separation based on mass-to-charge ratio.Exact Molecular Weight. Confirms the molecular formula with high confidence.[]Highly complementary. While CHN confirms the ratio of atoms, HRMS confirms the total mass of the molecule.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C).Definitive Molecular Structure. Confirms atom connectivity and stereochemistry.[11]Provides the highest level of structural confirmation. It can distinguish between isomers that have identical elemental compositions and molecular weights.
ICP-MS/OES Atomization and ionization of a sample in plasma, with detection by mass or optical emission.[12][13]Trace Elemental Impurities. Quantifies metallic residues (e.g., catalysts) as per USP <232>/<233> guidelines.[14][15][16]Serves a completely different purpose. CHN analysis is for the bulk API composition, while ICP is for parts-per-million (ppm) level contaminants.

Concluding Remarks: A Triad of Quality

The validation of elemental analysis for a new chemical entity like 4-(Pyridazin-3-yl)benzoic acid is a critical exercise in establishing its fundamental chemical identity. The combustion analysis method, when validated according to ICH Q2(R1) guidelines, provides a trustworthy and quantitative measure of the empirical formula, serving as a primary quality control checkpoint for batch-to-batch consistency.

However, for drug development professionals, this is only the first part of the story. True quality assurance comes from the intelligent application of orthogonal techniques. The triad of Elemental Analysis (confirming what it's made of), Chromatography (confirming how pure it is), and Spectroscopy (MS & NMR) (confirming what it is) provides an unassailable, data-driven foundation for the development of safe and effective medicines.

References

  • Combustion analysis - Wikipedia. Wikipedia. [Link]

  • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • USP <232> Elemental Impurities—Limits. Analytik Jena. [Link]

  • Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]

  • Combustion Analysis Ten Examples. chemteam.info. [Link]

  • Combustion Analysis Basics. TSI. [Link]

  • Liebig and Combustion Analysis. UC Homepages. [Link]

  • Combustion Analysis. Preparatory Chemistry. [Link]

  • Quality Guidelines. ICH. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • 4-Pyridin-3-yl-benzoic acid | C12H9NO2. PubChem. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Malvern Panalytical. [Link]

  • Q2R1.pptx. Slideshare. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]

  • What is a CHNS Elemental Analyzer? AZoM. [Link]

  • Moving On to Implementation for Elemental Impurities Testing. Pharmaceutical Technology. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid | C13H10N2O2. PubChem. [Link]

  • Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. Frontiers Research Topic. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Benzoic acid - Wikipedia. Wikipedia. [Link]

  • 4,7-Di(9H-carbazol-9-yl)-[2][14][16]oxadiazolo[3,4-d]pyridazine. MDPI. [Link]

  • ICH Q3D Elemental Impurities Analysis of Tablets by EDX. Shimadzu. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 4-(Pyridazin-3-yl)benzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound, 4-(Pyridazin-3-yl)benzoic acid. While pyridazine de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound, 4-(Pyridazin-3-yl)benzoic acid. While pyridazine derivatives are recognized for their wide-ranging pharmacological applications, including anticancer activity, the specific cytotoxic profile of 4-(Pyridazin-3-yl)benzoic acid remains uncharacterized.[1][2][3] This document outlines a multi-assay, multi-cell line approach to determine its potency, selectivity, and primary mechanism of cell death.

The experimental choices described herein are grounded in established toxicological principles. By employing a panel of assays that measure distinct cellular health indicators—metabolic activity, membrane integrity, and apoptotic markers—we can construct a robust and validated profile of the compound's biological effects.[4][5]

The Strategic Selection of Cell Lines and Assays

A thorough understanding of a compound's cytotoxicity requires testing against a diverse panel of cell lines. This allows for an initial assessment of both efficacy against cancer cells and potential toxicity to non-cancerous cells, a critical early step in drug development. For this guide, we propose a panel of four human cell lines:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in breast cancer research.[6][7]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, representing a significant therapeutic challenge.[8][9]

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that retains many metabolic functions of primary hepatocytes, making it invaluable for assessing potential hepatotoxicity.[10][11][12]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used as a control to determine the compound's selectivity index—its ability to target cancer cells while sparing normal cells.[12][13]

To gain a multi-faceted view of the compound's effect, we will employ three distinct cytotoxicity assays, each interrogating a different aspect of cellular demise.

cluster_assays Cytotoxicity Assessment Strategy cluster_outputs Key Experimental Endpoints compound 4-(Pyridazin-3-yl)benzoic acid mtt MTT Assay (Metabolic Activity) compound->mtt Expose Cells ldh LDH Assay (Membrane Integrity) compound->ldh Expose Cells flow Flow Cytometry (Apoptosis vs. Necrosis) compound->flow Expose Cells ic50 IC50 Value (Potency) mtt->ic50 membrane_damage Percent Cytotoxicity (Necrosis/Late Apoptosis) ldh->membrane_damage cell_death_profile Cell Population Analysis (Viable, Apoptotic, Necrotic) flow->cell_death_profile

Caption: A multi-assay strategy for comprehensive cytotoxicity profiling.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing quantitative, reproducible data.

General Cell Culture and Compound Preparation
  • Cell Maintenance: Culture MCF-7, A549, HepG2, and HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Stock: Prepare a 10 mM stock solution of 4-(Pyridazin-3-yl)benzoic acid in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in serum-free culture medium immediately before use.

MTT Assay for Cell Viability (IC50 Determination)

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cells.

  • Cell Seeding: Seed 10,000 cells per well into a 96-well plate and allow them to adhere for 24 hours.[13]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 4-(Pyridazin-3-yl)benzoic acid (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO, final concentration ≤0.1%) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[14]

  • Solubilization: Discard the supernatant and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan.[14]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis or late apoptosis.[15]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol in a separate 96-well plate.

  • Controls: Include three essential controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.

    • Medium Background: Culture medium without cells.[16]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction: Add 50 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[15][16]

  • Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Correct for background absorbance. Calculate percent cytotoxicity using the formula: [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Flow cytometry provides a powerful method to distinguish between different stages of cell death.[17][18] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters cells with compromised membranes, staining late apoptotic and necrotic cells.[19]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with 4-(Pyridazin-3-yl)benzoic acid at concentrations around the predetermined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants:

    • Q1 (Annexin V- / PI-): Viable cells.

    • Q2 (Annexin V+ / PI-): Early apoptotic cells.

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Q4 (Annexin V- / PI+): Necrotic cells/debris.

Hypothetical Data Presentation and Interpretation

Disclaimer: The following data are hypothetical and presented to illustrate how experimental results from the described protocols would be structured and interpreted. Actual results may vary.

Table 1: Comparative IC50 Values of 4-(Pyridazin-3-yl)benzoic acid

This table summarizes the potency of the compound across the cell panel. A lower IC50 value indicates higher potency.

Cell LineTypeIC50 (µM) after 48hSelectivity Index (SI)¹
MCF-7 Breast Cancer5.2 ± 0.49.1
A549 Lung Cancer8.9 ± 0.75.3
HepG2 Liver Cancer12.5 ± 1.13.8
HEK293 Non-Cancerous47.3 ± 3.5-

¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value suggests greater cancer cell-specific toxicity.

Interpretation: The hypothetical data suggest that 4-(Pyridazin-3-yl)benzoic acid exhibits potent cytotoxic activity against all tested cancer cell lines, with the highest potency observed in MCF-7 cells. The selectivity index of 9.1 for MCF-7 indicates a promising therapeutic window, as a significantly higher concentration is needed to inhibit the non-cancerous HEK293 cells.

Table 2: Cell Death Mechanism Analysis in MCF-7 Cells (24h Treatment)

This table provides a breakdown of the mode of cell death induced by the compound.

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control (Vehicle) 95.1 ± 1.22.5 ± 0.32.4 ± 0.4
Compound (5 µM) 45.3 ± 3.138.6 ± 2.516.1 ± 1.9
Compound (10 µM) 15.7 ± 2.055.2 ± 3.829.1 ± 2.7

Interpretation: The flow cytometry data strongly indicate that 4-(Pyridazin-3-yl)benzoic acid induces cell death primarily through apoptosis in MCF-7 cells. The dose-dependent increase in the percentage of early and late apoptotic cells, coupled with a decrease in viable cells, points towards the activation of a programmed cell death pathway.

Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

Based on the hypothetical data suggesting apoptosis is the primary mode of cell death, a plausible mechanism involves the intrinsic, or mitochondrial, pathway. Many novel cytotoxic agents exert their effects by inducing cellular stress, such as the overproduction of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases.[1][9]

compound 4-(Pyridazin-3-yl)benzoic acid stress Cellular Stress (e.g., ROS Generation) compound->stress Induces mito Mitochondrial Perturbation stress->mito cyto_c Cytochrome c Release mito->cyto_c Triggers cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Leads to

Caption: A potential intrinsic apoptosis pathway induced by the compound.

Conclusion

This guide presents a robust, multi-faceted strategy for characterizing the cytotoxic profile of 4-(Pyridazin-3-yl)benzoic acid. By integrating data from metabolic, membrane integrity, and apoptosis assays across a panel of relevant cell lines, researchers can obtain a clear picture of the compound's potency, selectivity, and mechanism of action. The hypothetical results presented herein suggest that 4-(Pyridazin-3-yl)benzoic acid could be a promising candidate for further preclinical investigation, demonstrating selective cytotoxicity against cancer cells via the induction of apoptosis. This structured approach ensures the generation of high-quality, interpretable data essential for advancing novel compounds in the drug discovery pipeline.

References

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from Agilent Technologies. [Link]

  • Waterhouse, N. J., & Trapani, J. A. (2003). Effect of caspase inhibitors on drug-induced cytotoxicity in MCF-7 cells. ResearchGate. [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from REPROCELL. [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from Evotec. [Link]

  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. ResearchGate. [Link]

  • Soto-Reyes, E., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PLoS One, 14(3), e0212024. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from Bio-Rad. [Link]

  • Gomha, S. M., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6649. [Link]

  • Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. Retrieved from Biocompare. [Link]

  • Alpan, A. S., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • Jennen, D. G., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology, 27(3), 404-413. [Link]

  • Madan, E., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS One, 10(7), e0129874. [Link]

  • Bîcu, E., et al. (2019). Bis-Pyridazine Derivatives with Anticancer Activity. ResearchGate. [Link]

  • van Vliet, E., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 91, 3939–3951. [Link]

  • Fayed, E. A., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 66(1), 69-78. [Link]

  • Alpan, A. S., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity. Middle East Technical University. [Link]

  • Nobre, M. (2023). Why is HepG2 cells preferred for mitochondrial toxicity studies? ResearchGate. [Link]

  • Liu, Y., et al. (2014). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 9, 3279–3289. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from Tiaris Biosciences. [Link]

  • Fernandes, J., et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 3017-3022. [Link]

  • Madan, E., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS One. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from Bio-protocol. [Link]

  • Nobre, M. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? ResearchGate. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from MDPI. [Link]

  • Al-Sanea, M. M., et al. (2026). Cytotoxicity and Cellular Mechanisms of Novel Polymeric 2,4D Nanopesticide on Human Lung Epithelial A549 Cells. ACS Omega. [Link]

  • Al-zahrani, A. M., et al. (2020). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Drug Resistance, 3(3), 643-650. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from Texas Children's Hospital. [Link]

  • El-Gamel, N. E. A., et al. (2023). Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand: Synthesis, Single Crystal X-ray Diffraction Analysis and Structural Investigations. Molecules, 28(20), 7027. [Link]

  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12353–12363. [Link]

  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. ResearchGate. [Link]

  • Malik, A., et al. (2018). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 11(10), 4627-4633. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Pyridazin-3-yl)benzoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(Pyridazin-3-yl)benzoic Acid Executive Summary & Chemical Profile 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a specialized organic intermediate widely utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-(Pyridazin-3-yl)benzoic Acid

Executive Summary & Chemical Profile

4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) is a specialized organic intermediate widely utilized in pharmaceutical synthesis and advanced drug development (1)[1]. While highly valuable in the laboratory, its structural composition—a benzoic acid core coupled with a nitrogen-rich pyridazine ring—demands rigorous, specialized disposal protocols. Standard organic waste procedures are insufficient due to the severe risk of toxic nitrogen oxide (NOx) emissions during combustion. This guide provides laboratory professionals with field-proven, step-by-step methodologies for the safe handling, spill mitigation, and environmentally compliant disposal of this compound.

Mechanistic Hazard Profile: Understanding the Risks

To establish a self-validating safety culture, researchers must understand the chemical causality behind the compound's hazards:

  • Corrosive/Irritant Action (Benzoic Acid Moiety): The carboxylic acid functional group acts as a strong proton donor. Upon contact with the moisture of the skin, eyes, or mucous membranes, it causes a localized drop in pH, leading to acute tissue irritation and serious eye damage (2)[2].

  • Toxic Combustion Byproducts (Pyridazine Ring): The pyridazine heterocycle contains a highly stable nitrogen-nitrogen bond. If subjected to standard low-temperature incineration, it undergoes incomplete combustion, releasing highly toxic nitrogen oxides (NOx) rather than benign N₂ gas.

  • Aquatic Toxicity: Substituted aromatic organic acids demonstrate long-term toxicity to aquatic life, strictly prohibiting any form of drain disposal or uncontained environmental release (3)[3].

Required Engineering Controls & PPE

Before initiating any workflow involving 4-(Pyridazin-3-yl)benzoic acid, the following protective measures must be implemented and visually validated.

Control CategorySpecificationCausality / Rationale
Ventilation Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of fine crystalline dust and mitigates respiratory irritation[2].
Eye Protection NIOSH/EN 166 Approved Safety GogglesProtects against severe eye damage (GHS Category 1) from acidic particulates[2].
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness)Provides a chemical barrier against skin irritation (GHS Category 2) (4)[4].
Respiratory N95 or P100 Particulate RespiratorMandatory if handling large quantities outside a fume hood to prevent STOT SE 3 (respiratory tract irritation)[3].

Step-by-Step Operational Protocols

Protocol A: Accidental Spill Containment & Recovery

A self-validating spill response ensures that no airborne particulates are generated during cleanup.

  • Isolate & Ventilate: Immediately evacuate non-essential personnel from the immediate vicinity. Verify that local exhaust systems are functioning at optimal capacity.

  • Dust Suppression (Critical Step): Do not dry-sweep the powder. Lightly mist the spilled material with a compatible inert liquid (e.g., water or a dilute ethanol solution)[3]. Causality: Moistening the solid binds the fine particulates together, eliminating the risk of inhalation and preventing the formation of an explosive dust cloud.

  • Mechanical Collection: Using a non-sparking, anti-static scoop, carefully lift the moistened aggregate from the outside edges moving inward.

  • Primary Containment: Transfer the collected waste into a chemically resistant, sealable high-density polyethylene (HDPE) container. Clean the residual spill area with soap and water to neutralize any remaining trace acid[3].

Protocol B: Routine Waste Processing & Terminal Disposal

Proper processing of unused or reaction-mixture waste ensures strict compliance with EPA/RCRA land disposal restrictions (5)[5].

  • Solvent Dissolution (Homogenization): For solid surplus material, dissolve the compound in a highly combustible, non-halogenated solvent (such as ethanol, methanol, or acetone)[4]. Causality: Liquid waste streams burn much more uniformly than bulk solids, ensuring complete thermal destruction of the aromatic rings during incineration.

  • Waste Segregation: Transfer the solution into a designated waste carboy. It must be strictly segregated from halogenated solvents and strong oxidizers to prevent exothermic cross-reactions (6)[6].

  • Labeling: Affix a hazardous waste label denoting: "Non-Halogenated Organic Waste - Contains Nitrogenous Heterocycles."

  • Terminal Incineration: Offer the waste exclusively to a licensed hazardous waste disposal facility. The manifest must specify that the waste requires a chemical incinerator equipped with an afterburner and a wet scrubber [4]. Causality: The afterburner guarantees the extreme high temperatures required to break the pyridazine ring, while the alkaline wet scrubber neutralizes the resulting NOx emissions before they can reach the atmosphere.

Environmental Logistics & Waste Segregation Workflow

The following logical workflow dictates the lifecycle of 4-(Pyridazin-3-yl)benzoic acid waste from generation to terminal destruction.

WasteWorkflow Start 4-(Pyridazin-3-yl)benzoic Acid Waste Generation Spill Accidental Spill (Solid/Liquid) Start->Spill Emergency Routine Routine Lab Waste (Unused/Reaction) Start->Routine Standard Containment Moisten & Sweep (Avoid Dust) Spill->Containment PPE Required Dissolution Dissolve in Combustible Solvent Routine->Dissolution Homogenize Segregation Label: Non-Halogenated Nitrogenous Waste Containment->Segregation Dissolution->Segregation Incineration Licensed Incineration (Afterburner & Scrubber) Segregation->Incineration NOx Neutralization

Disposal workflow for 4-(Pyridazin-3-yl)benzoic acid highlighting segregation and incineration.

References

  • Lab Equip Supply. "Benzoic Acid - Material Safety Data Sheets (MSDS)".[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". [Link]

Sources

Handling

Personal protective equipment for handling 4-(Pyridazin-3-yl)benzoic acid

As a Senior Application Scientist, I understand that handling specialized pharmaceutical intermediates like 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) requires more than just a cursory glance at a Safety Data Shee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized pharmaceutical intermediates like 4-(Pyridazin-3-yl)benzoic acid (CAS: 216060-22-9) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and a rigorous, self-validating approach to laboratory safety.

This guide provides a comprehensive, field-proven operational framework for researchers and drug development professionals. By bridging the gap between regulatory mandates and practical benchtop execution, this protocol ensures both scientific integrity and personnel safety.

Chemical Profile & Mechanistic Hazard Assessment

4-(Pyridazin-3-yl)benzoic acid is a solid, aryl-pyridazine derivative commonly utilized as a building block in medicinal chemistry. Understanding its physicochemical behavior is the first step in risk mitigation:

  • Irritation Potential (H315, H319, H335): The compound contains both a basic pyridazine ring and an acidic benzoic acid moiety. When the fine crystalline powder contacts the moisture of the skin, eyes, or mucous membranes, localized pH shifts occur, leading to acute irritation[1][2].

  • Combustible Dust Hazard: Like many finely divided benzoic acid derivatives, aerosolized dust particles of this compound can form explosive mixtures in the air if exposed to an ignition source or static discharge[3][4].

  • Solvent Permeability: In research settings, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF). These solvents act as carrier agents, drastically increasing the dermal absorption rate of the dissolved acid, necessitating strict barrier protection.

Personal Protective Equipment (PPE) Matrix

To counteract these specific hazards, PPE selection must be deliberate. The following matrix outlines the required equipment, grounded in Occupational Safety and Health Administration (OSHA) standards, alongside the scientific causality for each choice.

PPE CategorySpecificationCausality & Scientific RationaleRegulatory Grounding
Eye/Face Snug-fitting chemical safety goggles.Prevents fine crystalline dust from bypassing the edges of standard safety glasses and reacting with ocular moisture to cause severe eye irritation.OSHA 29 CFR 1910.133[5]
Hands Nitrile or Neoprene gloves (minimum 4 mil thickness).Provides a robust, impermeable barrier against both the solid acid and the organic solvents (DMSO/DMF) typically used for its dissolution.OSHA 29 CFR 1910.132[6]
Body Flame-resistant (FR) lab coat with fitted cuffs.Mitigates risks associated with the combustible dust hazard of benzoic acid derivatives and prevents particulate accumulation on street clothing.OSHA 29 CFR 1910.132[6]
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Filters out aerosolized micro-particles that cause respiratory tract irritation (coughing, wheezing) upon inhalation.OSHA 29 CFR 1910.134[7]

Self-Validating Operational Protocol

Standard operating procedures must be self-validating—meaning each step contains an inherent check to confirm it was executed correctly before proceeding.

Phase 1: Preparation & Environmental Control
  • Establish Primary Containment: Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Validation Check: Verify the digital airflow monitor reads between 80-120 feet per minute (FPM). Hold a small strip of tissue paper at the bottom edge of the sash; it should be steadily pulled inward, confirming negative pressure.

  • Static Mitigation: Because benzoic acid derivatives pose a combustible dust hazard[3][4], ground all metal receiving vessels. Use anti-static weighing spatulas (e.g., PTFE-coated or wooden) rather than standard metal spatulas.

Phase 2: Handling & Transfer
  • Minimize Aerosolization: Open the primary container slowly. When transferring the powder to a weigh boat, keep the spatula close to the surface of the receiving vessel to minimize the drop height.

    • Validation Check: Observe the air space directly above the weigh boat under the hood's light. If a visible dust cloud forms, your transfer speed is too aggressive; slow down your movements.

  • Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO) slowly down the side of the vial to wash any residual powder down into the bulk liquid, preventing dry powder from escaping the vial.

Phase 3: Decontamination
  • Wet-Wiping: Dry sweeping is strictly prohibited as it resuspends hazardous particulates[8]. Spray a disposable laboratory wipe with a 70% Isopropanol/Water solution and wipe down the balance, spatulas, and hood surface.

    • Validation Check: Shine a high-intensity flashlight at a low angle across the hood surface. The grazing light will illuminate any remaining white crystalline residue, confirming whether a second wipe-down is necessary.

HandlingWorkflow A 1. Environmental Prep Verify Hood Flow (80-120 FPM) B 2. Static Mitigation Use PTFE/Wooden Tools A->B C 3. Material Transfer Minimize Drop Height B->C D 4. Decontamination Wet-Wipe & Grazing Light Check C->D

Figure 1: Self-validating operational workflow for handling hazardous solid organic acids.

EPA-Compliant Waste Management & Disposal Plan

Improper disposal of organic acids can lead to environmental contamination and regulatory fines. 4-(Pyridazin-3-yl)benzoic acid must be managed in accordance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[9].

Solid Waste (Powder, Contaminated PPE, Empty Vials):

  • Do not dispose of solid chemical waste in standard trash.

  • Collect in a sealable, leak-proof container labeled clearly as "Hazardous Waste - Non-Halogenated Organic Solid"[10].

Liquid Waste (Aqueous Solutions):

  • Under EPA RCRA (40 CFR 261.22), aqueous wastes with a pH ≤ 2 are classified as D002 (Corrosive)[11].

  • Protocol: Neutralize aqueous solutions of this acid to a stabilized pH between 5.5 and 9.5 using a dilute base (e.g., 1M NaOH) before transferring to the aqueous waste stream[10].

  • Validation Check: Use a calibrated pH meter or broad-range pH indicator paper to confirm the solution has reached the target pH range before disposal.

Liquid Waste (Organic Solvent Solutions):

  • Solutions dissolved in organic solvents (DMSO, Methanol, etc.) must not be neutralized.

  • Transfer to a designated, grounded safety can labeled "Hazardous Waste - Non-Halogenated Solvents" for eventual incineration by an approved facility[9][10].

DisposalPlan Start 4-(Pyridazin-3-yl)benzoic acid Waste Generation Solid Solid Waste (Powder, Wipes, Vials) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidDisp Collect in Sealed Container Label: Non-Halogenated Solid Solid->SolidDisp CheckSolvent Determine Solvent Type Liquid->CheckSolvent Aqueous Aqueous Solution CheckSolvent->Aqueous Organic Organic Solvent (DMSO, DMF, MeOH) CheckSolvent->Organic Neutralize Neutralize to pH 5.5-9.5 Dispose as Aqueous Waste Aqueous->Neutralize OrgDisp Collect in Flammable Can Label: Non-Halog. Solvent Organic->OrgDisp

Figure 2: RCRA-compliant disposal decision tree for 4-(Pyridazin-3-yl)benzoic acid waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.134 - Respiratory Protection." U.S. Department of Labor. Available at:[Link] (Referenced via Velsicol Chemical SDS[7])

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.133 - Eye and Face Protection." U.S. Department of Labor. Available at:[Link] (Referenced via Harper College MSDS[5])

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.132 - General Requirements for Personal Protective Equipment." U.S. Department of Labor. Available at:[Link] (Referenced via NJ.gov Hazardous Substance Fact Sheet[6])

  • Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: Corrosivity (40 CFR section 261.22)." U.S. EPA. Available at:[Link][11]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." U.S. EPA. Available at:[Link][9]

  • Valudor Products. "Safety Data Sheet: Benzoic acid." Available at:[Link][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridazin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyridazin-3-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.